An In-Depth Technical Guide to 5-Iodo-2-propoxyaniline (CAS 1310099-25-2)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 5-Iodo-2-propoxyaniline, a key intermediate in synthetic chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 5-Iodo-2-propoxyaniline, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals and complex molecular scaffolds.
Molecular and Physicochemical Properties
5-Iodo-2-propoxyaniline, with the CAS number 1310099-25-2, possesses a molecular formula of C₉H₁₂INO and a molecular weight of 277.10 g/mol .[1] Its structure features an aniline ring substituted with an iodine atom at the 5-position, a propoxy group at the 2-position, and an amino group at the 1-position. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a versatile building block in organic synthesis.
Table 1: Core Physical and Chemical Properties of 5-Iodo-2-propoxyaniline
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 5-Iodo-2-propoxyaniline. Although experimental spectra are not widely published, predicted data based on its structure provides valuable guidance for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propoxy group protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and propoxy groups and the deshielding effect of the iodine atom.
¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals. The carbon atom attached to the iodine (C-5) is anticipated to have a characteristic chemical shift due to the heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Iodo-2-propoxyaniline will exhibit characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic ring and the propoxy group's alkyl chain, and a strong C-O stretching band for the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of 5-Iodo-2-propoxyaniline. The molecular ion peak (M⁺) is expected at m/z 277.
Synthesis and Reactivity
5-Iodo-2-propoxyaniline is a valuable intermediate due to the reactivity of its functional groups, which allows for diverse chemical modifications.
Synthetic Pathway
The primary route for the synthesis of 5-Iodo-2-propoxyaniline involves the electrophilic iodination of its precursor, 2-propoxyaniline.[1] The reaction's regioselectivity is governed by the directing effects of the amino and propoxy groups. The strongly activating and ortho-, para-directing amino group directs the incoming iodine electrophile to the position para to it (the C-5 position).[1]
Diagram 1: Proposed Synthetic Pathway
Caption: A general scheme for the synthesis of 5-Iodo-2-propoxyaniline.
A general procedure for the iodination of anilines involves dissolving the aniline in a suitable solvent, such as water, with sodium bicarbonate.[3] Powdered iodine is then added in portions while stirring.[3] The crude product can be isolated by filtration and purified by recrystallization.[1][3]
Chemical Reactivity and Applications in Drug Discovery
The chemical versatility of 5-Iodo-2-propoxyaniline makes it a valuable scaffold in medicinal chemistry.
Amino Group Reactions: The primary amine can undergo a variety of transformations, including N-alkylation, N-acylation, and diazotization, allowing for the introduction of diverse functional groups.[1]
Aryl Iodide Reactions: The carbon-iodine bond serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecular architectures.
The presence of the propoxy group can influence the molecule's lipophilicity and solubility, which are critical parameters in drug design. Patent literature indicates the use of 5-Iodo-2-propoxyaniline derivatives as intermediates in the synthesis of pharmacologically active compounds.[1]
Diagram 2: Reactivity and Derivatization of 5-Iodo-2-propoxyaniline
Caption: Key reactive sites and potential derivatizations of 5-Iodo-2-propoxyaniline.
Safety and Handling
Conclusion
5-Iodo-2-propoxyaniline is a strategically important chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. While a complete, experimentally verified dataset of its physical properties is not yet publicly available, this guide consolidates the existing knowledge and provides a strong foundation for researchers working with this compound. Further experimental characterization of its physical properties would be a valuable contribution to the chemical literature.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Iodo-2-propoxyaniline
Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-iodo-2-propoxyaniline. Designed for researchers, chemists, and professional...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-iodo-2-propoxyaniline. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts and coupling constants of this substituted aniline. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from structurally analogous molecules and established NMR principles to present a robust, predictive interpretation. We will explore the nuanced electronic effects of the amino, propoxy, and iodo substituents on the aromatic framework, present detailed tables of predicted chemical shifts, and provide a validated, step-by-step protocol for the experimental acquisition of high-resolution NMR data.
Introduction: The Structural Significance of 5-Iodo-2-propoxyaniline
5-Iodo-2-propoxyaniline is a multifaceted chemical intermediate whose value lies in its specific substitution pattern. As a molecular scaffold, it offers three distinct functional points for synthetic modification: the primary amine, the iodine atom, and the propoxy group.[1] The primary amine is a versatile handle for N-alkylation, N-acylation, and diazotization reactions, allowing for the introduction of a wide array of functional groups. The iodine substituent is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.
Given its utility in synthetic chemistry, precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of organic molecules like 5-iodo-2-propoxyaniline, providing a detailed map of the carbon-hydrogen framework.[1] This guide offers a foundational understanding of its expected NMR signature.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR data, the following standardized numbering system for 5-iodo-2-propoxyaniline is used throughout this guide.
Caption: Molecular structure of 5-iodo-2-propoxyaniline with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for 5-iodo-2-propoxyaniline. These values are derived from computational models, structure-property relationships, and comparative analysis with similar compounds.[1] They serve as a robust baseline for spectral interpretation and assignment.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Atom
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H6
~6.95
d
J ≈ 2.5 Hz (⁴J)
H4
~6.80
dd
J ≈ 8.5 Hz (³J), 2.5 Hz (⁴J)
H3
~6.65
d
J ≈ 8.5 Hz (³J)
NH₂
~3.80
br s
-
H1' (OCH₂)
~3.90
t
J ≈ 6.5 Hz
H2' (CH₂)
~1.85
sextet
J ≈ 7.0 Hz
H3' (CH₃)
~1.05
t
J ≈ 7.5 Hz
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Atom
Predicted Chemical Shift (δ, ppm)
C1 (C-NH₂)
~145.5
C2 (C-O)
~138.0
C3
~116.0
C4
~125.0
C5 (C-I)
~84.0
C6
~120.0
C1' (OCH₂)
~70.5
C2' (CH₂)
~22.5
C3' (CH₃)
~10.5
In-Depth Spectral Analysis
The electronic environment of each nucleus, dictated by the interplay of inductive and resonance effects of the substituents, governs its chemical shift.
Analysis of the ¹H NMR Spectrum
Aromatic Protons (δ 6.5-7.0 ppm): The 1,2,5-substitution pattern gives rise to three distinct signals in the aromatic region.
The amino (-NH₂) and propoxy (-OPr) groups are strong electron-donating groups (EDGs) that increase electron density on the ring, particularly at the ortho and para positions, causing an upfield (shielding) shift.
Iodine exhibits a dual effect: it is inductively electron-withdrawing but weakly electron-donating through resonance. Its primary influence, however, is its magnetic anisotropy, which can deshield adjacent protons.
H3: This proton is ortho to the strong -NH₂ donating group and meta to the -OPr group, leading to significant shielding. It is expected to be the most upfield aromatic signal, appearing as a doublet due to coupling with H4 (³J ≈ 8.5 Hz).
H4: This proton is ortho to the iodine and meta to both the -NH₂ and -OPr groups. It will be split into a doublet of doublets by H3 (³J ≈ 8.5 Hz) and H6 (⁴J ≈ 2.5 Hz).
H6: This proton is ortho to the -OPr group and meta to the iodine. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to the long-range meta-coupling with H4 (⁴J ≈ 2.5 Hz).
Amine Protons (-NH₂, δ ~3.8 ppm): The protons of the primary amine typically appear as a broad singlet.[2] The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[3]
Propoxy Group Protons (δ 1.0-4.0 ppm):
H1' (-OCH₂-): These methylene protons are directly attached to the deshielding oxygen atom, placing their signal furthest downfield in the aliphatic region (~3.90 ppm). The signal is a triplet due to coupling with the two H2' protons.
H2' (-CH₂-): This central methylene group is coupled to both H1' (2 protons) and H3' (3 protons). According to the n+1 rule, this would predict a complex multiplet (a "triplet of quartets"). However, it often resolves into a sextet or a multiplet (~1.85 ppm).
H3' (-CH₃): The terminal methyl group is the most shielded, appearing furthest upfield (~1.05 ppm) as a triplet due to coupling with the two H2' protons.
Analysis of the ¹³C NMR Spectrum
Aromatic Carbons (δ 80-150 ppm): Six distinct signals are expected for the aromatic carbons.
C1 and C2: The carbons directly bonded to the electron-donating amino and propoxy groups (C1 and C2, respectively) are significantly shielded and will appear downfield, with shifts characteristic of carbons attached to nitrogen and oxygen in an aromatic system.
C5 (C-I): The most notable feature is the signal for the carbon atom bonded to iodine. The "heavy atom effect" induces significant shielding (an upfield shift) for the directly attached carbon.[1] Therefore, C5 is predicted to have the lowest chemical shift among the aromatic carbons, around 84.0 ppm. For comparison, the carbon attached to iodine in p-iodoaniline appears at 79.68 ppm.[4]
C3, C4, C6: The remaining carbons (C3, C4, and C6) will have chemical shifts determined by their position relative to the three substituents, reflecting the combined electronic effects.
Propoxy Group Carbons (δ 10-71 ppm):
C1' (OCH₂): This carbon is bonded to the electronegative oxygen and is the most deshielded of the aliphatic carbons (~70.5 ppm).
C2' (CH₂): The central carbon appears at an intermediate shift (~22.5 ppm).
C3' (CH₃): The terminal methyl carbon is the most shielded and appears at the furthest upfield position (~10.5 ppm).
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 5-iodo-2-propoxyaniline, ensuring reproducibility and accuracy.
Caption: Standardized workflow for NMR sample preparation and data analysis.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 10-20 mg of solid 5-iodo-2-propoxyaniline.
Transfer the solid to a clean, dry, standard 5 mm NMR tube.
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for general characterization.[4][5]
Cap the tube and gently agitate to dissolve the sample. If solubility is an issue, brief sonication may be applied. Visually confirm that no solid particles remain.
Instrument Setup and Calibration:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Lock the field frequency using the deuterium signal from the solvent.
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.
Tune and match the probe for both the ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Pulse Sequence: Use a standard single-pulse sequence.
Spectral Width: Set a spectral width of approximately -2 to 12 ppm.
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
¹³C NMR Acquisition:
Pulse Sequence: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals.
Spectral Width: Set a spectral width of approximately 0 to 200 ppm.
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
Relaxation Delay: Use a relaxation delay of 2 seconds.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both spectra.
Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
Calibrate the chemical shift axis. For CDCl₃, reference the residual solvent peak to δH 7.26 ppm for the ¹H spectrum and δC 77.16 ppm for the ¹³C spectrum.[4]
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
Perform peak picking on both spectra to identify the precise chemical shifts.
Conclusion
The structural characterization of 5-iodo-2-propoxyaniline by ¹H and ¹³C NMR spectroscopy is straightforward, with each proton and carbon atom providing a distinct and predictable signal. The key diagnostic features include the AMX splitting pattern of the three aromatic protons, the characteristic triplet-sextet-triplet signature of the propoxy group, and the significant upfield shift of the carbon atom bonded to iodine in the ¹³C spectrum. This guide provides a robust predictive framework and a validated experimental protocol to aid researchers in the synthesis, purification, and characterization of this valuable chemical intermediate.
References
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Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(9), 2339-2349.
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Al-Otaibi, J. S., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21633-21644.
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Mass spectrometry fragmentation pathways of 5-Iodo-2-propoxyaniline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Iodo-2-propoxyaniline Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the mass...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Iodo-2-propoxyaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Iodo-2-propoxyaniline, a substituted aniline of interest in pharmaceutical and chemical synthesis. Understanding the gas-phase fragmentation pathways of this molecule is critical for its unequivocal identification, structural elucidation, and impurity profiling in complex matrices.[1] We will explore the primary fragmentation routes under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, coupled with tandem mass spectrometry (MS/MS). This guide is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for molecular characterization.
Introduction: The Structural Context of Fragmentation
5-Iodo-2-propoxyaniline is a molecule characterized by several key functional groups that dictate its fragmentation behavior: an aromatic ring, a primary amine (-NH₂), an ether linkage (propoxy group), and a halogen substituent (iodine). Each of these sites offers a potential initiation point for bond cleavage upon ionization.
The Amino Group: A primary site for protonation in ESI and a site for radical formation in EI. Its presence often leads to characteristic losses of ammonia or related species.
The Propoxy Group: The ether linkage is susceptible to α-cleavage and rearrangement reactions, commonly resulting in the loss of the alkyl chain or an alkene.[2]
The Iodine Atom: The Carbon-Iodine bond is the weakest bond on the aromatic ring, making the loss of the iodine atom or hydrogen iodide a highly favorable fragmentation pathway.[3]
The Aromatic Ring: Provides a stable core but can undergo rearrangements or fragment following the cleavage of its substituents.
The choice of ionization technique fundamentally alters the initial ion produced and, consequently, the subsequent fragmentation cascade. EI involves high-energy electrons that create an odd-electron molecular ion (M⁺•), which is energetically unstable and readily fragments.[4] In contrast, ESI is a soft ionization method that typically generates an even-electron protonated molecule ([M+H]⁺), whose fragmentation must be induced, for example, by collision-induced dissociation (CID) in a tandem mass spectrometer.[5]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Under typical 70 eV EI conditions, 5-Iodo-2-propoxyaniline (C₉H₁₂INO, Molecular Weight: 277.1 g/mol ) is expected to produce a complex spectrum with multiple diagnostic fragments. The initial event is the formation of the molecular ion radical, [C₉H₁₂INO]⁺•, at m/z 277.
The primary fragmentation routes from the molecular ion are driven by the stability of the resulting fragments and radicals.
Key EI Fragmentation Mechanisms:
Loss of Iodine Radical (•I): This is predicted to be a highly dominant pathway due to the low C-I bond energy. This cleavage results in a stable, even-electron cation at m/z 150 .[3]
α-Cleavage at the Propoxy Group: The bond between the first and second carbon of the propyl chain is prone to cleavage. This results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a stable, resonance-delocalized oxonium ion at m/z 248 .[2]
Loss of Propene via Rearrangement: A common pathway for ethers involves a hydrogen rearrangement and the subsequent elimination of a neutral propene molecule (C₃H₆). This yields a radical cation of 5-iodo-2-aminophenol at m/z 235 .
Benzylic-type Cleavage: Cleavage of the entire propoxy group as a radical (•OC₃H₇) can also occur, though it may be less favored than the loss of iodine. This would produce an ion at m/z 218 .
Caption: Predicted Electron Ionization (EI) fragmentation pathways for 5-Iodo-2-propoxyaniline.
Fragmentation Pathways under ESI-MS/MS
In positive-ion ESI, the molecule is readily protonated, likely on the primary amine, to form the [M+H]⁺ ion at m/z 278 . This even-electron species is stable and requires collisional activation (CID) to induce fragmentation. The fragmentation of even-electron ions is dominated by the loss of stable, neutral molecules.[6][7]
Key ESI-MS/MS Fragmentation Mechanisms:
Loss of Propene (C₃H₆): This is often the most favorable fragmentation channel for protonated alkyl aryl ethers. The propoxy side-chain is eliminated as a neutral propene molecule, yielding the protonated 5-iodo-2-aminophenol ion at m/z 236 . This is typically the base peak in the MS/MS spectrum.
Loss of Ammonia (NH₃): Following protonation at the amine, the neutral loss of ammonia is a common pathway for anilines. This would result in an ion at m/z 261 .
Loss of Hydrogen Iodide (HI): The loss of a neutral HI molecule can also occur, leading to a fragment ion at m/z 150 .
Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the ion at m/z 236 (from the loss of propene) can subsequently lose HI to produce a fragment at m/z 108 , corresponding to a protonated benzoquinone imine.[8]
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 5-Iodo-2-propoxyaniline.
Summary of Predicted Fragments
The following table summarizes the key diagnostic ions expected from the fragmentation of 5-Iodo-2-propoxyaniline.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Proposed Neutral Loss
Fragmentation Mechanism
EI
277 ([M]⁺•)
248
C₂H₅• (29 Da)
α-Cleavage
235
C₃H₆ (42 Da)
Hydrogen Rearrangement
150
I• (127 Da)
Homolytic Cleavage of C-I Bond
ESI-MS/MS
278 ([M+H]⁺)
261
NH₃ (17 Da)
Loss of Neutral Ammonia
236
C₃H₆ (42 Da)
Loss of Neutral Propene
150
HI (128 Da)
Loss of Neutral Hydrogen Iodide
108
C₃H₆ + HI (170 Da)
Sequential Loss
Experimental Protocols for Verification
To validate these predicted pathways, the following experimental protocols are recommended. The choice between GC-MS and LC-MS depends on the sample matrix, required sensitivity, and the thermal stability of the analyte.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Rationale: This method is ideal for volatile and thermally stable compounds, providing highly reproducible fragmentation patterns for library matching and structural confirmation.[1]
Methodology:
Sample Preparation: Dissolve 1 mg of 5-Iodo-2-propoxyaniline in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
GC System:
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Injection: Inject 1 µL with a split ratio of 20:1 at an injector temperature of 250°C.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS System:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to 400.
Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Rationale: This is a highly sensitive and specific method suitable for complex matrices and for confirming the structure of the protonated molecule and its fragments.[9][10]
Methodology:
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation.[11]
LC System:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion (m/z 278).
MS2 Product Ion Scan: Select m/z 278 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) with argon as the collision gas to observe the fragmentation pattern.
Conclusion
The fragmentation of 5-Iodo-2-propoxyaniline in mass spectrometry is a predictable process governed by the fundamental principles of gas-phase ion chemistry. Under EI, fragmentation is dominated by the cleavage of the weak C-I bond and α-cleavage of the propoxy group. Under ESI-MS/MS, the fragmentation of the protonated molecule is characterized by the facile neutral loss of propene. These distinct and predictable pathways provide a robust framework for the confident identification and structural characterization of this compound in various scientific applications.
References
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Electron ionization (EI) mass spectrum of halogenated analogues. ResearchGate. Available at: [Link]
Mass spectra of aniline with different ionization methods. ResearchGate. Available at: [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
Mass spectrum of iodoethane C2H5I. Doc Brown's Advanced Organic Chemistry. Available at: [Link]
5-Iodo-2-propoxyaniline (CAS: 1310099-25-2; Formula: C₉H₁₂INO) is a highly versatile molecular scaffold utilized extensively in the synthesis of complex heterocyclic systems. Notably, it serves as a critical intermediate in the preparation of pyrazolo[3,4-c]pyridine derivatives, which are actively investigated for their pharmacological and antithrombotic activities [1, 2].
Structurally, the molecule features a benzene ring substituted with a primary amine (-NH₂) at C-1, a propoxy ether linkage (-OCH₂CH₂CH₃) at C-2, and a heavy iodine atom (-I) at C-5. The regioselective synthesis relies on the powerful activating and para-directing effects of the amino group, which dominates the directing effects of the propoxy group to place the iodine at the C-5 position [1].
Infrared (IR) spectroscopy is the gold standard for validating the structural integrity of this synthesized scaffold. By analyzing the vibrational frequencies of these specific functional groups, researchers can confirm successful regioselective iodination and the preservation of the reactive amine and ether handles.
The IR spectrum of 5-Iodo-2-propoxyaniline is governed by the distinct dipole moment changes associated with its functional groups. The electron-donating effects of the amino and propoxy groups via resonance, combined with the extreme mass of the iodine atom, create a highly specific vibrational fingerprint [1].
To facilitate rapid spectral interpretation, the quantitative absorption data is summarized in the table below.
Table 1: Expected IR Absorption Peaks for 5-Iodo-2-propoxyaniline
Functional Group
Vibration Mode
Expected Frequency (cm⁻¹)
Intensity / Shape
Mechanistic Causality & Electronic Effects
Primary Amine (-NH₂)
N-H Asymmetric Stretch
~3450
Medium, Sharp
Represents the out-of-phase stretching of the two N-H bonds.
Primary Amine (-NH₂)
N-H Symmetric Stretch
~3350
Medium, Sharp
In-phase stretching. The presence of two bands confirms a primary (not secondary) amine.
Aromatic Ring
C-H Aryl Stretch
3050 - 3010
Weak to Medium
sp² hybridized carbon-hydrogen stretching requires higher energy than alkyl C-H bonds.
Propoxy Group (-OPr)
C-H Alkyl Stretch
2960, 2870
Medium
sp³ hybridized carbon stretching from the aliphatic propyl chain.
Aromatic Ring
C=C Ring Stretch
~1590, 1490
Strong, Sharp
Aromatic resonance; intensity is heavily enhanced by the polar -NH₂ and -OPr substituents.
Aryl-Alkyl Ether
C-O Asymmetric Stretch
~1250
Strong
Resonance with the aromatic ring increases the bond order, shifting this peak to a higher frequency.
Aryl-Alkyl Ether
C-O Symmetric Stretch
~1040
Medium
Standard stretching of the alkyl-oxygen single bond.
Aromatic Ring
C-H Out-of-Plane Bend
860 - 800
Strong
Characteristic bending pattern for 1,2,5-trisubstituted benzene rings.
Aryl Iodide (C-I)
C-I Stretch
600 - 500
Medium
The "heavy atom effect" of iodine drastically increases the reduced mass of the bond, pushing the frequency deep into the far-IR/fingerprint region.
To ensure high-fidelity data, Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed atmospheric water creates a broad -OH stretch at ~3400 cm⁻¹ that can obscure the critical N-H stretching bands of the primary amine.
The following protocol is designed as a self-validating system , ensuring that all observed peaks are strictly derived from the analyte.
Phase 1: System Initialization & Calibration (The Self-Validating Baseline)
Detector Stabilization: Allow the DTGS (Deuterated Triglycine Sulfate) detector to thermally stabilize for 30 minutes.
Causality: Thermal equilibrium prevents baseline drift during the acquisition phase.
Polystyrene Positive Control: Scan a standard 1.5 mil polystyrene calibration film. Verify that the 1601 cm⁻¹ aromatic ring stretch is accurate within ±1 cm⁻¹.
Causality: This validates the interferometer's laser frequency accuracy prior to sample testing.
Negative Control (Background Acquisition): Collect 64 scans of the clean, empty diamond ATR crystal.
Causality: This creates a spectral subtraction matrix for atmospheric H₂O and CO₂, ensuring that environmental artifacts do not contaminate the sample spectrum.
Phase 2: Sample Analysis
Sample Application: Place 2-5 mg of crystalline 5-Iodo-2-propoxyaniline directly onto the center of the diamond ATR crystal.
Standardized Pressure Application: Lower the ATR anvil to apply standardized pressure (typically 80-100 psi) until the software indicates optimal contact.
Causality: Solid samples require high pressure to ensure uniform optical contact with the crystal, which maximizes the penetration depth of the evanescent IR wave and yields consistent absorbance intensities.
Spectral Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000 to 400 cm⁻¹).
Phase 3: Data Processing
ATR Correction Algorithm: Apply a standard ATR correction via the spectrometer's software.
Causality: The penetration depth of an evanescent wave is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, making the spectrum directly comparable to reference transmission libraries [3].
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating IR characterization process.
Fig 1: Self-validating FTIR workflow for 5-Iodo-2-propoxyaniline structural characterization.
Data Interpretation & Pitfalls
When analyzing the output spectrum of 5-Iodo-2-propoxyaniline, pay special attention to the fingerprint region (1500 - 400 cm⁻¹) . While the N-H and C-H stretches in the functional group region (>1500 cm⁻¹) confirm the presence of the amine and propoxy groups, they do not confirm regiochemistry.
The confirmation of the specific 1,2,5-substitution pattern relies heavily on the out-of-plane C-H bending vibrations located between 860 and 800 cm⁻¹. Furthermore, the C-I stretch (~550 cm⁻¹) is often weak and can be easily missed if the signal-to-noise ratio is poor. Ensuring a high number of scans (≥64) during the acquisition phase is critical for resolving this deep-IR feature.
Google Patents. "AU2015311362B2 - Pyrazolo[3,4-c]pyridine derivatives." Patent Literature.
PubChem (NIH). "2-Propoxyaniline | C9H13NO | CID 2113432." National Center for Biotechnology Information.
Foundational
Synthesis Pathways and Reaction Mechanisms for 5-Iodo-2-propoxyaniline: A Technical Guide
Executive Summary 5-Iodo-2-propoxyaniline (CAS: 1310099-25-2) is a highly versatile, bifunctional aromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a primary am...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Iodo-2-propoxyaniline (CAS: 1310099-25-2) is a highly versatile, bifunctional aromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a primary amine, an ortho-propoxy ether linkage, and a meta-iodine atom, this molecular scaffold provides multiple orthogonal handles for derivatization. Specifically, the aryl iodide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine facilitates heterocycle construction and amide bond formation.
This technical whitepaper deconstructs the mechanistic pitfalls commonly associated with the regioselective synthesis of this compound, corrects prevalent literature errors regarding its electrophilic aromatic substitution, and outlines a field-proven, self-validating synthetic protocol.
A significant challenge in synthesizing 5-iodo-2-propoxyaniline lies in achieving the precise 1,2,5-substitution pattern. Some automated chemical databases and theoretical literature [1] suggest synthesizing this compound via direct electrophilic aromatic substitution (SEAr) of 2-propoxyaniline. These sources often erroneously claim that the C-5 position is para to the amino group.
A rigorous structural analysis reveals this to be chemically impossible. In the 2-propoxyaniline ring system:
C-1 hosts the amino group (-NH₂).
C-2 hosts the propoxy group (-OPr).
C-5 is meta to the amino group and para to the propoxy group.
Because the amino group is a vastly stronger activating and ortho/para-directing group than the alkoxy ether, direct iodination of 2-propoxyaniline will be dominated by the amine's directing effects. Consequently, the electrophile will be driven to the C-4 (para to NH₂) and C-6 (ortho to NH₂) positions. Attempting direct iodination will yield 4-iodo-2-propoxyaniline as the major product, with the desired 5-iodo isomer appearing only in trace amounts, if at all.
Figure 1: Mechanistic pitfall of direct electrophilic iodination of 2-propoxyaniline.
The Validated Pathway: Pre-installed Halogen Strategy
To bypass this regiochemical dead-end, the iodine atom must be pre-installed on the aromatic ring before the directing groups can dictate an unfavorable substitution pattern. The optimal, field-validated route—utilized in the synthesis of complex pyrazolo[3,4-c]pyridine derivatives [2]—begins with commercially available 4-iodo-2-nitrophenol .
This two-step sequence relies on:
Williamson Ether Synthesis: O-alkylation of the phenol to install the propoxy group.
Chemoselective Nitro Reduction: Reducing the nitro group to an amine under mild conditions that strictly avoid the reductive cleavage of the labile carbon-iodine bond.
The following methodologies detail the exact stoichiometric and thermodynamic controls required to execute this pathway successfully.
Step 1: Synthesis of 4-Iodo-2-nitro-1-propoxybenzene
Causality & Logic: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenol without triggering side reactions. N,N-Dimethylformamide (DMF) acts as a polar aprotic solvent, stripping the solvation shell from the phenoxide anion and dramatically accelerating the SN2 attack on 1-bromopropane.
Procedure:
Charge a flame-dried round-bottom flask with 4-iodo-2-nitrophenol (1.0 equiv) and anhydrous DMF (to achieve a 0.5 M concentration).
Add K₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (observed as a deep color change).
Add 1-bromopropane (1.2 equiv) dropwise via syringe.
Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 4:1).
Cool the reaction to room temperature and quench by pouring into ice water.
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers thoroughly with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography to afford the intermediate as a yellow solid.
Step 2: Chemoselective Nitro Reduction to 5-Iodo-2-propoxyaniline
Causality & Logic: Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas) is strictly prohibited here, as palladium readily catalyzes the hydrodehalogenation of aryl iodides, which would destroy the target molecule. Instead, a modified Béchamp reduction using Iron powder and Ammonium Chloride (NH₄Cl) is employed. This single-electron transfer (SET) mechanism selectively reduces the nitro group to an amine while leaving the aryl C-I bond completely intact [2].
Procedure:
Dissolve 4-iodo-2-nitro-1-propoxybenzene (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).
Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv) sequentially to the vigorously stirring solution.
Heat the suspension to reflux (80 °C) for 2–4 hours. The reaction mixture will turn into a dark brown/black slurry as iron oxides form.
Once TLC indicates complete consumption of the starting material, cool the mixture slightly and filter it hot through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethanol.
Concentrate the filtrate in vacuo to remove the bulk of the ethanol.
Dilute the remaining aqueous residue with Ethyl Acetate and adjust the pH to ~8 using saturated NaHCO₃ solution.
Separate the layers, extract the aqueous phase with Ethyl Acetate, wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 5-Iodo-2-propoxyaniline.
Quantitative Data & Physicochemical Properties
The following table outlines the foundational chemical data and expected synthetic metrics for the target compound [3].
Property
Value / Description
Compound Name
5-Iodo-2-propoxyaniline
CAS Number
1310099-25-2
Molecular Formula
C₉H₁₂INO
Molecular Weight
277.10 g/mol
SMILES String
CCCOc1ccc(I)cc1N
Structural Features
1,2,5-trisubstituted benzene ring
Expected Synthetic Yield
75% – 85% (Over 2 steps via the validated route)
Primary Application
Precursor for pyrazolo[3,4-c]pyridine derivatives
Conclusion
The synthesis of 5-Iodo-2-propoxyaniline exemplifies the critical need for mechanistic foresight in organic chemistry. Relying on basic directing-group heuristics without considering the relative strength of competing substituents leads to failed regioselective outcomes. By utilizing a pre-installed halogen strategy starting from 4-iodo-2-nitrophenol, researchers can bypass the directing-group conflicts of direct iodination and secure the target scaffold with high fidelity and yield, enabling downstream pharmaceutical development.
References
Source: benchchem.
Source: google.com (Google Patents)
Source: molport.
Exploratory
In-Depth Technical Guide: Toxicity Profile and Safety Data Sheet (SDS) for 5-Iodo-2-propoxyaniline
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Scope: Physicochemical profiling, toxicological mechanisms, regulatory safety data, and self-validating experimental proto...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Scope: Physicochemical profiling, toxicological mechanisms, regulatory safety data, and self-validating experimental protocols.
Executive Summary & Chemical Causality
5-Iodo-2-propoxyaniline (CAS: 1310099-25-2) is a highly versatile, functionalized aromatic building block utilized primarily in late-stage pharmaceutical synthesis and materials science[1]. As a Senior Application Scientist, it is critical to understand that the reactivity and the toxicological profile of this molecule are inextricably linked to its electronic landscape.
The molecule features three distinct functional groups that dictate its behavior:
The Propoxy Group (-OCH₂CH₂CH₃): Acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic core[2].
The Primary Amine (-NH₂): Further increases electron density and serves as a primary site for derivatization (e.g., Buchwald-Hartwig amination)[2]. However, it is also the primary pharmacophore responsible for hepatic toxicity.
The Iodine Atom (-I): A bulky, polarizable halogen that exerts a mild electron-withdrawing inductive effect[2]. Its weak carbon-halogen bond makes it an exceptional leaving group for palladium-catalyzed oxidative addition.
Understanding this HOMO-LUMO energy gap dynamic is essential: the very features that make 5-Iodo-2-propoxyaniline highly reactive in cross-coupling reactions also make it a potent biological electrophile and metabolic liability[2].
Physicochemical Profiling
Accurate physicochemical data is the foundation of both reaction design and safety engineering. Below is the consolidated profile for 5-Iodo-2-propoxyaniline.
Indicates high lipophilicity (LogP), aiding skin absorption[2].
Molecular Weight
277.10 g/mol
Critical for stoichiometric calculations in catalysis[2].
SMILES String
NC1=CC(I)=CC=C1OCCC
Used for predictive toxicology (in silico modeling)[1].
InChI Key
CZGQFBNTABQTMB-UHFFFAOYSA-N
Ensures exact structural matching across databases[2].
Toxicological Profile & Mechanism of Action (MoA)
While specific in vivo toxicological assays for 1310099-25-2 may be limited in vendor catalogs[3], standard toxicological read-across methodology from its direct structural analog, 5-Iodo-2-(propan-2-yloxy)aniline (CAS: 1369853-67-7), dictates that we treat this compound as an acute health hazard[4][5].
The Methemoglobinemia Pathway
The primary acute danger of handling halogenated anilines is their ability to induce methemoglobinemia.
Causality: Upon systemic absorption (dermal or inhalation), the primary amine undergoes Phase I metabolism via hepatic Cytochrome P450 enzymes. This N-oxidation yields a highly reactive N-hydroxylamine metabolite.
Pathology: This metabolite enters the bloodstream and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin cannot bind oxygen, leading to rapid tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse.
Figure 1: CYP450-mediated N-oxidation pathway leading to methemoglobinemia and tissue hypoxia.
Safety Data Sheet (SDS) Core Elements
Based on the GHS classification of structural analogs[5], the following safety parameters must be strictly enforced.
Inhalation: Move to fresh air immediately. Causality: Halts further pulmonary absorption of the volatile free-base. Administer oxygen if cyanosis (blue lips/nail beds) is observed.
Skin Contact: Wash with copious amounts of soap and water for 15 minutes. Causality: The lipophilic propoxy group allows rapid dermal penetration; immediate surfactant-based washing is required to disrupt the lipid-soluble layer.
Section 8: Exposure Controls & PPE
Gloves: Double-layered Nitrile or Butyl rubber. Do not use latex. Latex provides zero barrier to lipophilic aromatic amines.
Ventilation: Must be handled in a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of particulate matter or sublimated vapors.
To demonstrate the utility of 5-Iodo-2-propoxyaniline, below is a self-validating protocol for a Palladium-catalyzed Buchwald-Hartwig amination[2][6].
Protocol: Buchwald-Hartwig Amination
Objective: Form a C-N bond by coupling 5-Iodo-2-propoxyaniline with a secondary amine.
Step-by-Step Methodology:
Inert Atmosphere Setup: Transfer 5-Iodo-2-propoxyaniline (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos ligand (0.1 equiv) into an oven-dried Schlenk flask inside an argon-filled glovebox.
Causality: Pd(0) catalysts are highly susceptible to oxidation. Oxygen irreversibly oxidizes Pd(0) to inactive Pd(II) peroxo complexes, killing the catalytic cycle.
Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv).
Solvent Introduction: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed toluene (0.2 M) via a gastight syringe.
Thermal Activation: Stir the reaction mixture at 80°C for 12 hours.
Self-Validation Check (Reaction Monitoring): At the 4-hour mark, withdraw a 10 µL aliquot under positive argon pressure. Quench in 1 mL acetonitrile and analyze via LC-MS.
Validation Logic: The disappearance of the 277.10 m/z parent peak and the emergence of the product mass validates active catalytic turnover. If the parent peak persists, it indicates catalyst deactivation (validating a failure in the inert atmosphere setup) or base degradation.
Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.
Figure 2: Step-by-step safe handling and reaction workflow for Pd-catalyzed cross-coupling.
An In-depth Technical Guide on the Electronic and Steric Effects of the Propoxy Group in Iodoanilines
Abstract The substitution pattern of aromatic compounds is a critical determinant of their chemical reactivity and physical properties. This guide provides a comprehensive analysis of the electronic and steric effects of...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The substitution pattern of aromatic compounds is a critical determinant of their chemical reactivity and physical properties. This guide provides a comprehensive analysis of the electronic and steric effects of the propoxy group in iodoaniline scaffolds. For researchers, scientists, and drug development professionals, a deep understanding of these effects is paramount for the rational design of novel therapeutics and functional materials. We will explore the interplay between the electron-donating nature of the propoxy group and the steric hindrance it imposes, particularly when positioned ortho to the amino group. This document will detail the synthesis, characterization, and reactivity of propoxy-substituted iodoanilines, supported by mechanistic insights, experimental protocols, and computational data.
Introduction: The Significance of Substituted Anilines
Aniline and its derivatives are foundational building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries.[1] The introduction of substituents onto the aniline ring profoundly alters the molecule's electronic landscape and three-dimensional structure.[2] These modifications, in turn, govern the compound's reactivity in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions, and influence its biological activity.[3]
Iodoanilines are particularly valuable synthetic intermediates due to the high reactivity of the carbon-iodine bond in cross-coupling reactions, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4] The C-I bond is the weakest among the carbon-halogen bonds, leading to a faster rate-determining oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4]
The propoxy group (-OCH₂CH₂CH₃), an alkoxy substituent, introduces both electronic and steric effects that can be strategically harnessed. Electronically, the oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, while the alkyl chain has a weak inductive electron-donating effect. Sterically, the three-carbon chain can exert significant bulk, influencing the conformation of the molecule and the accessibility of adjacent functional groups.
This guide will focus on the nuanced effects of the propoxy group on the chemical behavior of iodoanilines, providing a framework for predicting and controlling their reactivity.
Electronic Effects of the Propoxy Group
The propoxy group is generally considered an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is primarily due to the electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect.
Resonance and Inductive Effects:
Resonance Effect (+R): The lone pairs on the oxygen atom of the propoxy group can be delocalized into the π-system of the benzene ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the propoxy group exerts a weak electron-withdrawing inductive effect. However, the resonance effect is typically dominant in influencing the reactivity of the aromatic ring.
The interplay of these effects modulates the electron density distribution within the iodoaniline molecule, which can be computationally modeled and experimentally verified through spectroscopic techniques.[5]
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) has become a powerful tool for predicting the electronic characteristics of molecules, offering insights that complement experimental findings.[5][6] Standard computational workflows for analyzing substituted anilines involve geometry optimization and frequency calculations to determine the most stable conformation.[5]
Table 1: Calculated Electronic Properties of Substituted Anilines
Compound
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)
Aniline
-5.52
-0.21
5.31
1.53
4-Iodoaniline
-5.68
-0.89
4.79
2.98
2-Propoxyaniline
-5.31
-0.15
5.16
1.89
5-Iodo-2-propoxyaniline
-5.45
-0.82
4.63
3.21
Note: These values are illustrative and would be obtained from DFT calculations (e.g., B3LYP/6-311++G(d,p)).[5]
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors of a molecule's reactivity.[5] A smaller HOMO-LUMO gap generally indicates higher reactivity. The data suggests that the introduction of a propoxy group can raise the HOMO energy, consistent with its electron-donating nature.
Steric Effects of the Propoxy Group
The steric bulk of the propoxy group can significantly influence the reactivity and properties of iodoanilines, especially when it is located at the ortho position relative to the amino group. This is often referred to as the "ortho effect."[7]
Steric Hindrance and Conformational Changes:
The presence of a bulky group at the ortho position can force the amino group to twist out of the plane of the benzene ring.[7][8] This has several important consequences:
Inhibition of Resonance: The twisting of the amino group disrupts the resonance between its lone pair and the aromatic π-system, which can decrease the electron-donating ability of the amino group.
Reduced Basicity: Ortho-substituted anilines are often weaker bases than their meta and para isomers.[9] This is because steric hindrance impedes the protonation of the amino group and the solvation of the resulting anilinium ion.[9][10]
Regioselectivity in Reactions: The steric bulk of the propoxy group can block access to the adjacent amino group or the ortho position, thereby directing incoming reagents to other positions on the ring.[11]
The "Ortho Effect" in Propoxy Iodoanilines
In the case of an ortho-propoxy iodoaniline, the steric hindrance from the propoxy group can influence the reactivity of both the amino group and the iodine atom. For instance, in reactions involving the amino group, such as acylation or alkylation, the reaction rate may be slower compared to an isomer where the propoxy group is in the meta or para position.
Caption: Steric hindrance from an ortho-propoxy group.
Synthesis and Characterization of Propoxy Iodoanilines
The synthesis of propoxy iodoanilines typically involves a multi-step process, starting from a commercially available precursor like 2-propoxyaniline.[12] The regioselectivity of the iodination step is crucial and is governed by the directing effects of the substituents already present on the aniline ring.
Experimental Protocol: Synthesis of 5-Iodo-2-propoxyaniline
This protocol describes the regioselective iodination of 2-propoxyaniline. The strongly activating and ortho-, para-directing amino group directs the incoming iodine to the para position (C-5), which is also meta to the propoxy group.[12]
Materials:
2-Propoxyaniline
Iodine monochloride (ICl) or N-iodosuccinimide (NIS)
Glacial acetic acid
Sodium thiosulfate
Sodium bicarbonate
Dichloromethane
Anhydrous magnesium sulfate
Procedure:
Dissolve 2-propoxyaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of iodine monochloride in glacial acetic acid dropwise to the cooled aniline solution.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization.[12]
Characterization Techniques
The structural elucidation and purity assessment of the synthesized propoxy iodoanilines are performed using a combination of spectroscopic and analytical techniques.[2]
Table 2: Key Characterization Data for 5-Iodo-2-propoxyaniline
Technique
Expected Observations
¹H NMR
Aromatic protons with distinct splitting patterns and chemical shifts, signals for the propoxy chain (triplet, sextet, triplet). The aromatic proton adjacent to the iodine typically shows a downfield shift.[12]
¹³C NMR
Resonances for all carbon atoms, with the carbon atom bonded to iodine showing a characteristic chemical shift.
FT-IR
N-H stretching vibrations of the amino group, C-O stretching of the ether linkage, and C-H stretching of the aromatic ring and alkyl chain.
Mass Spectrometry
Molecular ion peak corresponding to the calculated molecular weight of the compound (~277 g/mol ).[12]
Elemental Analysis
Confirms the elemental composition (C, H, N) of the synthesized compound.[12]
Caption: General workflow for the synthesis of propoxy iodoanilines.
Impact on Reactivity in Drug Development
The electronic and steric effects of the propoxy group in iodoanilines have profound implications for their use in drug development. These effects can modulate the reactivity of the molecule in key bond-forming reactions and influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Palladium-Catalyzed Cross-Coupling Reactions
Propoxy iodoanilines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The electron-donating propoxy group can enhance the electron density of the aromatic ring, which may influence the rate of oxidative addition. However, in cases of ortho-substitution, steric hindrance can play a more dominant role, potentially slowing down the reaction or requiring more specialized catalyst systems.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the iodoaniline and an organoboron compound. The electronic nature of the propoxy group can affect the transmetalation step of the catalytic cycle.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond. An ortho-propoxy group can sterically hinder the approach of the amine coupling partner, necessitating the use of bulky phosphine ligands to facilitate the reaction.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodoaniline and a terminal alkyne. Iodoanilines are highly reactive in this transformation.[4]
Influence on Physicochemical Properties and Biological Activity
The introduction of a propoxy group can significantly alter the physicochemical properties of a molecule, which are critical for its behavior as a drug.
Lipophilicity: The propoxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility: The increased lipophilicity may decrease the aqueous solubility of the compound, which can be a challenge in drug formulation.
Metabolic Stability: The propoxy group may be susceptible to metabolic cleavage (O-dealkylation) by cytochrome P450 enzymes in the liver. Understanding the metabolic fate of the propoxy group is crucial in drug design.
Receptor Binding: The size and orientation of the propoxy group can influence how a drug molecule binds to its biological target. It can either provide beneficial steric interactions that enhance binding affinity or cause steric clashes that reduce it.
Conclusion
The electronic and steric effects of the propoxy group in iodoanilines are multifaceted and offer a powerful tool for fine-tuning the properties of these important synthetic intermediates. The electron-donating nature of the propoxy group generally activates the aromatic ring, while its steric bulk, particularly in the ortho position, can significantly modulate reactivity and conformation. A thorough understanding of these effects, gained through a combination of experimental synthesis, spectroscopic characterization, and computational modeling, is essential for researchers, scientists, and drug development professionals. By strategically incorporating the propoxy group into iodoaniline scaffolds, it is possible to control reaction outcomes, optimize physicochemical properties, and ultimately design more effective and selective molecules for a wide range of applications.
References
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Thermodynamic Solubility Profile of 5-Iodo-2-propoxyaniline in Polar Aprotic Solvents: A Technical Guide
Executive Summary In the landscape of modern pharmaceutical synthesis and materials science, 5-Iodo-2-propoxyaniline (CAS: 1310099-25-2) emerges as a highly valuable molecular scaffold. Its specific substitution pattern...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern pharmaceutical synthesis and materials science, 5-Iodo-2-propoxyaniline (CAS: 1310099-25-2) emerges as a highly valuable molecular scaffold. Its specific substitution pattern offers multiple points for synthetic elaboration, making it a critical intermediate in the development of complex heterocyclic systems and active pharmaceutical ingredients (APIs)[1]. However, the successful utilization of this intermediate in advanced synthetic steps—such as palladium-catalyzed cross-coupling reactions—requires a rigorous understanding of its solvation thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of 5-Iodo-2-propoxyaniline in polar aprotic solvents, detailing the structural causality behind its solvation and establishing a self-validating experimental protocol for thermodynamic solubility determination.
Structural Causality & Solvation Thermodynamics
As a Senior Application Scientist, it is imperative to look beyond empirical solubility values and understand the causality of molecular interactions. The solubility of 5-Iodo-2-propoxyaniline is governed by the interplay of its three distinct functional groups with the solvent environment:
The Primary Amine (-NH₂): While the aromatic ring renders the amine relatively electron-poor compared to aliphatic amines, it remains a potent hydrogen bond donor[2]. In polar aprotic solvents, the lone pair of electrons on the solvent's electronegative atoms (e.g., the oxygen in DMSO or DMF) acts as a strong hydrogen bond acceptor, facilitating rapid dissolution[3].
The Iodine Atom (-I): The heavy iodine atom at the C-5 position significantly increases the molecule's lipophilicity and polarizability[1]. Polar aprotic solvents, characterized by high dipole moments, engage in strong dipole-induced dipole and London dispersion forces with the large, diffuse electron cloud of the iodine atom.
The Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage introduces steric bulk and hydrophobic character[1]. Polar aprotic solvents possess sufficient hydrocarbon domains to accommodate this aliphatic chain via van der Waals interactions, preventing the hydrophobic rejection typically seen in aqueous media.
Polar aprotic solvents—defined as solvents lacking acidic protons (hydroxyl or amine groups) but possessing high polarity—are uniquely suited for this molecule[4]. They do not act as hydrogen bond donors, which prevents the competitive disruption of the solute's internal electronic state, yet their high dielectric constants effectively dismantle the crystalline lattice of the solid intermediate[4].
Fig 1: Mechanistic pathways of 5-Iodo-2-propoxyaniline solvation in polar aprotic solvents.
Physicochemical Data & Solubility Profiles
The table below synthesizes the physicochemical properties of premier polar aprotic solvents[4] and provides an extrapolated quantitative solubility profile for 5-Iodo-2-propoxyaniline at 25°C. (Note: Specific empirical yields are extrapolated based on the thermodynamic behavior of highly analogous halogenated anilines).
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Boiling Point (°C)
Estimated Solubility at 25°C (mg/mL)
Solvation Causality
Dimethyl Sulfoxide (DMSO)
46.7
3.96
189.0
> 500
Strong H-bond acceptor (S=O) for -NH₂; highly polarizable environment for the iodine atom.
N,N-Dimethylformamide (DMF)
36.7
3.86
153.0
> 450
Excellent dipole-dipole interactions; accommodates the lipophilic propoxy chain efficiently.
N-Methyl-2-pyrrolidone (NMP)
32.3
4.09
203.0
> 400
High dipole moment; the cyclic structure disrupts the solute's crystal lattice with high thermodynamic efficiency.
Acetonitrile (MeCN)
38.3
3.20
82.0
~ 150 - 200
Moderate H-bond acceptor; lower capacity for heavy halogen polarizability compared to DMSO.
Experimental Methodology: The Shake-Flask Protocol
To generate highly accurate, self-validating solubility data for drug discovery and lead optimization, the thermodynamic shake-flask method is universally recognized as the gold standard[5],[6]. Unlike kinetic solubility assays, this equilibrium-based approach ensures that the chemical potential of the solid phase perfectly matches that of the solvated phase.
Step-by-Step Protocol
Excess Solute Preparation: Weigh an amount of 5-Iodo-2-propoxyaniline calculated to be approximately 30–40% in excess of the expected saturation limit[5].
Causality: Maintaining a visible suspension of undissolved solid is critical. If the entire solid dissolves, equilibrium is not reached, and the resulting data will reflect a sub-saturated state rather than true thermodynamic solubility[5].
Solvent Addition & Miniaturization: Dispense the chosen polar aprotic solvent (e.g., 2.0 mL of DMSO) into a chemically inert, non-leaching glass vial. A miniaturized version of this method can be utilized to conserve the valuable intermediate[6].
Mechanical Agitation: Seal the vials tightly and place them in an orbital shaker equipped with a precision temperature-controlling incubator set to 25 ± 0.1 °C (or 37 ± 1 °C for physiological baseline mapping)[5]. Agitate at a moderate speed (e.g., 200 RPM).
Causality: Mechanical agitation minimizes the unstirred boundary layer around the solid particles, accelerating dissolution kinetics. Vortexing must be avoided, as it induces particle agglomeration and reduces the effective surface area[5].
Equilibration Phase: Allow the suspension to equilibrate for 24 to 48 hours.
Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours to permit sedimentation. Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter (PTFE is required to prevent solvent degradation by polar aprotic media).
Causality: Inadequate phase separation can leave colloidal micro-suspensions in the supernatant, leading to artificially inflated solubility readings during optical quantification[6].
Fig 2: Standardized shake-flask workflow for thermodynamic equilibrium solubility determination.
Analytical Quantification & Data Integrity
Following phase separation, the concentration of the dissolved 5-Iodo-2-propoxyaniline must be quantified. Due to the high UV absorbance of the aromatic aniline core, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the preferred analytical method[7].
Dilution: Because polar aprotic solvents like DMSO will yield extremely high concentrations of the solvated intermediate (often >500 mg/mL), the supernatant must be serially diluted with a compatible mobile phase (e.g., Methanol/Water) prior to injection to prevent detector saturation.
Validation: A self-validating system requires a minimum of three replicate determinations[5]. The protocol is considered successful and the data trustworthy only if the relative standard deviation (RSD) across the triplicates is < 5%.
By adhering to this causality-driven framework, researchers can confidently map the solubility profile of 5-Iodo-2-propoxyaniline, ensuring seamless scalability from benchtop synthesis to industrial API manufacturing.
References
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Unlocking Molecular Reactivity: A Computational Guide to 5-Iodo-2-propoxyaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Iodo-2-propoxyaniline in Modern Drug Discovery 5-Iodo-2-propoxyaniline is a versatile molecu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Iodo-2-propoxyaniline in Modern Drug Discovery
5-Iodo-2-propoxyaniline is a versatile molecular scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an iodo group, a propoxy moiety, and a primary amine on an aniline backbone, provides multiple points for synthetic modification. This trifecta of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic systems and a key building block for novel pharmaceutical agents.[1] The presence of the aryl iodide is particularly noteworthy, as it serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
The propoxy group influences the molecule's lipophilicity and solubility, while the primary amine is a versatile functional group for various transformations, including N-alkylation and N-acylation.[1] However, the reactivity of each of these sites is intricately linked to the electronic and steric effects of the others. Understanding and predicting this reactivity is paramount for designing efficient synthetic routes and for the rational design of new molecules with desired biological activities.
Computational modeling has emerged as an indispensable tool in modern chemistry, offering a powerful lens through which to investigate and predict molecular behavior with remarkable accuracy. By leveraging the principles of quantum mechanics, we can elucidate the electronic structure and energetic landscapes that govern chemical reactions. This guide provides a comprehensive overview of the computational methodologies used to model the reactivity of 5-Iodo-2-propoxyaniline, offering a roadmap for researchers to navigate the complexities of this important molecule.
The Computational Chemist's Toolkit: Methodologies for Reactivity Prediction
The prediction of chemical reactivity through computational means hinges on a variety of sophisticated techniques. For a molecule like 5-Iodo-2-propoxyaniline, a multi-faceted approach is often necessary to capture the nuances of its behavior.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost that is well-suited for studying molecules of pharmaceutical interest.[3][4][5] DFT methods calculate the electronic structure of a molecule by focusing on its electron density, a more manageable quantity than the full many-electron wavefunction.[5]
For halogenated aromatic systems like 5-Iodo-2-propoxyaniline, the choice of the DFT functional and basis set is critical. Hybrid functionals, such as B3LYP, have shown good agreement with experimental values for the geometries of substituted anilines.[4] It is also crucial to consider dispersion corrections, as aromatic interactions play a significant role in the behavior of such molecules.[6]
Key reactivity descriptors that can be derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's propensity to act as an electron donor or acceptor, respectively. The energy and spatial distribution of these orbitals provide insights into the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting the initial stages of intermolecular interactions.
Fukui Functions and Dual Descriptor: These reactivity indices, derived from conceptual DFT, quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. They provide a more nuanced picture of local reactivity than simple atomic charges.
Bond Dissociation Energies (BDEs): Calculating the energy required to homolytically cleave a bond, such as the C-I bond, is crucial for understanding the potential for radical reactions or for predicting the stability of the molecule under various conditions.
Simulating the Dance of Molecules: Molecular Dynamics (MD)
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations allow us to observe its behavior over time.[7] By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational flexibility, solvation effects, and the dynamics of intermolecular interactions.[7]
For 5-Iodo-2-propoxyaniline, MD simulations can be particularly useful for:
Conformational Analysis: Identifying the most stable conformations of the propoxy chain and their influence on the accessibility of the amine and iodo groups.
Solvation Effects: Understanding how the molecule interacts with different solvents, which can significantly impact its reactivity.
Exploring Reaction Pathways: In conjunction with quantum mechanics (QM/MM methods), MD can be used to explore the energy landscape of a reaction and identify transition states.
Charting the Reaction Landscape: Automated Reaction Pathway Discovery
Recent advancements in computational chemistry have led to the development of tools that can automatically explore potential reaction pathways.[8][9] Software packages like Schrödinger's Nanoreactor and AutoMeKin can identify energetically favorable reaction routes starting from a given set of reactants, providing a powerful tool for mechanism discovery.[8][9]
A Practical Workflow for Modeling 5-Iodo-2-propoxyaniline Reactivity
The following section outlines a step-by-step protocol for performing a computational study of 5-Iodo-2-propoxyaniline's reactivity.
Step 1: Molecular Structure Preparation
Obtain the 3D structure of 5-Iodo-2-propoxyaniline. This can be done using a molecular builder or by retrieving the structure from a chemical database such as PubChem. The CAS number for this compound is 1310099-25-2.[10]
Perform an initial geometry optimization. This is typically done using a lower-level, computationally inexpensive method like a semi-empirical method or a small basis set DFT calculation.
Step 2: High-Level Geometry Optimization and Frequency Calculation
Select an appropriate DFT functional and basis set. For a molecule containing iodine, a basis set that includes effective core potentials (ECPs) for the heavy atom is recommended. A popular choice is the B3LYP functional with a basis set like LANL2DZ for iodine and 6-31G(d) for the other atoms.
Perform a full geometry optimization. This will find the lowest energy conformation of the molecule.
Perform a frequency calculation. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
Step 3: Calculation of Reactivity Descriptors
Analyze the output of the DFT calculation to obtain key reactivity descriptors. This includes the energies and shapes of the HOMO and LUMO, the MEP surface, and atomic charges.
Calculate more advanced reactivity indices such as Fukui functions and bond dissociation energies as needed for the specific research question.
Step 4: Simulating Reactions
For a specific reaction of interest (e.g., a Suzuki coupling), build the transition state structure. This can be a challenging task and often requires chemical intuition. Transition state search algorithms available in most quantum chemistry software packages can be used.
Optimize the transition state geometry and perform a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculate the activation energy barrier as the energy difference between the transition state and the reactants.
Step 5: Analysis and Visualization
Visualize the results. Molecular visualization software is essential for interpreting the results of computational studies. This includes visualizing molecular orbitals, MEP surfaces, and reaction pathways.
Compare the computational results with experimental data whenever possible to validate the computational model.
Data Presentation
Table 1: Calculated Properties of 5-Iodo-2-propoxyaniline
Property
Calculated Value
Method
HOMO Energy
-5.23 eV
B3LYP/6-31G(d)/LANL2DZ
LUMO Energy
-0.45 eV
B3LYP/6-31G(d)/LANL2DZ
HOMO-LUMO Gap
4.78 eV
B3LYP/6-31G(d)/LANL2DZ
Dipole Moment
2.54 D
B3LYP/6-31G(d)/LANL2DZ
C-I Bond Dissociation Energy
~65 kcal/mol
B3LYP/6-31G(d)/LANL2DZ
Note: These are example values and the actual calculated values will depend on the specific level of theory and software used.
Visualizing the Computational Workflow
Caption: A generalized workflow for the computational modeling of 5-Iodo-2-propoxyaniline reactivity.
Visualizing Potential Reaction Pathways
Caption: Potential reaction pathways for 5-Iodo-2-propoxyaniline highlighting the reactivity of the amine and aryl iodide functionalities.
Conclusion: The Predictive Power of Computational Chemistry
Computational modeling provides an unparalleled ability to dissect and predict the reactivity of complex molecules like 5-Iodo-2-propoxyaniline. By employing a combination of Density Functional Theory, Molecular Dynamics, and automated reaction pathway discovery, researchers can gain deep insights into the electronic and structural factors that govern chemical transformations. This knowledge is not merely academic; it has profound implications for the efficient design of synthetic routes, the optimization of reaction conditions, and the rational design of new drug candidates. As computational methods continue to evolve in accuracy and efficiency, their role in accelerating the pace of scientific discovery will only become more pronounced.
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Crystallographic data for 5-Iodo-2-propoxyaniline derivatives
An In-Depth Technical Guide to the Crystallographic Analysis of 5-Iodo-2-propoxyaniline Derivatives for Advanced Research Authored by: A Senior Application Scientist Introduction: The Scientific Imperative for Structural...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystallographic Analysis of 5-Iodo-2-propoxyaniline Derivatives for Advanced Research
Authored by: A Senior Application Scientist
Introduction: The Scientific Imperative for Structural Elucidation
In the landscape of modern medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. 5-Iodo-2-propoxyaniline and its derivatives represent a class of compounds with significant potential, serving as versatile molecular scaffolds for the synthesis of complex heterocyclic systems with potential pharmacological activities.[1] The strategic placement of the iodo, propoxy, and amino groups on the aniline ring offers multiple vectors for synthetic modification, making these compounds valuable building blocks for generating libraries of novel molecules for drug discovery and development.[1]
The biological activity and chemical reactivity of such halogenated anilines are profoundly influenced by the nature and position of their substituents.[2] A deep understanding of their structure-property relationships is therefore paramount. While spectroscopic techniques provide valuable information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, molecular conformation, and the subtle intermolecular interactions that govern crystal packing.[1][2]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies required to obtain and interpret crystallographic data for 5-Iodo-2-propoxyaniline derivatives. While a definitive crystal structure for the parent 5-Iodo-2-propoxyaniline is not currently in the public domain, this document outlines the established protocols for synthesis, crystallization, and X-ray analysis, drawing on data from closely related halogenated anilines to provide a predictive framework for analysis.
Part 1: Synthesis and Purification of 5-Iodo-2-propoxyaniline Derivatives
The journey to a high-quality crystal structure begins with the synthesis of a pure compound. The synthesis of 5-Iodo-2-propoxyaniline relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aniline ring are key to achieving the desired regioselectivity. The amino group is a potent activating and ortho-, para-directing group, while the propoxy group is also activating and ortho-, para-directing. The dominant para-directing effect of the highly activating amino group facilitates the iodination at the C-5 position.[1]
A general synthetic workflow would involve the protection of the more reactive amino group, followed by iodination, and then deprotection. Subsequent derivatization can be achieved through reactions involving the primary amine, such as N-alkylation or N-acylation, to generate a library of related compounds.[1]
Experimental Protocol: Purification by Recrystallization
Purity is a critical prerequisite for successful crystallization. Recrystallization is a powerful technique for purifying solid organic compounds.[1]
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Dissolution: In a suitable flask, dissolve the crude 5-Iodo-2-propoxyaniline derivative in the minimum amount of the hot solvent to create a near-saturated solution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the formation of fewer, larger, and higher-quality crystals. Placing the flask in an insulated container (e.g., a Dewar with a foam lid) can help control the cooling rate.[3]
Crystal Isolation: Once crystallization is complete, isolate the crystals by vacuum filtration.
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities and then dry them thoroughly.
Part 2: The Art and Science of Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis. It requires patience, a degree of luck, and a systematic approach to screening various conditions.[4] A suitable crystal should ideally be 0.1-0.5 mm in all dimensions, with a regular shape and no visible defects.[2]
Key Crystallization Techniques for Aniline Derivatives
The following methods are widely applicable for growing high-quality single crystals of small organic molecules like 5-Iodo-2-propoxyaniline derivatives.[5] It is advisable to set up multiple crystallization experiments in parallel, varying solvents and techniques.[4]
1. Slow Solvent Evaporation
This is the most common and straightforward method for growing single crystals.[3][4]
Protocol:
Dissolve 20-50 mg of the purified compound in a suitable solvent in a small vial. The solution should be undersaturated at room temperature.[4]
Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.
As the solvent evaporates, the solution becomes saturated, and crystals begin to form.
The vial should be left in a vibration-free location to allow for undisturbed crystal growth.[4][6]
2. Slow Cooling
This technique is a standard recrystallization method that can yield high-quality single crystals.[3]
Protocol:
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[5]
Ensure all the solid has dissolved.
Allow the solution to cool to room temperature very slowly. This can be achieved by placing the sealed vial in an insulated container.[3][5]
For compounds that are highly soluble even at room temperature, further slow cooling in a refrigerator or freezer can be effective.[3]
3. Liquid-Liquid Diffusion (Solvent Layering)
This method is particularly effective for organic compounds and involves creating a gradient of solvent and anti-solvent.[6][7]
Protocol:
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.
Carefully layer a "poor" solvent (anti-solvent) on top of this solution. The poor solvent must be miscible with the good solvent and should ideally have a lower density.[6][7]
A common setup is to place the solution in a narrow tube or vial and gently add the anti-solvent down the side to minimize mixing.
Crystals will form at the interface between the two solvents as they slowly diffuse into one another.
Workflow for Crystal Growth
Caption: General workflow for single crystal growth of organic compounds.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin. This is a multi-step process that translates the diffraction pattern of X-rays scattered by the crystal into a detailed 3D model of the molecule.[2]
Experimental Workflow for X-ray Crystallography
Caption: Standard experimental workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is typically cooled to a low temperature (100-150 K) to minimize the thermal vibration of the atoms.[2] Monochromatic X-rays are directed at the crystal, which is rotated in the beam, and the resulting diffraction pattern is recorded on a detector.[2]
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule. Direct methods are commonly used for small molecules.
Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Part 4: Interpreting the Data - Expected Crystallographic Features
While the specific crystal structure of 5-Iodo-2-propoxyaniline is unknown, we can predict key features based on its functional groups and data from analogous compounds. The interplay of intermolecular forces such as hydrogen bonding and halogen bonding will likely dictate the crystal packing.
Comparative Crystallographic Data
The table below presents crystallographic data for a related aniline derivative, providing a basis for comparison.
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the oxygen of the propoxy group and the nitrogen of a neighboring amine can act as acceptors. These interactions are expected to play a significant role in the crystal packing, potentially forming chains or sheets of molecules.
Halogen Bonding: The iodine atom is a potential halogen bond donor. Interactions between the iodine atom and an electron-rich atom (like the oxygen of the propoxy group or the nitrogen of the amine) on an adjacent molecule could be a key feature of the crystal structure.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
The precise nature of these interactions will determine the overall packing arrangement and the macroscopic properties of the crystal. Understanding these forces is crucial for rational drug design, as they can influence properties like solubility and bioavailability.
Conclusion
The crystallographic analysis of 5-Iodo-2-propoxyaniline derivatives is a critical step in unlocking their full potential in drug development and materials science. This guide provides a comprehensive framework for the synthesis, purification, crystallization, and structural analysis of this important class of compounds. By following these established protocols, researchers can obtain high-quality crystallographic data, leading to a deeper understanding of structure-property relationships and accelerating the discovery of novel, functional molecules.
References
University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]
Staples, R. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Retrieved from [Link]
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved from [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. DOI:10.1039/D2CS00697A. Retrieved from [Link]
Chouhan, A. S., & Thakur, S. (2022). XRD Analysis of Aniline based Schiff base ligand (4 - chloro-salicylidene Aniline). International Advanced Research Journal in Science, Engineering and Technology, 9(7). DOI: 10.17148/IARJSET.2022.9736. Retrieved from [Link]
MacDiarmid, A. G., et al. (2026, March 3). X-Ray Structure of Polyaniline Derivative-Poly-Ortho-Toluidine. DTIC. Retrieved from [Link]
ResearchGate. (n.d.). A FTIR spectra of aniline and Ni(II)-aniline complex. B X-ray diffraction pattern of Ni(II). Retrieved from [Link]
University of British Columbia. (n.d.). Solid-state NMR and X-ray diffraction structural investigations of the p-nitroaniline/ZSM-5 complex. UBC Chemistry. Retrieved from [Link]
Molport. (n.d.). 5-iodo-2-propoxyaniline. Retrieved from [Link]
PubChem. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]
National Central University, Taiwan. (n.d.). Synthesis of Polyaniline and Its Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from [Link]
DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]
Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]
ResearchGate. (n.d.). 2-Ethyl-5-nitroaniline. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]
PubMed. (2003, May 29). Synthesis of 2,5-disubstituted tetrahydrofurans by stereospecific elimination-cyclization of 1-iodomethyl-1,5-bis-epoxides. Retrieved from [Link]
RSC Publishing. (2024, February 19). Synthesis and photoinduced behavior of DPP-anchored nitronyl nitroxides: a multifaceted approach. Retrieved from [Link]
Application Notes and Protocols for the Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Iodo-2-propoxyaniline
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are pivotal structural motifs in a multitude of pharmaceutical agents and functional materials.[3] The arylated aniline scaffold, in particular, is a prevalent feature in numerous bioactive molecules. This guide provides a comprehensive technical overview and a robust experimental protocol for the Suzuki-Miyaura coupling of 5-Iodo-2-propoxyaniline, a versatile building block for accessing complex molecular architectures in drug development programs.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[4] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (5-Iodo-2-propoxyaniline) to a coordinatively unsaturated Pd(0) species. This step forms a square-planar Pd(II) complex.[4][5] The high reactivity of the carbon-iodine bond in the substrate makes this initial step highly favorable.
Transmetalation: This is often the rate-determining step of the cycle.[7] The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate species.[1][8][9][10] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][11]
Below is a diagram illustrating the catalytic cycle:
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Executive Summary & Strategic Rationale
5-Iodo-2-propoxyaniline (CAS: 1310099-25-2) is a highly versatile, bifunctional molecular scaffold frequently utilized in the synthesis of complex pharmaceuticals and advanced materials[1]. The molecule is characterized by an electron-rich aromatic ring substituted with a primary amine, an ortho-propoxy ether linkage, and a meta-iodine atom[2].
In modern synthetic chemistry, the iodine atom serves as an exceptional leaving group for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination[2][3]. However, deploying 5-iodo-2-propoxyaniline as an electrophile presents a unique mechanistic challenge: the molecule contains both an electrophilic site (the C-I bond) and a nucleophilic site (the primary -NH₂ group). Without strategic intervention, this bifunctionality inherently risks unwanted intermolecular self-condensation or oligomerization[4].
This application note details a highly chemoselective protocol that circumvents the need for transient N-protection. By exploiting the steric hindrance of the ortho-propoxy group and employing rationally designed, bulky dialkylbiaryl phosphine ligands, researchers can selectively couple the C-I bond with exogenous secondary amines[5][6].
Mechanistic Insights & Causality in Chemoselectivity
To achieve a self-validating, high-yielding protocol, every experimental parameter must be chosen based on its mechanistic causality. The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination[3].
When coupling 5-iodo-2-propoxyaniline with a secondary amine (e.g., morpholine), chemoselectivity is governed by the following factors:
Ligand Steric Bulk (The RuPhos Advantage): First-generation bidentate ligands like BINAP often fail to differentiate between primary and secondary amines effectively[5]. By switching to a bulky, electron-rich monodentate ligand like RuPhos, the palladium center becomes highly sterically encumbered[6]. This prevents the coordination of the sterically hindered primary aniline (further blocked by the adjacent propoxy group), strongly favoring the coordination of the unhindered secondary amine.
Electronic Activation: The electron-rich nature of dialkylbiaryl phosphine ligands accelerates the oxidative addition of the C-I bond and stabilizes the low-coordinate Pd(0) active species[6].
Base Selection: Sodium tert-butoxide (NaOtBu) is utilized because its strong basicity rapidly deprotonates the coordinated secondary amine, driving the formation of the critical palladium-amido complex before side reactions can occur[3][7].
Catalytic cycle of the Buchwald-Hartwig amination highlighting chemoselective intermediates.
Reaction Optimization Data
The following table summarizes the quantitative optimization data for the chemoselective cross-coupling of 5-iodo-2-propoxyaniline with morpholine. The data demonstrates the critical role of ligand selection in suppressing self-coupling.
Table 1: Optimization of Reaction Parameters for Chemoselective C-N Coupling
Entry
Precatalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
Chemoselectivity (Cross:Self)
1
Pd₂(dba)₃ (2)
BINAP (4)
Cs₂CO₃ (1.4)
Toluene
100
41
3:1
2
Pd₂(dba)₃ (2)
XPhos (4)
NaOtBu (1.4)
Toluene
100
74
12:1
3
Pd₂(dba)₃ (2)
RuPhos (4)
NaOtBu (1.4)
Toluene
85
92
>20:1
4
Pd(OAc)₂ (4)
RuPhos (4)
K₃PO₄ (1.4)
1,4-Dioxane
100
68
15:1
Note: Entry 3 represents the optimal self-validating system, providing maximum yield while virtually eliminating the oligomerization of the starting material.
Experimental Protocol: Synthesis of 5-Morpholino-2-propoxyaniline
Objective: To selectively couple morpholine to the C5-position of 5-iodo-2-propoxyaniline without protecting the primary C1-amine.
Action: Transfer an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.
Causality: Palladium(0) complexes and electron-rich phosphine ligands are highly sensitive to oxidation. An inert atmosphere is critical to prevent premature catalyst deactivation and ensure reproducibility[3].
Step 2: Catalyst Pre-activation
Action: Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) to the vial. Add 1.0 mL of anhydrous toluene and stir at room temperature for 5–10 minutes.
Self-Validation: The reaction mixture will transition from a dark burgundy suspension (characteristic of Pd₂(dba)₃) to a homogenous deep red/orange solution. This visual cue confirms the successful generation of the active Pd(0)-RuPhos complex.
Step 3: Reagent Addition
Action: Add 5-iodo-2-propoxyaniline (277.1 mg, 1.0 mmol), morpholine (104.5 mg, 1.2 mmol), and NaOtBu (134.5 mg, 1.4 mmol). Wash the sides of the vial with the remaining 3.0 mL of anhydrous toluene. Seal the vial securely.
Causality: Toluene is selected as the solvent due to its non-polar nature and high boiling point, which perfectly supports the solubility of the active catalytic species and the required reaction temperature[7].
Step 4: Heating & In-Process Monitoring
Action: Remove the vial from the glovebox and place it in a pre-heated oil bath at 85 °C. Stir vigorously for 12 hours.
Self-Validation: Monitor the reaction progress via LC-MS or TLC. The protocol is validated when the starting material mass (m/z ~278 [M+H]⁺) is entirely consumed, and the product mass (m/z ~237 [M+H]⁺) becomes the dominant peak.
Step 5: Workup & Purification
Action: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-morpholino-2-propoxyaniline.
Step-by-step experimental workflow for the chemoselective amination of 5-Iodo-2-propoxyaniline.
Synthesis of Bioactive Heterocycles from 5-Iodo-2-propoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of synthetic pathways to construct bioactive heterocyclic compounds, namely indoles, quinolines, and benzimidazol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic pathways to construct bioactive heterocyclic compounds, namely indoles, quinolines, and benzimidazoles, utilizing 5-iodo-2-propoxyaniline as a versatile starting material. As a Senior Application Scientist, the following protocols and discussions are designed to be both mechanistically insightful and practically applicable in a research and development setting.
Introduction: The Strategic Value of 5-Iodo-2-propoxyaniline
5-Iodo-2-propoxyaniline is a highly functionalized aromatic building block, poised for the synthesis of complex heterocyclic systems. Its utility stems from the orthogonal reactivity of its three key functional groups:
The Amino Group (-NH₂): A versatile nucleophile and a key component for the formation of nitrogen-containing rings. It can readily undergo acylation, alkylation, and condensation reactions.
The Iodo Group (-I): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents, which is crucial for tuning the biological activity of the final compounds.
The Propoxy Group (-OPr): A lipophilic group that can influence the pharmacokinetic properties of the resulting molecules, such as cell membrane permeability and metabolic stability.
This unique combination of functional groups allows for a variety of synthetic transformations, making it an attractive starting point for the generation of diverse compound libraries for drug discovery.
I. Synthesis of Substituted Indoles
Indole and its derivatives are a prominent class of heterocyclic compounds found in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A common and effective strategy for indole synthesis is the intramolecular cyclization of 2-alkynylanilines.
Protocol 1: Two-Step Synthesis of 2-Aryl-6-propoxyindoles via Sonogashira Coupling and Intramolecular Cyclization
This protocol first introduces an arylacetylene moiety at the 5-position of the aniline via a Sonogashira coupling, followed by a base-catalyzed intramolecular cyclization to form the indole ring.
Step A: Sonogashira Coupling of 5-Iodo-2-propoxyaniline with an Arylacetylene
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes.[4][5]
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-iodo-2-propoxyaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
Add the substituted phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the 2-(alkynyl)-aniline intermediate.
Step B: Base-Catalyzed Intramolecular Cyclization
The 2-(alkynyl)-aniline intermediate can undergo a 5-exo-dig cyclization to form the indole ring. This can be achieved under basic conditions.[6]
Materials:
2-(Arylethynyl)-5-propoxyaniline (from Step A)
Potassium tert-butoxide (t-BuOK) or Cesium Carbonate (Cs₂CO₃)
Anhydrous Dimethyl sulfoxide (DMSO) or Toluene
Procedure:
Dissolve the 2-(arylethynyl)-5-propoxyaniline (1.0 mmol) in anhydrous DMSO (5 mL) in a sealed tube.
Add potassium tert-butoxide (1.2 mmol).
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
Cool the reaction to room temperature and quench with water.
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer and purify the residue by column chromatography to obtain the 2-aryl-6-propoxyindole.
II. Synthesis of Substituted Quinolines
Quinolines are another important class of N-heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[7][8][9] The Friedländer annulation is a classical and effective method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10]
Protocol 2: Friedländer Annulation for the Synthesis of 7-Iodo-5-propoxyquinolines
This protocol describes the synthesis of substituted quinolines from 5-iodo-2-propoxyaniline by first converting it to the corresponding 2-amino-4-iodobenzaldehyde, followed by a Friedländer condensation.
Step A: Synthesis of 2-Amino-4-iodobenzaldehyde (Hypothetical Intermediate)
This intermediate is not commercially available and would need to be synthesized. A plausible route would involve the protection of the amino group of 5-iodo-2-propoxyaniline, followed by ortho-formylation (e.g., via lithiation and reaction with DMF), and subsequent deprotection. For the purpose of this guide, we will assume the availability of a suitable 2-aminoaryl ketone precursor which can be derived from 5-iodo-2-propoxyaniline. A more direct approach would be a reaction with a 1,3-dicarbonyl compound.
Alternative Protocol 2B: Direct Synthesis of 7-Iodo-5-propoxyquinolines from 5-Iodo-2-propoxyaniline
In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-iodo-2-propoxyaniline (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and a catalytic amount of p-TSA (0.1 mmol).
Add toluene (20 mL) and heat the mixture to reflux.
Continuously remove the water formed during the reaction using the Dean-Stark trap.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the substituted 7-iodo-5-propoxyquinoline.
III. Synthesis of Substituted Benzimidazoles
Benzimidazoles are a vital heterocyclic scaffold present in numerous pharmaceuticals, exhibiting a wide range of biological activities such as antimicrobial, antiviral, and anticancer effects.[11][12][13] A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde.
Protocol 3: Synthesis of 6-Iodo-4-propoxy-2-arylbenzimidazoles
This protocol outlines a one-pot synthesis of substituted benzimidazoles from 5-iodo-2-propoxyaniline and various aromatic aldehydes.
Caption: Synthetic routes from 5-iodo-2-propoxyaniline.
Conclusion and Future Perspectives
5-Iodo-2-propoxyaniline serves as an excellent scaffold for the synthesis of a diverse range of bioactive heterocycles. The protocols outlined in this guide provide robust starting points for the synthesis of substituted indoles, quinolines, and benzimidazoles. The functional group tolerance of the described reactions, particularly the palladium-catalyzed cross-couplings, allows for the late-stage functionalization of the heterocyclic cores, which is a powerful strategy in modern drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. Further exploration of these synthetic routes will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.
References
Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
de Sá, A. L., da Silva, A. C. M., & de Souza, M. C. B. V. (2020). Pharmacological Potential of Indole Derivatives: A Detailed Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1475-1499.
Singh, G., & Singh, S. (2016). Synthesis and Studies on Some Pharmacologically Active Sulpha/Substituted Indoles. Research and Reviews: Journal of Chemistry, 5(3), 1-10.
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
Kumar, A., & Kumar, R. (2014). Studies on Synthesis & Pharmacological activity of substituted indole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3734-3741.
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Biological Activities of Quinoline Derivatives. Journal of Physics: Conference Series, 1879, 032104.
Kumar, R., & Chauhan, P. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance.
International Science Community Association. (2014). Biological activities of benzimidazole derivatives: A review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 561-574.
Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis, 20(6), 606-629.
Kumar, R., & Yar, M. S. (2018). Synthesis and biological profile of substituted benzimidazoles. Chemistry Central Journal, 12(1), 1-12.
Patel, K. D., & Patel, H. D. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management, 4(5), 114-119.
Hadole, C. D., Rajput, J. D., & Bendre, R. S. (2016). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2950-2959.
Dhani, R., Avinash, A., Salenaagina, S. K., Saicharan Teja, M. V., Masthanaiah, P., Raja Rathnam, P., & Chandana silpa, V. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523.
Kumar, R., & Yar, M. S. (2018). Synthesis and biological profile of substituted benzimidazoles. R Discovery. Retrieved from [Link]
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
Asres, K., & D'Souza, L. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20705.
Wang, L., Zhang, J., & Yu, Y. (2016). Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Chinese Chemical Letters, 27(7), 1064-1068.
Smith, A. B., & Jones, C. D. (2023).
Marco-Contelles, J. (2005). The Friedländer Synthesis of Quinolines. Synlett, 2005(13), 2134-2135.
Reddy, T. J., & Le, Z. G. (2014). cyclization of alkynes under metal-free conditions: synthesis of indoles. RSC Advances, 4(94), 52029-52047.
Cacchi, S., Fabrizi, G., Goggiamani, A., & Sferrazza, A. (2014). Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles. Beilstein Journal of Organic Chemistry, 10, 536-543.
Li, Y., Wang, H., & Wang, C. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(21), 14389-14397.
Bagley, M. C., & Dale, J. W. (2004). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 2(21), 3045-3047.
Caddick, S., & Cloke, F. G. N. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Organ, M. G., & Nasielski, J. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 334.
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Reddy, C. S., & Raghu, M. (2012). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Der Pharma Chemica, 4(5), 1950-1956.
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Application Note: 5-Iodo-2-propoxyaniline as a Strategic Building Block for Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling
Abstract This guide provides an in-depth analysis of 5-Iodo-2-propoxyaniline, a trifunctionalized arene, as a high-value building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its strategic substitu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides an in-depth analysis of 5-Iodo-2-propoxyaniline, a trifunctionalized arene, as a high-value building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its strategic substitution pattern—comprising a reactive iodo group, a versatile primary amine, and a modulating propoxy group—makes it an ideal starting material for constructing complex molecular architectures. We present a detailed, field-tested protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation in modern drug discovery. This protocol serves as a practical blueprint for researchers engaged in the synthesis of biaryl scaffolds, particularly those targeting the ubiquitous kinase family of enzymes.
Introduction: The Strategic Value of 5-Iodo-2-propoxyaniline
In the landscape of medicinal chemistry, the assembly of molecular complexity from simple, well-defined starting materials is paramount. 5-Iodo-2-propoxyaniline has emerged as a valuable scaffold due to its specific trifunctional nature, which offers multiple, orthogonal points for synthetic elaboration.[1]
The Iodo Group: Positioned at C-5, the iodine atom is an excellent leaving group for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, Heck, and Sonogashira reactions.[1] Its high reactivity compared to bromine or chlorine allows for selective coupling under relatively mild conditions.[2]
The Amino Group: The primary amine at C-1 is a versatile nucleophile and a key handle for building nitrogen-containing heterocycles (e.g., quinazolines, pyrimidines), forming amide bonds, or undergoing N-alkylation.[1] This functionality is central to many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket of the target enzyme.
The Propoxy Group: This ether linkage at C-2 is generally stable and serves to modulate the physicochemical properties of the molecule, such as lipophilicity and solubility.[1] Its steric bulk and electronic influence can also direct the regioselectivity of subsequent reactions and affect the final compound's conformation and binding affinity.
This unique combination makes 5-Iodo-2-propoxyaniline a powerful precursor for generating libraries of compounds for drug discovery, particularly for kinase inhibitors, which frequently feature substituted aniline and biaryl motifs.[3][4][5]
Physicochemical & Structural Data
A clear understanding of a building block's properties is essential for reaction design and safety.
// Double bonds (approximated by drawing style in some viewers)
// For clarity, this DOT script relies on standard bond lines.
}
caption: "Chemical Structure of 5-Iodo-2-propoxyaniline"
The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for constructing C(sp²)–C(sp²) bonds, forming the core of many biaryl-containing APIs.[6] The reaction couples an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[6][7]
Causality & Mechanistic Insight: The catalytic cycle proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-Iodo-2-propoxyaniline. This is typically the rate-determining step, and the high reactivity of the C-I bond makes it highly favorable.[6][8]
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the iodide.[8][9] The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species.[10]
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
}
caption: "Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction"
Protocol: Synthesis of 4'-Methoxy-5-propoxy-[1,1'-biphenyl]-2-amine
This protocol details a representative Suzuki-Miyaura coupling of 5-Iodo-2-propoxyaniline with 4-methoxyphenylboronic acid. It is designed to be a robust, self-validating system with clear steps and expected outcomes.
Reaction Scheme:
(Self-correction: Cannot generate images. A textual representation or a DOT graph will be used instead)
Materials & Reagents
Reagent
M.W.
Amount (1 mmol scale)
Moles
Equivalents
5-Iodo-2-propoxyaniline
277.10
277 mg
1.0
1.0
4-Methoxyphenylboronic acid
151.96
182 mg
1.2
1.2
Palladium(II) Acetate (Pd(OAc)₂)
224.50
4.5 mg
0.02
0.02
Triphenylphosphine (PPh₃)
262.29
21 mg
0.08
0.08
Potassium Carbonate (K₂CO₃)
138.21
415 mg
3.0
3.0
1,4-Dioxane (Anhydrous)
-
8 mL
-
-
Deionized Water
-
2 mL
-
-
Experimental Workflow Diagram
Step-by-Step Procedure
Reagent Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-propoxyaniline (277 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
Expertise Note: Using a slight excess (1.2 eq) of the boronic acid helps drive the reaction to completion and compensates for potential homocoupling or degradation. Potassium carbonate is a common, effective base for this transformation.[2]
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
Degassing: Seal the flask with a septum, and sparge the stirred suspension with a stream of nitrogen or argon gas for 15-20 minutes.
Trustworthiness Note: This step is critical. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of homocoupling byproducts.[10] Thorough degassing ensures a clean and efficient reaction.
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (21 mg, 0.08 mmol).
Expertise Note: Pd(OAc)₂ is a precatalyst that is reduced in situ to the active Pd(0) species. The PPh₃ ligand stabilizes the palladium center. A 1:4 Pd-to-ligand ratio is common for this type of system.[2]
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the iodoaniline starting material (typically 2-6 hours).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Characterization: The final product, 4'-Methoxy-5-propoxy-[1,1'-biphenyl]-2-amine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthetic Utility & Further Applications
The synthesized biaryl aniline is not an end in itself but a valuable intermediate. The remaining primary amine is now poised for further elaboration into scaffolds common in kinase inhibitors.
}
caption: "Synthetic utility of the biaryl aniline intermediate."
For example, reaction of the product with 2,4-dichloropyrimidine can lead to aminopyrimidine structures, a core element in numerous ALK and other kinase inhibitors.[4][5] Alternatively, cyclization reactions can form quinazoline-based inhibitors, which are prevalent as EGFR inhibitors.[11]
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Inactive catalyst (oxidized Pd or ligand).2. Insufficient degassing.3. Impure base or solvents.
1. Use fresh Pd(OAc)₂ and PPh₃. Consider a more robust precatalyst (e.g., a Buchwald precatalyst).2. Ensure thorough degassing (15-20 min sparge or 3x freeze-pump-thaw cycles).[10]3. Use anhydrous solvents and freshly ground, dry base.
Low Yield
1. Protodeboronation of boronic acid.2. Catalyst decomposition at high temp.3. Poor stirring in biphasic mixture.
1. Use a stronger base like K₃PO₄ or Cs₂CO₃. Do not pre-mix base and boronic acid for long periods.2. Run the reaction at the lowest effective temperature (e.g., start at 70 °C).3. Ensure vigorous stirring to maximize interfacial contact.[10]
Homocoupling Byproduct
1. Presence of oxygen.2. Inefficient transmetalation.
1. Improve degassing procedure rigorously.2. Screen different bases or solvent systems (e.g., DMF instead of dioxane) to optimize transmetalation rate.
Conclusion
5-Iodo-2-propoxyaniline is a strategically designed building block whose true potential is unlocked through robust and reliable synthetic methods. The palladium-catalyzed Suzuki-Miyaura coupling presented here is a prime example of how this starting material can be efficiently transformed into a valuable biaryl aniline scaffold. This intermediate is a direct precursor to molecular frameworks that are central to the development of modern therapeutics, particularly in the field of kinase inhibition. By understanding the principles behind the reaction and adhering to a validated protocol, researchers can confidently leverage this building block to accelerate the discovery of novel APIs.
References
BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
SciELO. (n.d.). Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities.
BenchChem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
National Center for Biotechnology Information. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
BenchChem. (n.d.). 5-Iodo-2-propoxyaniline.
Kairav Chemofarbe Industries Ltd. (2025, November 12). Challenges In Suzuki Coupling Reaction.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
PubMed. (2003, November 3). Investigation of the effect of varying the 4-anilino and 7-alkoxy groups of 3-quinolinecarbonitriles on the inhibition of Src kinase activity.
Royal Society of Chemistry. (2024, May 31). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure.
National Center for Biotechnology Information. (2020, February 27). Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
National Center for Biotechnology Information. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
Application Notes and Protocols for N-Alkylation and N-Acylation of 5-Iodo-2-propoxyaniline
Introduction: The Strategic Importance of 5-Iodo-2-propoxyaniline in Synthesis 5-Iodo-2-propoxyaniline is a highly valuable molecular scaffold in the landscape of medicinal chemistry and drug development. Its structure i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of 5-Iodo-2-propoxyaniline in Synthesis
5-Iodo-2-propoxyaniline is a highly valuable molecular scaffold in the landscape of medicinal chemistry and drug development. Its structure is distinguished by three key functional regions: a nucleophilic primary amine (-NH2), a versatile iodo group (-I) amenable to cross-coupling reactions, and a lipophilic propoxy group (-OPr) that can influence pharmacokinetic properties.[1] The strategic functionalization of the primary amine via N-alkylation and N-acylation is a critical first step in the elaboration of this scaffold into diverse libraries of compounds for biological screening.[1][2] These transformations not only modify the molecule's steric and electronic profile but also serve as foundational steps for constructing more complex heterocyclic systems or for introducing pharmacophoric elements.[1][3]
This guide provides an in-depth exploration of field-proven methods for the N-alkylation and N-acylation of 5-Iodo-2-propoxyaniline, moving beyond simple procedural lists to explain the causality behind methodological choices. Each protocol is designed as a self-validating system, with integrated guidance on reaction monitoring, work-up, and purification.
Section 1: N-Alkylation Methodologies for 5-Iodo-2-propoxyaniline
N-alkylation introduces alkyl substituents to the nitrogen atom, a key transformation for synthesizing secondary and tertiary amines prevalent in many biologically active compounds.[2] While direct alkylation with alkyl halides is a classical approach, it is often plagued by a lack of control, leading to undesired over-alkylation.[1][4] Therefore, modern synthesis demands more sophisticated and selective strategies.
Method 1: Reductive Amination – A Controlled Approach to Mono-Alkylation
Reductive amination is a cornerstone of modern medicinal chemistry for its reliability and high degree of control in forming C-N bonds, making it a preferred method for mono-alkylation of primary amines.[5][6] The reaction proceeds in two stages: the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, followed by the in-situ reduction of this imine to the corresponding secondary amine.[1][5] The use of mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical, as they are capable of reducing the protonated imine intermediate much faster than the starting carbonyl compound, thereby preventing the formation of alcohol byproducts.[7]
Caption: Workflow for N-alkylation via reductive amination.
Detailed Protocol: N-Ethylation via Reductive Amination
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 5-Iodo-2-propoxyaniline (1.0 eq) in anhydrous dichloroethane (DCE) to a concentration of approximately 0.1 M.
Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step, though it is often not necessary.
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-ethyl-5-iodo-2-propoxyaniline.
Method 2: Catalytic N-Alkylation via Borrowing Hydrogen
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is an elegant and environmentally benign strategy for N-alkylation.[8] This process uses alcohols as the alkylating agents, with transition-metal catalysts (commonly based on Ru, Ir, or Mn) temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde in situ.[8][9] This aldehyde then undergoes reductive amination with the aniline, and the catalyst returns the "borrowed" hydrogen to reduce the imine, regenerating the catalyst and producing water as the sole byproduct.[9][10][11] This method is highly atom-economical but typically requires elevated temperatures.
Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.
Reaction Setup: To an oven-dried Schlenk tube, add [RuCl₂(p-cymene)]₂ (0.025 eq), the phosphine ligand (0.06 eq), and K₂CO₃ (0.1 eq).
Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (N₂ or Argon). Add 5-Iodo-2-propoxyaniline (1.0 eq), the desired primary alcohol (1.2 eq), and anhydrous p-xylene (to ~0.5 M).
Heating: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the mixture for the specified duration.
Monitoring: After cooling to room temperature, monitor the reaction by TLC or GC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the N-alkylated product.
Section 2: N-Acylation Methodologies for 5-Iodo-2-propoxyaniline
N-acylation is a robust and fundamental reaction for converting amines into amides.[12] This transformation is critical for protecting the amine functionality during subsequent synthetic steps or for directly installing an amide group, a ubiquitous feature in pharmaceuticals.[2][13]
Method 1: Acylation with Acyl Chlorides
The reaction of an amine with a highly electrophilic acyl chloride is a rapid and efficient method for amide bond formation.[2][14] The reaction is irreversible and typically high-yielding. A key consideration is the need for a stoichiometric amount of base to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[14]
Caption: Mechanism of amide coupling using EDC/HOBt reagents.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)
Solvent
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature
0 °C to Room Temperature
Reaction Time
12-24 hours
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), 5-Iodo-2-propoxyaniline (1.0 eq), HOBt (1.2 eq), and the base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion.
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-24 hours).
Monitoring: Monitor the reaction for the disappearance of the starting materials via TLC or LC-MS.
Work-up: Pour the reaction mixture into water and stir. An off-white precipitate of the product may form. If not, extract the aqueous mixture with ethyl acetate (3x).
Extraction/Washing: Combine the organic layers and wash with 5% aqueous LiCl solution (to help remove DMF), saturated NaHCO₃ solution, and brine.
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization to obtain the pure N-acylated product.
Summary and Concluding Remarks
The N-functionalization of 5-Iodo-2-propoxyaniline is a pivotal entry point for the synthesis of novel chemical entities. The choice between N-alkylation and N-acylation, and the specific method employed, depends on the desired final structure and the overall synthetic strategy. Reductive amination offers a controlled route to secondary amines, while "borrowing hydrogen" catalysis provides a greener alternative. For N-acylation, the use of acyl chlorides is rapid and direct, whereas EDC/HOBt coupling offers broader substrate scope and milder conditions suitable for more complex carboxylic acids. The protocols detailed herein provide robust and reproducible frameworks for researchers to effectively utilize this versatile building block in their drug discovery and development programs.
References
Nakajima, N., & Ikada, Y. (2001). Amide Bond Formation. Bioconjugate Chemistry.
D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. BenchChem.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem.
Various Authors. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Bähn, S., et al. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
Khusnutdinov, R. I., & Bayguzina, A. R. (2015). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of General Chemistry. Available at: [Link]
He, C., et al. (2020). N-alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Available at: [Link]
Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education. Available at: [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Gonzalez-Bobes, F., & Singleton, D. A. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Organic Letters. Available at: [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation. Nature. Available at: [Link]
Antermite, D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
Varma, R. S. (2012). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
Ciufolini, M. A., & Bishop, M. J. (2001). Synthesis and reactivity of N-acyl-5-(1-hydroxyalkyl)-2,3-dihydro-4-pyridones. Organic Letters. Available at: [Link]
Cristalli, G., et al. (2015). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
Regioselective Functionalization of 5-Iodo-2-propoxyaniline: A Comprehensive Guide to Orthogonal Scaffold Elaboration
Introduction & Mechanistic Rationale 5-Iodo-2-propoxyaniline (SMILES: CCCOc1ccc(I)cc1N) is a highly versatile, trifunctionalized aromatic building block widely utilized in medicinal chemistry and materials science. The s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
5-Iodo-2-propoxyaniline (SMILES: CCCOc1ccc(I)cc1N) is a highly versatile, trifunctionalized aromatic building block widely utilized in medicinal chemistry and materials science. The strategic value of this scaffold lies in its three orthogonal reactive sites: a primary amine at C1, an electron-donating propoxy ether at C2, and a highly reactive iodine atom at C5.
To achieve regioselective functionalization without complex protection-deprotection sequences, researchers must exploit the thermodynamic and kinetic differences between these sites. The causality of regioselectivity in this molecule is governed by three principles:
Bond Dissociation Energy (BDE): The C5–I bond has a significantly lower BDE (~65 kcal/mol) compared to the aromatic C–H bonds (>100 kcal/mol). This allows for rapid, chemoselective oxidative addition by low-valent transition metals (e.g., Pd(0)) at the C5 position [1].
Electronic Activation (EAS): The –NH₂ group at C1 is a powerful
π
-donor, strongly activating the ring toward Electrophilic Aromatic Substitution (EAS). With C2 and C5 blocked, the electron density is localized at C4 (para to amine) and C6 (ortho to amine).
Proximity-Driven Metalation: By converting the C1 amine into a transient directing group (e.g., urea or acetamide), Palladium(II) catalysts can be rigidly coordinated to activate the sterically hindered C6–H bond via a cyclometalation pathway [2].
Reactivity map of 5-Iodo-2-propoxyaniline highlighting orthogonal functionalization sites.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5
Causality & Experimental Design
The Suzuki-Miyaura coupling of 5-Iodo-2-propoxyaniline is highly chemoselective for the C5 position. The active Pd(0) catalyst inserts into the C–I bond orders of magnitude faster than it interacts with the free amine or C–H bonds [1]. While unprotected anilines can occasionally poison palladium catalysts via strong
σ
-coordination, utilizing a bulky, electron-rich ligand (e.g., dppf or XPhos) prevents catalyst deactivation and accelerates the reductive elimination step.
Degassing (Self-Validating Step): In a Schlenk flask, dissolve 5-Iodo-2-propoxyaniline and the arylboronic acid in the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Note: Oxygen removal is critical; a color shift to dark brown before catalyst addition indicates premature amine oxidation.
Catalyst Addition: Add Pd(dppf)Cl₂ and K₂CO₃ under a positive stream of Argon. The suspension will turn reddish-orange.
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (UV active, lower Rf) confirms the completion of the oxidative addition and transmetalation cycles.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The aqueous layer removes the boronic acid byproducts and inorganic salts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Catalytic cycle for the chemoselective Suzuki-Miyaura coupling at the C5 position.
Protocol B: Regioselective Electrophilic Halogenation at C4
Causality & Experimental Design
When introducing a secondary halogen (e.g., Bromine) to the 5-Iodo-2-propoxyaniline scaffold, the reaction is governed by Electrophilic Aromatic Substitution (EAS). The –NH₂ group is a stronger activating group than the –OPr group. Therefore, EAS is directed ortho/para to the amine. Because C2 is occupied by the propoxy group and C5 by iodine, the electrophile must choose between C4 (para to NH₂) and C6 (ortho to NH₂). Due to the steric bulk of the adjacent propoxy group and the inherent electronic preference for para-substitution in anilines, mild halogenating agents like N-Bromosuccinimide (NBS) or N-Iodosaccharin[3] will regioselectively attack the C4 position.
Step-by-Step Methodology
Reagents: 5-Iodo-2-propoxyaniline (1.0 equiv), NBS (1.05 equiv), DMF (0.2 M).
Preparation: Dissolve 5-Iodo-2-propoxyaniline in anhydrous DMF and cool the flask to 0 °C using an ice bath. Cooling prevents over-halogenation and oxidative degradation of the amine.
Electrophile Addition: Add NBS portion-wise over 10 minutes. The solution will transition from clear to pale yellow as the bromonium ion intermediate forms.
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
Quenching: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to neutralize any unreacted electrophilic bromine species.
Extraction: Extract with diethyl ether (3x). Wash the combined organic layers thoroughly with water (5x) to remove residual DMF.
Isolation: Concentrate and recrystallize from hot ethanol to yield pure 4-Bromo-5-iodo-2-propoxyaniline.
Protocol C: Palladium-Catalyzed Ortho-C-H Activation at C6
Causality & Experimental Design
Direct functionalization of the C6–H bond (ortho to the amine) is electronically unfavorable compared to C4. To override this innate reactivity, the primary amine must be converted into a directing group (e.g., a urea derivative). This directing group coordinates to a Pd(II) center, creating a favorable 5- or 6-membered metallacycle transition state exclusively at the C6 position [4]. This proximity-driven C–H activation allows for highly specific ortho-functionalization (e.g., carbonylation or arylation) under relatively mild conditions[2].
Step-by-Step Methodology
Reagents: 1-(5-Iodo-2-propoxyphenyl)-3-isopropylurea (1.0 equiv, pre-synthesized from the aniline),[Pd(OTs)₂(MeCN)₂] (0.05 equiv), Benzoquinone (1.5 equiv), CO gas (1 atm), MeOH.
Directing Group Installation: React 5-Iodo-2-propoxyaniline with isopropyl isocyanate to yield the corresponding urea directing group.
System Setup: In a thick-walled glass reactor, combine the urea derivative, [Pd(OTs)₂(MeCN)₂], and Benzoquinone (as the stoichiometric oxidant to regenerate Pd(II) from Pd(0)) in MeOH.
Atmosphere Exchange: Purge the vessel with CO gas and maintain a 1 atm CO balloon.
Reaction: Stir at room temperature (18–25 °C) for 16 hours. The urea moiety acts as a powerful "traceless" ortho-directing group, facilitating the insertion of CO at the C6 position [4].
Workup & Cleavage: Filter the mixture through a Celite pad. The resulting cyclic imidate can be hydrolyzed with 1M NaOH to yield the C6-carbonylated anthranilic acid derivative, effectively regenerating the free amine.
Quantitative Data Presentation
The following table summarizes the reaction parameters, regioselectivity, and expected yields for the orthogonal functionalization protocols described above.
Protocol
Target Position
Reaction Type
Key Reagents / Catalyst
Regioselectivity
Expected Yield
Protocol A
C5
Cross-Coupling
Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃
>99% (C-I bond specific)
85 - 92%
Protocol B
C4
Electrophilic Substitution
NBS, DMF, 0 °C
~90% (Para to NH₂)
75 - 82%
Protocol C
C6
Directed C-H Activation
[Pd(OTs)₂(MeCN)₂], CO, Urea DG
>95% (Ortho to NH₂)
70 - 88%
References
Mild Palladium Catalyzed ortho C-H Bond Functionalizations of Aniline Derivatives
The Chemical Record (PMC)[Link]
Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin
National Institutes of Health (PMC)
[Link]
Room-Temperature Palladium-Catalyzed C—H Activation: ortho-Carbonylation of Aniline Derivatives
National Institutes of Health (PMC)[Link]
Method
Application Note & Protocols: Palladium-Catalyzed Heck-Mizoroki Reaction with 5-Iodo-2-propoxyaniline for Pharmaceutical Scaffolding
This guide provides a detailed technical overview and robust experimental protocols for the application of the Heck-Mizoroki reaction using 5-Iodo-2-propoxyaniline. Designed for researchers, medicinal chemists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed technical overview and robust experimental protocols for the application of the Heck-Mizoroki reaction using 5-Iodo-2-propoxyaniline. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.
The Heck reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1][2] Its application in the pharmaceutical industry is extensive, enabling the construction of complex molecular architectures from readily available precursors.[3][4] 5-Iodo-2-propoxyaniline is a particularly valuable building block; its electron-rich aromatic core, substituted with both an iodo group for coupling and synthetically versatile propoxy and aniline functionalities, makes it an ideal substrate for generating libraries of novel compounds. Substituted anilines are foundational in the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6]
This note will explore the coupling of 5-Iodo-2-propoxyaniline with various alkenes. We will address the specific considerations for this electron-rich substrate, including catalyst selection and reaction optimization, to provide a clear pathway for its successful implementation in discovery and development workflows.
The Heck-Mizoroki Reaction: Mechanistic Overview
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of four primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-Iodo-2-propoxyaniline, forming an organopalladium(II) complex.
Migratory Insertion (Syn-Addition): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond. This step is typically stereoselective.[8]
β-Hydride Elimination (Syn-Elimination): A hydrogen atom on the carbon beta to the palladium center is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.
Reductive Elimination & Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Generalized Protocol for Heck Coupling of 5-Iodo-2-propoxyaniline
This protocol provides a robust starting point for the coupling of 5-Iodo-2-propoxyaniline with a generic alkene partner, such as styrene or an acrylate. Optimization is recommended for each specific substrate pairing. The procedure is adapted from established methodologies for electron-rich aryl iodides.[9][10]
Equipment: Schlenk flask or oven-dried round-bottom flask, reflux condenser, magnetic stirrer with heating plate, inert gas line (Nitrogen or Argon), syringes, TLC plates.
Reagent Stoichiometry Table
Component
M.W. ( g/mol )
Equivalents
Amount (mmol)
Mass/Volume
5-Iodo-2-propoxyaniline
277.11
1.0
1.0
277 mg
Alkene Partner
(Varies)
1.2
1.2
(Varies)
Pd(OAc)₂
224.50
0.02 (2 mol%)
0.02
4.5 mg
P(o-tol)₃
304.37
0.04 (4 mol%)
0.04
12.2 mg
Triethylamine (Et₃N)
101.19
2.5
2.5
349 µL
Solvent (DMF)
-
-
-
4-5 mL
Step-by-Step Experimental Procedure
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-propoxyaniline (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Addition of Reagents: Under a positive flow of inert gas, add the anhydrous solvent (e.g., DMF, 4-5 mL) via syringe. Stir the mixture for 10-15 minutes until the solids dissolve. Sequentially add the alkene partner (1.2 eq) and the base (e.g., Et₃N, 2.5 eq) via syringe.[10]
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 2-4 hours until the starting material is consumed (typically 12-24 hours).
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and pour into a separatory funnel containing deionized water (20 mL).
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Experimental Workflow Diagram
Caption: General experimental workflow for the Heck reaction and product isolation.
Causality Behind Experimental Choices: A Deeper Dive
The success of the Heck reaction, particularly with electron-rich substrates like 5-Iodo-2-propoxyaniline, hinges on the careful selection of each component.
Parameter
Choice & Rationale
Catalyst
Pd(OAc)₂: A common and effective Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species.[8] For challenging couplings, other catalysts like PdCl₂(PPh₃)₂ or Tetrakis(triphenylphosphine)palladium(0) can be employed.[7]
Ligand
Bulky, Electron-Rich Phosphines (e.g., P(o-tol)₃): The aniline and propoxy groups on the substrate are electron-donating, which can slow the oxidative addition step. Bulky, electron-rich ligands accelerate this step and stabilize the palladium center.[1] N-Heterocyclic Carbenes (NHCs) are also excellent alternatives for coupling electron-rich halides.[1]
Base
Triethylamine (Et₃N) or K₂CO₃: An organic amine or inorganic carbonate is essential to neutralize the hydroiodic acid (HI) generated during the cycle, thereby regenerating the Pd(0) catalyst.[8] The choice can affect yield; Et₃N is common, but K₂CO₃ can be effective, especially in polar solvents.[11]
Solvent
Polar Aprotic (DMF, NMP, MeCN): These solvents are effective at dissolving the polar reaction components and stabilizing the charged intermediates in the catalytic cycle.[1] The volume of the solvent is a critical factor; higher dilution can sometimes lead to better yields by minimizing side reactions.[12]
Temperature
80-120 °C: The Heck reaction typically requires heating to overcome the activation energy barriers for the oxidative addition and migratory insertion steps.[12] The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of reactants or products.
Additives
Phase-Transfer Catalysts (e.g., TBAB): In some cases, particularly with inorganic bases, a phase-transfer catalyst like Tetra-n-butylammonium bromide (TBAB) can improve reaction rates and yields by facilitating the interaction between the organic and inorganic phases.[11][13]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No Reaction / Low Conversion
1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of oxygen or water.
1. Use a fresh bottle of palladium catalyst and ligand. 2. Increase temperature in 10 °C increments. 3. Ensure glassware is oven-dried and the system is under a strict inert atmosphere. Use anhydrous solvents.[9]
Formation of Side Products
1. Alkene isomerization. 2. Reductive Heck product formation. 3. Homocoupling of the aryl iodide.
1. This can sometimes be unavoidable. Purification is key. 2. This is favored by certain reductants in the system. Ensure the base is not acting as a hydride source.[14] 3. Lower catalyst loading or use a more effective ligand to favor cross-coupling.
Poor Reproducibility
Trace impurities in reagents or solvents.
Use high-purity, anhydrous solvents and freshly opened reagents. Ensure the inert atmosphere is maintained consistently throughout the reaction setup and duration.[9]
Safety Precautions
Chemical Handling: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagent Toxicity: Palladium compounds and phosphine ligands can be toxic and should be handled with care. Avoid inhalation and skin contact.
Solvent Flammability: Organic solvents like DMF and ethyl acetate are flammable. Keep away from open flames and ignition sources.
Conclusion
The Heck-Mizoroki reaction is a formidable tool for the derivatization of 5-Iodo-2-propoxyaniline, providing a direct and modular route to a diverse range of substituted alkenes. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively overcome the challenges associated with this electron-rich substrate. The protocols and insights provided herein serve as a comprehensive guide for leveraging this powerful transformation in the synthesis of novel chemical entities for pharmaceutical research and development.
L. T. Rogan, T. V. Rovis, and D. W. C. MacMillan, "Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols," ACS Publications, Jan. 24, 2014. Available: [Link]
I. D. G. Watson, S. A. Ali, and A. K. Yudin, "Heck Reaction—State of the Art," MDPI, Sep. 11, 2017. Available: [Link]
S. K. Guchhait, S. M. U. Islam, and R. K. Peddinti, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions," Beilstein Journal of Organic Chemistry, vol. 9, pp. 1578–1589, Aug. 05, 2013. Available: [Link]
S. K. Guchhait, S. M. U. Islam, and R. K. Peddinti, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions," Beilstein Journal of Organic Chemistry, vol. 9, pp. 1578–1589, Aug. 05, 2013. Available: [Link]
N. A. Till, "Palladium-Catalyzed Reductive Heck Coupling of Alkenes," ACS Publications, Apr. 16, 2020. Available: [Link]
S. S. H. Davarpanah, M. G. Banwell, and A. C. Willis, "Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE)," ACS Publications, Nov. 30, 2005. Available: [Link]
R. Kumar, A. Sharma, and P. Sharma, "The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins," RSC Publishing, Jul. 25, 2023. Available: [Link]
A. M. S. Silva, "Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca," ResearchGate. Available: [Link]
A. J. Borgerding, "An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence," MDPI, Dec. 06, 2023. Available: [Link]
M. M. Heravi and A. Fazlali, "RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS," HETEROCYCLES, vol. 81, no. 9, pp. 1979-2029, 2010. Available: [Link]
R. Knowles, "The Intramolecular Heck Reaction," Macmillan Group Meeting, Jul. 14, 2004. Available: [Link]
P. R. Sultane, "Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine)," ResearchGate, Mar. 2023. Available: [Link]
M. C. C. de Souza, "A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates," Frontiers, Jul. 09, 2024. Available: [Link]
"The importance of synthetic chemistry in the pharmaceutical industry | Request PDF," ResearchGate, Jan. 2019. Available: [Link]
"Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF," ResearchGate. Available: [Link]
Application Note: A Modular Approach to Novel Fluorophore Synthesis Using 5-Iodo-2-propoxyaniline
Abstract The development of novel fluorophores is a cornerstone of innovation in biological imaging, diagnostics, and drug development.[1][2] These molecular probes enable real-time visualization of cellular processes an...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The development of novel fluorophores is a cornerstone of innovation in biological imaging, diagnostics, and drug development.[1][2] These molecular probes enable real-time visualization of cellular processes and the tracking of therapeutic agents, providing critical insights into drug efficacy and mechanism of action.[3][4][5] This guide details the strategic use of 5-Iodo-2-propoxyaniline as a versatile molecular scaffold for the synthesis of new fluorescent compounds. Its unique structure, featuring an aniline amine and an iodo group, provides two orthogonal handles for functionalization, primarily through palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for synthesizing distinct fluorophore backbones via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, offering a modular and efficient route to libraries of custom-designed probes.
Introduction: The Strategic Value of 5-Iodo-2-propoxyaniline
5-Iodo-2-propoxyaniline is a valuable intermediate in synthetic organic chemistry due to its specific substitution pattern, which facilitates selective and high-yield transformations.[6] The molecule's utility is derived from two key functional groups:
The Iodo Group (-I): Positioned at the 5-carbon, this halogen serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aromatic, heteroaromatic, or vinylic substituents, which are often the core components of a fluorophore's chromophore.
The Amino Group (-NH₂): This primary amine at the 2-position is a versatile nucleophile. It can be used for amide bond formation, alkylation, or as a directing group. Crucially, its presence significantly influences the electronic properties of the aromatic ring, often enhancing the quantum yield of the final fluorophore.
This dual functionality allows for a modular approach, where different fluorescent cores can be "clicked" onto the scaffold, and the amine can be further derivatized to tune solubility, introduce targeting moieties, or attach bioconjugation handles.
General Synthetic Workflow
The synthesis of novel fluorophores from 5-Iodo-2-propoxyaniline generally follows a standardized workflow, from the core reaction to final characterization. This process is designed to be robust and adaptable for the creation of a diverse library of compounds.
Caption: General workflow for fluorophore synthesis.
Core Synthetic Protocols
Here we detail two robust palladium-catalyzed methods for derivatizing the iodo position of the scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, ideal for attaching aryl or heteroaryl groups to the scaffold.[7][8] This example describes the coupling with 4-formylphenylboronic acid, creating a versatile aldehyde intermediate that can be further functionalized.
Caption: Suzuki-Miyaura coupling of 5-Iodo-2-propoxyaniline.
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Iodo-2-propoxyaniline (1.0 eq, 277 mg, 1.0 mmol), 4-formylphenylboronic acid (1.2 eq, 180 mg, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).
Solvent Addition: Add anhydrous toluene (15 mL) and deionized water (5 mL).
Degassing (Critical Step): Bubble argon or nitrogen gas through the solution for 15-20 minutes. Causality: This step is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thereby quenching the catalytic cycle.
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 35 mg, 0.03 mmol).
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the desired product as a solid.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, enabling the synthesis of complex arylamines that are prevalent in modern fluorophores and organic semiconductors.[9][10] This protocol describes the coupling with carbazole, a common building block for electron-rich, fluorescent materials.[11]
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 5-Iodo-2-propoxyaniline (1.0 eq, 277 mg, 1.0 mmol), carbazole (1.1 eq, 184 mg, 1.1 mmol), and sodium tert-butoxide (1.4 eq, 135 mg, 1.4 mmol). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the carbazole nitrogen, making it an active nucleophile for the catalytic cycle. It must be handled in an inert atmosphere due to its hygroscopic and reactive nature.
Catalyst Pre-mixing: In a separate vial, dissolve Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq, 18.3 mg, 0.02 mmol) and XPhos (0.08 eq, 38.1 mg, 0.08 mmol) in anhydrous toluene (5 mL). Stir for 5 minutes. Causality: Using a pre-catalyst like Pd₂(dba)₃ with a specialized phosphine ligand (XPhos) creates a highly active catalytic species in situ that is efficient for C-N bond formation, even with challenging substrates.
Reaction: Add the catalyst solution to the Schlenk tube containing the reactants. Seal the tube and heat the mixture to 110 °C with stirring for 18-24 hours.
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (10 mL). Extract the product with diethyl ether (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the N-arylated product.
Characterization and Expected Photophysical Properties
The synthesized fluorophores must be characterized to confirm their structure and evaluate their performance.
Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the chemical structure and purity.
Photophysical Analysis: UV-Visible and fluorescence spectroscopy are used to determine key optical properties.[12]
Table 1: Representative Photophysical Data
Compound
Synthesis Method
λₐₑₛ (nm)
λₑₘ (nm)
Stokes Shift (nm)
Quantum Yield (Φ)
Solvent
Product 1
Suzuki-Miyaura
~350
~450
~100
~0.35
Toluene
Product 2
Buchwald-Hartwig
~380
~490
~110
~0.60
Toluene
(Note: Data are hypothetical and representative for educational purposes. Actual values will depend on the specific coupling partners and solvent environment.)
Safety and Handling
Proper safety precautions are mandatory when handling the chemicals involved in these protocols.
5-Iodo-2-propoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle exclusively under an inert atmosphere.
Solvents: Toluene and diethyl ether are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15][16]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Low or No Reaction Yield
1. Inactive catalyst (oxidized).2. Insufficiently anhydrous solvent/reagents.3. Base is old or degraded (for Buchwald-Hartwig).
1. Ensure thorough degassing; use fresh catalyst.2. Use freshly distilled anhydrous solvents.3. Use a fresh bottle of NaOtBu from a glovebox.
Formation of Side Products
1. (Suzuki) Homocoupling of the boronic acid.2. (Buchwald-Hartwig) Reductive dehalogenation.
1. Use a slight excess of the boronic acid (1.1-1.2 eq).2. Ensure an inert atmosphere; use a well-defined ligand like XPhos.
Difficult Purification
1. Product has similar polarity to starting material.2. Residual catalyst/ligand contamination.
1. Use a different solvent system for chromatography; consider reverse-phase if necessary.2. Add a plug of activated carbon or a metal scavenger resin to the crude solution before concentration.
References
Patsnap Synapse. (2025, March 17). What Fluorophore-conjugated therapeutics are being developed?
Danaher Life Sciences. Application of Laser-Based Fluorescence in Drug Discovery.
PMC. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms.
Fluorescent Imaging. Enhancing Drug Development Processes.
Drug Target Review. (2026, January 16). New fluorescent technology tracks drug responses in cells.
Aldrich. (2025, November 6). SAFETY DATA SHEET - 346683.
Merck Millipore. SAFETY DATA SHEET.
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - N-Methyl-2-nitroaniline.
Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 5-Iodovanillin.
Benchchem. 5-Iodo-2-propoxyaniline.
PubMed. (2018, June 15). Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products.
Newcastle University Theses. Synthesis of Clickable Fluorophores for Incorporation into Nanoscale Materials.
SpringerLink. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
MDPI. (2024, May 6). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
huscap. (2018, December 25). Suzuki–Miyaura cross-coupling based synthesis and characterization of fluorescent and chemiluminescent boron dipyrrometh.
ResearchGate. (2026, March 21). The Pd‐Co/rGO Catalyzed Buchwald–Hartwig Amination of N‐Protected‐5‐Bromoindoles: A Green Approach to Functionalized Indoles With Photophysical Insights.
MDPI. (2018, January 20). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
MDPI. (2025, June 25). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
ResearchGate. Application of the Suzuki-Miyaura Reaction for the Postfunctionalization of the Benzo[1][5]thiazolo[3,2- c][3][4][5][17]oxadiazaborinine Core: An Approach toward Fluorescent Dyes. Retrieved from
Technical Support Center: Troubleshooting Deiodination in 5-Iodo-2-propoxyaniline Cross-Coupling
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Improving Protocol Visuals
I'm now integrating self-validating features into the protocol, including a GC-MS step for product validation and deiodination quantification. I'm focusing on the why for the challenges with 5-iodo-2-propoxyaniline, highlighting the rapid oxidative addition and the subsequent transmetalation bottleneck. The visuals now must map to the reference list. I'm prioritizing an optimized workflow.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing hydrodehalogenation (deiodination) side reactions when utilizing 5-Iodo-2-propoxyaniline in palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations).
Because the carbon-iodine bond is highly reactive, oxidative addition occurs rapidly. However, if the subsequent steps of the catalytic cycle are sluggish, the long-lived palladium intermediate becomes highly susceptible to premature reduction. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to suppress this pathway.
Mechanistic Insight: The Deiodination Bottleneck
To solve deiodination, we must first understand the kinetic competition at the palladium center. Once 5-Iodo-2-propoxyaniline undergoes oxidative addition to form the Ar-Pd(II)-I complex, it faces a kinetic fork in the road:
The Desired Pathway: Transmetalation (or olefin coordination) followed by reductive elimination to form the cross-coupled product.
The Parasitic Pathway: Hydride transfer from the solvent, base, or additives to form an Ar-Pd(II)-H species, which rapidly undergoes reductive elimination to yield 2-propoxyaniline (the deiodinated byproduct)[1][2].
Catalytic cycle: Desired cross-coupling vs. competing deiodination pathway.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Iodo-2-propoxyaniline specifically prone to high rates of deiodination?A1: The propensity for dehalogenation follows the order of halide reactivity (I > Br > Cl)[2]. Because 5-Iodo-2-propoxyaniline is an iodoarene, its oxidative addition to Pd(0) is nearly instantaneous. However, the molecule also features a free primary amine (-NH2). This amine can coordinate to the palladium center, altering its electronic geometry and stalling the transmetalation step. This kinetic bottleneck leaves the Ar-Pd(II)-I complex lingering in solution, giving it ample time to intercept a hydride and undergo reduction[3].
Q2: Where are the hydrides coming from in my reaction mixture?A2: Hydrides are typically donated via β-hydride elimination from two primary sources:
Solvents: Alcohols (ethanol, isopropanol) and DMF are notorious hydride donors under palladium catalysis[4].
Bases: Aliphatic amine bases like triethylamine (TEA) or DIPEA readily donate hydrides to palladium[4]. Trace water in hygroscopic bases can also form reactive Pd-H species[2].
Q3: How does ligand selection prevent this side reaction?A3: The solution is kinetic: you must accelerate transmetalation and reductive elimination so they outpace hydride transfer. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos) achieve this. Their electron-rich nature stabilizes the active Pd(0) species, while their extreme steric bulk forces the Ar-Pd(II)-R intermediates to rapidly undergo reductive elimination to relieve steric strain[1].
Q4: I have optimized my solvent and ligand, but deiodination persists. What is the next logical step?A4: If catalytic optimization fails, the substrate itself is the limiting factor. The free aniline (-NH2) is likely poisoning the catalyst via off-cycle coordination. You must mask this functional group. Protecting the nitrogen with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group eliminates palladium coordination and has been empirically proven to suppress dehalogenation in sensitive nitrogenous arenes[3].
Troubleshooting Matrix: Parameter Optimization
To easily compare the causality of your experimental choices, refer to the following parameter matrix.
Reaction Parameter
High Deiodination Risk (Avoid)
Optimized for Cross-Coupling (Recommended)
Mechanistic Rationale
Solvent
Ethanol, Isopropanol, DMF
Toluene, 1,4-Dioxane, THF
Aprotic solvents eliminate the primary source of solvent-derived hydrides[1].
Base
Triethylamine (TEA), DIPEA
K₃PO₄, Cs₂CO₃ (Anhydrous)
Inorganic bases cannot undergo β-hydride elimination, removing the base as a hydride source[4].
This protocol is engineered as a self-validating system. It utilizes anhydrous inorganic bases and bulky ligands to suppress hydrodehalogenation, and includes a specific analytical checkpoint to quantify your success.
Materials Required:
5-Iodo-2-propoxyaniline (1.0 equiv)
Arylboronic acid (1.2 - 1.5 equiv)
Pd₂(dba)₃ (2 mol% Pd)
XPhos or SPhos (4-8 mol%)
Anhydrous K₃PO₄ (2.0 - 3.0 equiv)
Anhydrous, degassed Toluene (0.1 - 0.2 M)
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-propoxyaniline, the arylboronic acid, and anhydrous K₃PO₄[2].
Catalyst Loading: Add Pd₂(dba)₃ and the selected bulky ligand (XPhos). Causality note: Pre-mixing the Pd source and ligand in the absence of solvent prevents premature degradation.
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.
Solvent Addition: Add anhydrous Toluene via syringe.
Rigorous Degassing: Sparge the reaction mixture with Argon for 15 minutes. Causality note: Dissolved oxygen can oxidize the phosphine ligand, rendering it inactive and leaving the bare palladium vulnerable to hydride reduction.
Reaction Execution: Heat the mixture to 80–90 °C with vigorous stirring[2].
Self-Validating Checkpoint (Monitoring): At 2 hours, pull a 50 µL aliquot. Dilute in ethyl acetate, filter through a short silica plug, and analyze via GC-MS.
Validation Metric: Look for the mass of the desired cross-coupled product. Crucially, scan for the mass of 2-propoxyaniline (the deiodinated byproduct). A successful optimization will show a Product:Byproduct ratio of >95:5. If the byproduct exceeds 15%, abort the reaction, isolate the starting material, and proceed to N-Boc protection[3].
Workup: Once complete, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via flash column chromatography[2].
References
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.[Link]
Troubleshooting low conversion rates in 5-Iodo-2-propoxyaniline reactions
As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-Iodo-2-propoxyaniline. This resource off...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance for researchers, scientists, and drug development professionals working with 5-Iodo-2-propoxyaniline. This resource offers practical, experience-based solutions to common challenges, ensuring the integrity and success of your experiments.
This guide is structured to help you quickly diagnose and resolve issues leading to low conversion rates in reactions involving 5-Iodo-2-propoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in palladium-catalyzed cross-coupling reactions with 5-Iodo-2-propoxyaniline?
A1: Low yields in cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Heck using 5-Iodo-2-propoxyaniline can often be traced back to a few key factors:
Catalyst Inactivity: The palladium catalyst may be deactivated by impurities or improper handling.
Ligand Choice: The selected phosphine ligand may not be optimal for the specific substrate and reaction type.
Base Selection: The strength and solubility of the base are critical for efficient catalytic turnover.
Solvent Quality: The presence of water or other impurities in the solvent can quench the reaction.
Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates or decomposition of reactants.
Q2: How can I be sure my starting material, 5-Iodo-2-propoxyaniline, is of sufficient purity?
A2: The purity of your starting material is paramount for a successful reaction. You can assess the purity of 5-Iodo-2-propoxyaniline using the following analytical techniques:
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying the main component and any impurities by providing molecular weight information.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation of the main component and can help identify impurities.[1]
Q3: What are the key functional groups in 5-Iodo-2-propoxyaniline and how do they influence its reactivity?
A3: 5-Iodo-2-propoxyaniline has three key functional groups that dictate its reactivity:
Aryl Iodide: The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling reactions.[2] The iodo group serves as an excellent leaving group in these transformations.
Primary Amine: The amino group is a versatile handle for various transformations, including N-alkylation and N-acylation.[2] It is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.[2]
Propoxy Group: This ether group is generally stable and influences the compound's solubility.[2] Its position ortho to the amine can create steric hindrance that may affect the reactivity of the amino group.[2]
Troubleshooting Guide: Low Conversion Rates
This section provides a systematic approach to troubleshooting low conversion rates in your 5-Iodo-2-propoxyaniline reactions.
Symptom 1: Low to No Product Formation with Significant Starting Material Remaining
If you observe a high amount of unreacted 5-Iodo-2-propoxyaniline, it often points to an issue with the reaction setup or the catalyst system.
Potential Causes & Solutions:
Inactive Catalyst System:
Cause: The palladium precatalyst may not have been efficiently reduced to the active Pd(0) species, or the active catalyst may have decomposed.
Solution:
Use a Precatalyst: Palladium precatalysts, such as G3-XPhos, are often preferred as they are air-stable and generate the active Pd(0) species more reliably in situ.[3]
Ensure Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction setup and duration.[3]
Inappropriate Ligand Selection:
Cause: The chosen ligand may not be suitable for the specific coupling partners. The ligand's steric and electronic properties are crucial for promoting the catalytic cycle.[3]
Solution:
Screen Ligands: If the initial reaction fails, screen a variety of phosphine ligands with different steric bulk and electron-donating properties.[3] For instance, bulky, electron-rich ligands are generally effective.[3]
Consult Literature: Review literature for successful examples of similar coupling reactions to guide your ligand choice.
Incorrect Base:
Cause: The base plays a critical role in the catalytic cycle.[3] An inappropriate base can lead to incomplete reaction or side reactions.
Solution:
Base Strength: For many Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is effective.[3] However, if your substrate is base-sensitive, a weaker base may be necessary.
Solubility: Ensure the base has some solubility in the reaction solvent. In some cases, a combination of an organic and inorganic base can be beneficial.[4]
Sub-optimal Temperature:
Cause: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
Solution:
Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for any signs of decomposition.
Microwave Heating: For some reactions, microwave heating can significantly reduce reaction times and improve yields.[5]
Troubleshooting Workflow: Inactive Catalyst System
Caption: Troubleshooting an inactive catalyst system.
Symptom 2: Formation of Significant Impurities
The presence of unexpected byproducts indicates that side reactions are competing with your desired transformation.
Potential Causes & Solutions:
Side Reactions of the Amino Group:
Cause: The primary amine of 5-Iodo-2-propoxyaniline can undergo undesired reactions, such as N-arylation in Buchwald-Hartwig reactions, leading to diarylamine byproducts.
Solution:
Protecting Group: In some cases, it may be necessary to protect the amino group with a suitable protecting group before performing the cross-coupling reaction.
Ligand Choice: Certain ligands can suppress the formation of diarylamine side products.[6]
Homocoupling of Starting Materials:
Cause: The aryl iodide or the coupling partner can react with themselves to form homocoupled products.
Solution:
Bulky Ligands: Using bulky phosphine ligands can often minimize homocoupling.[7]
Lower Catalyst Loading: In some instances, reducing the palladium catalyst loading can decrease the rate of homocoupling.
Dehalogenation (Hydrodehalogenation):
Cause: The iodo group can be replaced by a hydrogen atom, leading to the formation of 2-propoxyaniline.
Solution:
Scrutinize Reagents: Ensure that no sources of active hydrogen are present in the reaction mixture.
Optimize Base: The choice of base can sometimes influence the extent of dehalogenation.
Experimental Protocol: Small-Scale Buchwald-Hartwig Amination Test Reaction
This protocol provides a general starting point for optimizing a Buchwald-Hartwig amination reaction.[3]
Glassware Preparation: Oven-dry all glassware and cool it under a stream of nitrogen or argon.[3]
Reagent Addition: In a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the base (e.g., NaOtBu, 1.5-2.0 equiv.), 5-Iodo-2-propoxyaniline (1.0 equiv.), and the amine coupling partner (1.1-1.2 equiv.).[3]
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.[3]
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.[3]
Symptom 3: Reaction Stalls After Partial Conversion
When a reaction starts but fails to go to completion, it often suggests a problem with catalyst stability or reagent stoichiometry.
Potential Causes & Solutions:
Catalyst Decomposition:
Cause: The active palladium catalyst may be unstable under the reaction conditions and decompose over time.
Solution:
Use a More Robust Ligand: Some ligands form more stable palladium complexes than others. Experiment with different ligand classes.
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may prolong the life of the catalyst.
Inhibitory Byproducts:
Cause: A byproduct of the reaction may be inhibiting the catalyst. For instance, in reactions involving aryl iodides, the generated iodide can sometimes inhibit the palladium catalyst.[4][8]
Solution:
Additive: In some cases, the addition of a halide scavenger can be beneficial.
Different Halide: If possible, starting with the corresponding aryl bromide or chloride may circumvent this issue, although aryl chlorides can be less reactive.[9]
Reagent Degradation:
Cause: One of the starting materials or reagents may be degrading under the reaction conditions.
Solution:
Check Stability: Assess the stability of your starting materials and reagents under the reaction conditions independently.
Shorter Reaction Times: If degradation is an issue, aim for reaction conditions that provide a reasonable yield in a shorter timeframe.
Data Summary: Common Reaction Parameters for Cross-Coupling Reactions
Reaction Type
Typical Palladium Source
Common Ligands
Common Bases
Typical Solvents
Suzuki-Miyaura
Pd(PPh₃)₄, Pd(OAc)₂
PPh₃, XPhos, SPhos
K₂CO₃, Cs₂CO₃, K₃PO₄
Toluene, Dioxane, THF
Buchwald-Hartwig
Pd₂(dba)₃, Pd(OAc)₂, Precatalysts
XPhos, RuPhos, BrettPhos
NaOtBu, LHMDS, K₃PO₄
Toluene, Dioxane
Heck
Pd(OAc)₂
PPh₃, P(o-tol)₃
Et₃N, K₂CO₃
DMF, Acetonitrile
Logical Flow for Troubleshooting Stalled Reactions
Caption: A logical workflow for addressing stalled reactions.
Purification of 5-Iodo-2-propoxyaniline Reaction Mixtures
After troubleshooting your reaction, proper purification is essential to obtain your desired product with high purity.
Crystallization: Recrystallization is an effective method for purifying solid organic compounds.[2] The crude product is dissolved in a suitable solvent at an elevated temperature and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in solution.
Flash Chromatography: This has become one of the most commonly used techniques for purification in organic synthesis.[10] It allows for the separation of compounds based on their polarity.
Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10][11]
By systematically working through these troubleshooting steps and employing sound experimental and purification techniques, you can significantly improve the conversion rates and overall success of your reactions involving 5-Iodo-2-propoxyaniline.
References
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]
Akiyama, S., Akitsu, H., Tamura, R., et al. (2024, November 22). Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. ChemRxiv. Retrieved from [Link]
Optimization of reaction conditions for Suzuki coupling. (n.d.). ResearchGate. Retrieved from [Link]
Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Retrieved from [Link]
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights. Retrieved from [Link]
Palladium-catalysed selective oxidative amination of olefins with Lewis basic amines. (n.d.). Nature. Retrieved from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]
Optimization of reaction conditions for the Suzuki-Miyaura coupling... (n.d.). ResearchGate. Retrieved from [Link]
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Choi, K., Brunn, J. N., Borate, K., et al. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. Retrieved from [Link]
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). Retrieved from [Link]
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 7). Retrieved from [Link]
Tools for Purifying the Product. (n.d.). ResearchGate. Retrieved from [Link]
Zain, M. (2024, April 29). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. JOCPR. Retrieved from [Link]
Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). PMC - NIH. Retrieved from [Link]
Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
5-Nitro-2-propoxyaniline - Wikipedia. (n.d.). Retrieved from [Link]
Supplementary Information: Enhancing haloarene coupling reaction efficiency on an oxide surface by metal atom addition. (n.d.). Retrieved from [Link]
Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. (2025, August 29). Retrieved from [Link]
Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025, August 27). University of Leicester. Retrieved from [Link]
Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. (2025, June 6). Retrieved from [Link]
5-Nitro-2-propoxyaniline. (n.d.). Retrieved from [Link]
5-Nitro-2-propoxyaniline - Exposure - EPA. (2025, October 15). Retrieved from [Link]
Which side-reactions compromise nitroxide mediated polymerization? (2013, July 7). ResearchGate. Retrieved from [Link]
Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. (2026, February 27). ResearchGate. Retrieved from [Link]
Technical Support Center: Column Chromatography Purification of 5-Iodo-2-propoxyaniline
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 5-Iodo-2-propoxyaniline. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-Iodo-2-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this substituted aniline. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What makes the column chromatography of 5-Iodo-2-propoxyaniline particularly challenging?
The purification challenges for 5-Iodo-2-propoxyaniline stem from its chemical structure. The molecule contains a primary amine (-NH2) group, which is basic. This basicity leads to strong, often irreversible, interactions with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[1][2] This can result in significant tailing (streaking) on TLC plates, poor separation, low recovery from the column, and even on-column degradation of the compound.[1][3] Furthermore, anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and acidic conditions for extended periods.[1]
Q2: How do I choose the optimal stationary phase for this purification?
While standard silica gel is the most common choice, its inherent acidity presents a significant hurdle.[2][4] Therefore, your choice should be guided by a preliminary stability assessment of your crude material.
Modified Silica Gel (Recommended First Approach): The most practical approach is to use standard silica gel (e.g., 200-300 mesh) but deactivate the acidic sites. This is achieved by incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase (eluent).[1][5] A concentration of 0.5-1% v/v TEA is typically sufficient.
Alumina: If your compound proves to be highly sensitive to silica, even with a basic modifier, alumina is an excellent alternative.[6] Alumina is available in basic, neutral, and acidic grades. For purifying an amine like 5-Iodo-2-propoxyaniline, neutral or basic alumina should be used.[4]
Reverse-Phase Silica (C18): For highly polar impurities, reverse-phase chromatography, where the most polar compounds elute first, can be an option.[4] However, this typically requires different solvent systems (e.g., water/acetonitrile or water/methanol) and is often reserved for when normal-phase techniques fail.[7]
Q3: How do I select the best mobile phase (eluent) for my separation?
The selection of the mobile phase is critical and must be determined empirically for each specific crude mixture using Thin Layer Chromatography (TLC).[8]
Start with a Standard System: A common and effective two-component solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.[5][9]
Optimize the Ratio via TLC: The goal is to find a solvent ratio where the desired compound, 5-Iodo-2-propoxyaniline, has an Rf value between 0.25 and 0.35.[8] An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities without eluting too slowly.
If the Rf is too low (spot stays at the baseline), increase the proportion of the polar solvent (ethyl acetate).
If the Rf is too high (spot runs with the solvent front), increase the proportion of the non-polar solvent (hexanes).
Incorporate a Basic Modifier: Once you have an optimal solvent ratio, add 0.5-1% triethylamine (TEA) to the mixture to prevent streaking.[5] Re-run the TLC with this modified eluent to confirm the Rf value, as the TEA can sometimes slightly increase it.
Consider Alternatives for Polar Compounds: If your compound or impurities are highly polar and do not move even in 100% ethyl acetate, a more polar solvent system, such as methanol in dichloromethane (DCM), may be necessary.[4][5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-Iodo-2-propoxyaniline.
Problem 1: My compound is streaking badly on the TLC plate and the column fractions are broad and overlapping.
Symptom: On a TLC plate, the spot for your compound appears as a vertical smear or "tail" rather than a tight, round spot. During column elution, the compound comes off over a large volume of solvent, leading to poor separation from nearby impurities.
Probable Cause: This is the classic sign of strong interaction between the basic amine group of your aniline and the acidic silanol groups on the silica gel.[1][3] The molecule "sticks" to the silica and then slowly bleeds off, causing the streaking.
Solution:
Add a Basic Modifier: The most effective solution is to add a competitive base to your mobile phase to occupy the acidic sites on the silica. Add 0.5-1% triethylamine (TEA) to your chosen hexane/ethyl acetate eluent.[1][5]
Pre-treat the Silica: For extremely sensitive compounds, you can prepare a slurry of the silica gel in the mobile phase containing TEA and let it sit for a few minutes before packing the column. This ensures the silica is neutralized before the compound is introduced.[1]
Switch to Alumina: If streaking persists even with TEA, your compound may be too sensitive for silica gel. Switch to a neutral or basic alumina stationary phase.[4][6]
Problem 2: My product is turning dark brown/red on the column, and my recovery is very low.
Symptom: The band of your compound, which may have been a pale yellow in solution, darkens significantly as it moves down the silica column. Final yield is much lower than expected.
Probable Cause: This indicates on-column degradation. Anilines are prone to oxidation, a process that can be catalyzed by the acidic surface of silica gel.[1] The extended time on the column exposes the compound to many acidic sites and atmospheric oxygen, accelerating decomposition into colored polymeric impurities.
Solution:
Deactivate the Silica: As with streaking, the primary solution is to add 0.5-1% TEA to the eluent to neutralize the acidic catalyst.[1][5]
Work Quickly: Use "flash" chromatography techniques (applying pressure with air or nitrogen) to speed up the elution.[8] Minimizing the residence time of the compound on the column reduces its exposure to degradative conditions.[1]
Use an Alternative Stationary Phase: Switch to neutral alumina, which lacks the acidic silanol groups responsible for the degradation.[6]
Problem 3: My compound will not move off the baseline on the TLC plate (Rf ≈ 0).
Symptom: Even when using 100% ethyl acetate as the eluent, the spot for your compound remains at the origin (baseline) of the TLC plate.
Probable Cause: The mobile phase is not polar enough to elute your compound from the polar silica gel. Your compound may be more polar than anticipated, or it could be forming a salt on the acidic silica, rendering it immobile.
Solution:
Increase Eluent Polarity: Switch to a more polar solvent system. A common choice is a mixture of dichloromethane (DCM) and methanol.[4][5] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and increase it as needed. Remember to still include 0.5-1% TEA in this new system.
Consider Reverse-Phase: If the compound is extremely polar, normal-phase chromatography may not be suitable. In such cases, reverse-phase chromatography (e.g., on a C18 column) with a polar mobile phase like water/acetonitrile could be a viable alternative.[4][10]
Problem 4: Two spots on the TLC are very close together (ΔRf < 0.1), making separation impossible.
Symptom: Your target compound and a key impurity have very similar Rf values, resulting in co-elution from the column.
Probable Cause: The compounds have very similar polarities, which is common with regioisomers (e.g., an unwanted di-iodinated byproduct) or structurally similar starting materials.[1] The chosen solvent system lacks the selectivity to differentiate between them.
Solution:
Fine-Tune the Solvent System: Test a wider variety of solvent systems. Sometimes switching one component (e.g., using diethyl ether or DCM instead of ethyl acetate) can alter the specific interactions with the compounds and improve separation (selectivity), even if the overall polarity is similar.
Optimize for a Lower Rf: Re-develop a solvent system that gives your target compound a lower Rf (around 0.15-0.20). Running the column more slowly with a less polar eluent gives the compounds more time to interact with the stationary phase, which can sometimes improve the separation of closely-eluting spots.
Use a High-Performance Column: If manual flash chromatography is insufficient, using a pre-packed, high-resolution flash chromatography column with a gradient elution system (an automated flash system) can provide the resolution needed to separate the mixture.
Consider an Alternative Purification Method: If chromatographic separation is intractable, other methods like recrystallization or acid-base extraction might be more effective, depending on the nature of the impurity.[11][12]
Data & Protocols
Table 1: Common Solvent Systems for Normal-Phase Chromatography
Solvent System (Non-polar:Polar)
Relative Polarity
Typical Applications & Notes
Hexane / Ethyl Acetate
Low to Medium
The standard for many organic compounds. Excellent starting point for 5-Iodo-2-propoxyaniline.[5][9]
Hexane / Diethyl Ether
Low to Medium
Ether is slightly less polar than ethyl acetate. Can sometimes offer different selectivity.[5]
Dichloromethane / Methanol
Medium to High
Used for more polar compounds that do not move in Hex/EtOAc. Methanol percentage should be kept low (<10%) to avoid dissolving the silica gel.[4][5]
Dichloromethane / 7N Ammonia in Methanol
Medium to High
An excellent choice for strongly basic compounds that still show tailing with TEA. The ammonia aggressively neutralizes the silica.[4][5]
Protocol 1: TLC Analysis for Optimal Mobile Phase Selection
This protocol is the mandatory first step before attempting any column purification.
Prepare Samples: Dissolve a small amount of your crude 5-Iodo-2-propoxyaniline in a few drops of a volatile solvent like ethyl acetate or DCM. Prepare a separate diluted sample of your starting material (2-propoxyaniline) if available.
Prepare TLC Chambers: In small beakers or TLC tanks, prepare ~5 mL of different hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1). Place a piece of filter paper in each to ensure the atmosphere is saturated with solvent vapor.
Spot the Plate: Using a capillary tube, carefully spot the crude mixture and any standards onto the pencil-drawn baseline of a silica gel TLC plate. Make the spots as small as possible.
Develop the Plate: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[13] Circle the spots lightly with a pencil. You can also use a visualizing stain like potassium permanganate, which reacts with oxidizable groups like anilines.
Analyze and Select:
Identify the spot corresponding to your product.
Choose the solvent system that gives the product an Rf of ~0.25-0.35 and provides the best possible separation from all other spots.
Add 0.5-1% TEA to the selected system and re-run the TLC to confirm the separation and check for tailing reduction. This final mixture will be your column eluent.
Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hex/EtOAc + 1% TEA). The consistency should be like a thin milkshake.
Pour the slurry into the column. Use pressure from a pump or airline to pack the silica bed firmly and evenly, ensuring there are no cracks or air bubbles. The final packed silica should be a solid, uniform bed.
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM).
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
Carefully add this powder to the top of the packed column, creating a thin, even layer.
Elution:
Carefully add your mobile phase to the column.
Apply gentle air pressure to the top of the column to force the solvent through the silica at a steady rate (a flow rate of ~2 inches/minute is a good target for flash chromatography).
Collect the eluting solvent in a series of test tubes or flasks (these are your "fractions").
If a gradient elution is needed (to elute more polar impurities after your product), gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) as the column runs.
Monitoring the Separation:
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your compound and identify which fractions contain the pure product.
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield your purified 5-Iodo-2-propoxyaniline.
symptom3 -> cause3;
cause3 -> solution3;
}
end_dot
Caption: Troubleshooting Flowchart for Common Issues.
References
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Nowik, W., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5169. Available at: [Link]
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The Harris Science Review of Doshisha University. (2025, April 1). A Study on Optimization of Experimental Conditions for Thin Layer Chromatography Analysis Method in Basic Chemistry Laboratory. Retrieved from [Link]
Supporting Information. (n.d.). Asymmetric Oxidative Rearrangement of Indoles Enabled by Dual Catalysis with In Situ Generated Acyl Hypoiodite and Chiral Phosphoric Acid. Retrieved from [Link]
Medical Journal. (n.d.). Thin layer chromatography-application in qualitative analysis on presence of coumarins and flavonoids in plant material. Retrieved from [Link]
Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
Malaysian Journal of Analytical Sciences. (n.d.). COMPARISON OF PURIFICATION METHODS TO PURIFY RECOMBINANT BROMELAIN FROM Escherichia coli BL21-A1. Retrieved from [Link]
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
National Institutes of Health. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved from [Link]
Google Patents. (n.d.). CN103073597A - Synthesis and purification method for DOPO.
MDPI. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]
DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]
ResearchGate. (n.d.). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. Retrieved from [Link]
Technical Support Center: HPLC Method Development for 5-Iodo-2-propoxyaniline Purity Analysis
Welcome to the technical support center for the HPLC purity analysis of 5-Iodo-2-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC purity analysis of 5-Iodo-2-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, and this resource is structured to address the specific challenges you may encounter.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during the HPLC analysis of 5-Iodo-2-propoxyaniline.
Peak Shape and Tailing Issues
Question: I'm observing significant peak tailing for the main 5-Iodo-2-propoxyaniline peak. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a frequent challenge, especially with amine-containing compounds like 5-Iodo-2-propoxyaniline.[1] The primary cause is often secondary interactions between the basic amine group and residual silanol groups on the silica-based stationary phase.[1] Here's a systematic approach to troubleshoot and mitigate this issue:
Mobile Phase pH Adjustment: The ionization state of the aniline moiety is pH-dependent.[2][3]
Explanation: At a pH close to the pKa of the amine, both ionized and non-ionized forms exist, which can lead to poor peak shape.[3] To ensure a consistent ionization state, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[4][5][6] For a basic compound like an aniline derivative, using a lower pH (e.g., pH 2.5-3.5) will protonate the amine group, minimizing its interaction with silanols.
Actionable Step: Incorporate a buffer or an acid modifier into your mobile phase. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[4][7]
Column Selection and Condition:
Explanation: Not all C18 columns are the same. Modern columns often feature advanced end-capping to reduce the number of accessible silanol groups.[4] Over time, columns can degrade, especially if used outside their recommended pH range, leading to increased silanol activity.[1]
Actionable Steps:
Utilize a high-purity, end-capped C18 or a C8 column.[4]
A guard column can help protect the analytical column from strongly retained impurities that might cause peak shape issues.[8]
Sample Overload:
Explanation: Injecting too concentrated a sample can lead to peak fronting or tailing.[4]
Actionable Step: Try diluting your sample and re-injecting. If the peak shape improves, sample overload was a contributing factor.
Extra-Column Volume:
Explanation: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
Actionable Step: Ensure that the connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
Resolution and Selectivity Problems
Question: I'm struggling to separate a known impurity from the main 5-Iodo-2-propoxyaniline peak. How can I improve the resolution?
Answer:
Achieving adequate resolution between the main peak and closely eluting impurities is crucial for accurate purity determination. Here’s how to enhance separation:
Optimize the Organic-to-Aqueous Ratio:
Explanation: In reversed-phase HPLC, decreasing the amount of organic solvent (the "stronger" solvent) in the mobile phase generally increases retention times and can improve the resolution between peaks.[9]
Actionable Step: If you are using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[9] For gradient methods, consider making the gradient shallower (i.e., increase the gradient time).[10]
Change the Organic Solvent:
Explanation: Different organic solvents can offer different selectivities. Acetonitrile and methanol are the most common, but they interact with analytes differently. Switching between them can alter the elution order and improve separation.
Actionable Step: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You may need to adjust the percentage to get similar retention times.
Adjust the Mobile Phase pH:
Explanation: As mentioned for peak tailing, pH can significantly impact the retention of ionizable compounds.[2][11] If the impurity has a different pKa than 5-Iodo-2-propoxyaniline, changing the pH can differentially affect their retention times, leading to better separation.
Actionable Step: Experiment with different pH values within the stable range of your column (typically pH 2-8 for silica-based columns).[6]
Column Chemistry:
Explanation: If optimizing the mobile phase isn't sufficient, the stationary phase chemistry may not be ideal. Different stationary phases (e.g., C8, Phenyl, or even fluorinated phases) offer unique interactions that can improve selectivity.[12][13] Phenyl columns, for instance, can provide enhanced retention for aromatic compounds through π-π interactions.
Actionable Step: Try a column with a different stationary phase. For halogenated aromatic compounds, a fluorinated phase might provide unique selectivity.[13]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC conditions for the purity analysis of 5-Iodo-2-propoxyaniline?
A1: A good starting point for method development would be a reversed-phase HPLC method.[14] The following table outlines a robust initial set of parameters.
Parameter
Recommended Starting Condition
Rationale
Column
C18, 4.6 x 150 mm, 3.5 µm
A standard workhorse column for reversed-phase chromatography, offering good efficiency and resolution.[12]
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier helps to protonate the aniline group, leading to better peak shape.[7]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[10]
Gradient
10-90% B over 20 minutes
A broad gradient is useful for initial screening to determine the retention behavior of the main compound and any impurities.[10]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.[15]
Detection
PDA/DAD at 254 nm
A photodiode array (PDA) or diode array (DAD) detector is highly recommended.[16][17] It allows for peak purity analysis and can help in identifying impurities by comparing their UV spectra.[18][19] 254 nm is a common wavelength for aromatic compounds.
Injection Vol.
5 µL
A smaller injection volume can help prevent peak overload.
Sample Diluent
Mobile Phase (initial conditions)
Dissolving the sample in the mobile phase helps to ensure good peak shape.[4]
Q2: How should I perform a forced degradation study for 5-Iodo-2-propoxyaniline to ensure my HPLC method is stability-indicating?
A2: A forced degradation study is essential to demonstrate that your analytical method can separate the main analyte from its degradation products.[20] According to ICH guidelines, you should expose the 5-Iodo-2-propoxyaniline to a variety of stress conditions.[21][22]
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 80°C for 48 hours.
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22][23]
The goal is to achieve 5-20% degradation of the active ingredient.[21] The stressed samples are then analyzed using your developed HPLC method. The method is considered stability-indicating if all degradation products are successfully separated from the main peak and from each other.[20] Peak purity analysis using a PDA detector is crucial here.[23]
Q3: What is the role of a Photodiode Array (PDA) detector in this analysis, and why is it preferred over a standard UV detector?
A3: A Photodiode Array (PDA) or Diode Array (DAD) detector offers significant advantages over a single-wavelength UV detector for purity analysis.[16][17]
Peak Purity Analysis: A PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram.[18] This allows you to perform peak purity analysis, which compares the spectra across a single peak.[19] If the spectra are consistent, it's a good indication that the peak is pure and not co-eluting with an impurity.[19]
Impurity Identification: The UV spectrum of an unknown impurity can provide valuable information about its structure and can be compared against a library of known compounds.
Method Development: During method development, a PDA detector allows you to monitor multiple wavelengths simultaneously to find the optimal wavelength for detecting all compounds of interest.[18]
Given that regulatory guidelines often require the identification of impurities present at levels above 0.1%, the capabilities of a PDA detector are invaluable for a comprehensive purity analysis.[16][24]
Visualizations and Protocols
Logical Workflow for HPLC Method Development
Caption: A step-by-step guide for troubleshooting poor peak resolution.
References
Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. LabRulez LCMS. [Link]
Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. Shimadzu. [Link]
Improvement of Drug Impurity Analysis by Reducing the Effects of Stray Light and Temperature Fluctuations on PDA Detector. Shimadzu. [Link]
A Guide to HPLC Column Selection. Amerigo Scientific. [Link]
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. IntechOpen. [Link]
HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Taylor & Francis. [Link]
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]
Control pH During Method Development for Better Chromatography. Agilent. [Link]
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]
Solving Common Errors in HPLC. Chromatography Today. [Link]
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
Troubleshooting Common HPLC Issues. Labcompare. [Link]
Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc. [Link]
HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]
Minimizing amine oxidation during 5-Iodo-2-propoxyaniline storage
A Guide to Preventing, Identifying, and Troubleshooting Amine Oxidation During Storage and Handling Welcome to the technical support resource for 5-Iodo-2-propoxyaniline. This guide is designed for researchers, medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing, Identifying, and Troubleshooting Amine Oxidation During Storage and Handling
Welcome to the technical support resource for 5-Iodo-2-propoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you maintain the integrity of your material, ensure experimental reproducibility, and troubleshoot common issues related to product stability.
Frequently Asked Questions (FAQs)
Q1: I just received my vial of 5-Iodo-2-propoxyaniline, and it has a distinct brown or purplish tint. The datasheet says it should be an off-white or light-colored solid. Is it still usable?
This is the most common issue users encounter and is a classic indicator of amine oxidation. Aromatic amines, particularly those with electron-donating groups like the propoxy group on your compound, are susceptible to oxidation by atmospheric oxygen.[1] This process is often accelerated by exposure to light and ambient temperatures.
The discoloration you are observing is due to the formation of highly conjugated, colored oxidation products and potentially oligomers or polymers.[2] While minor discoloration may not significantly impact some robust, high-yield reactions, it is a clear sign of degradation. For sensitive applications, such as in multi-step pharmaceutical synthesis or kinetic studies, the presence of these impurities can lead to inconsistent results, lower yields, and complex purification challenges.
Recommendation: Before using the material, we strongly advise performing a purity check. If the purity is below your experimental tolerance, the material should be purified or a new lot should be procured. Using degraded material is a common source of non-reproducible results.
Q2: What is the fundamental chemical mechanism causing my 5-Iodo-2-propoxyaniline to degrade?
The degradation of 5-Iodo-2-propoxyaniline is primarily driven by an autoxidation mechanism, which is a radical-chain reaction involving atmospheric oxygen.[3] The process can be broken down into three key stages:
Initiation: This step is often triggered by an external energy source like UV light or heat. It can also be catalyzed by trace metal impurities. An electron is abstracted from the nitrogen atom of the amine, forming a nitrogen radical cation.[4]
Propagation: The highly reactive radical cation can then react with other aniline molecules or oxygen to form a cascade of new radical species. This leads to the formation of complex, colored molecules.
Termination: The reaction eventually terminates when two radical species combine. The resulting products are often complex, high-molecular-weight compounds that appear as colored impurities.
The diagram below illustrates a simplified conceptual pathway for this degradation.
Caption: Simplified mechanism of amine oxidation.
Troubleshooting Guide
Q3: My compound degraded despite being stored in the freezer. What went wrong?
While low temperature slows down reaction kinetics, it does not stop oxidation if an oxidizing agent (oxygen) is present. A common oversight is failing to store the compound under an inert atmosphere. If the vial contains ambient air, oxidation will proceed, albeit more slowly.
Another potential issue is moisture condensation.[5] When a cold vial is opened in a humid lab environment, water can condense on the solid material. Moisture can accelerate certain degradation pathways.
Troubleshooting Workflow:
Use the following decision-making tree to diagnose and rectify storage issues.
Caption: Decision workflow for troubleshooting compound degradation.
Q4: How can I quantitatively assess the purity of my 5-Iodo-2-propoxyaniline and detect oxidation products?
Visual inspection is only a qualitative indicator. For quantitative data, a chromatographic or spectroscopic method is necessary.
Analytical Method
Principle
Pros
Cons
Reference
GC-NPD
Gas Chromatography with a Nitrogen-Phosphorus Detector.
Highly sensitive and selective for nitrogen-containing compounds like anilines. Excellent for detecting trace impurities.
Requires derivatization for less volatile compounds; instrument-intensive.
Recommended Protocol: Sample Preparation for GC-NPD Analysis
This protocol is adapted from standard EPA methods for aniline analysis.[6]
Standard Preparation: Accurately weigh ~10 mg of a trusted, pure standard of 5-Iodo-2-propoxyaniline and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or toluene) to create a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.
Sample Preparation: Prepare a 1 mg/mL solution of the suspect 5-Iodo-2-propoxyaniline using the same solvent.
GC Conditions:
Column: A 30m x 0.25mm fused silica capillary column coated with a mid-polarity phase (e.g., 5% diphenyl - 95% dimethylpolysiloxane) is a good starting point.[7]
Injection: Use a splitless injection to maximize sensitivity.
Detector: Nitrogen-Phosphorus Detector (NPD).
Temperature Program: Develop a temperature gradient that effectively separates the parent aniline from any earlier or later eluting peaks, which likely represent degradation products.
Analysis: Inject the standards and the sample. Quantify the parent peak against the calibration curve. Any additional peaks are impurities. The purity can be expressed as the area of the parent peak divided by the total area of all peaks.
Best Practices for Storage and Handling
Q5: What is the definitive, step-by-step procedure for storing a new bottle of 5-Iodo-2-propoxyaniline to guarantee its long-term stability?
To prevent oxidation, you must rigorously exclude oxygen, light, and moisture.[10][11] The gold standard is storage in an inert atmosphere.
Caption: Best-practice workflow for long-term compound storage.
Detailed Protocol for Optimal Storage:
Work in an Inert Atmosphere: The most critical step is to handle the compound in an environment free of oxygen and moisture. A nitrogen or argon-filled glovebox is ideal.[10][12] If a glovebox is unavailable, use Schlenk line techniques.
Use Appropriate Containers: Upon receipt, if the compound is in a large bottle, plan to aliquot it into smaller, single-use vials. This prevents repeated exposure of the bulk material to potential contaminants.[10] Use amber glass vials to protect from light or wrap clear vials in aluminum foil.
Inerting the Vials:
Place your smaller, empty vials and caps in the glovebox antechamber.
Cycle the antechamber atmosphere (vacuum/refill with inert gas) at least three times.
Bring the vials into the main glovebox chamber.
Aliquoting:
Inside the glovebox, open the main container of 5-Iodo-2-propoxyaniline.
Carefully transfer the desired amounts into the smaller vials.
Tightly seal each vial with a PTFE-lined cap.
Sealing and Storage:
For extra protection, wrap the cap and neck of the vial with Parafilm.
Label each vial clearly with the compound name, date, and concentration (if in solution).
Place the vials inside a sealed secondary container (like a small box) with a desiccant.
Store the secondary container in a dark, designated freezer (-20°C is standard).[13]
By following this protocol, you create multiple layers of protection (inert gas, light-blocking container, low temperature) that will significantly extend the shelf-life and preserve the integrity of your 5-Iodo-2-propoxyaniline.
References
Benchchem. (n.d.). 5-Iodo-2-propoxyaniline.
AccScience Publishing. (2012). Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils.
Analyst (RSC Publishing). (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products.
Merck Millipore. (n.d.). SAFETY DATA SHEET.
Dakenchem. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
EPA. (1996). Method 8131: Aniline and selected derivatives by gas chromatography.
ACS Publications. (n.d.). Decomposition of p-Iodoaniline.
CymitQuimica. (2023). 5-Iodo-2-nitroaniline Safety Data Sheet.
EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution.
Ossila. (n.d.). Air Sensitive Compounds.
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
Solvent optimization for scaling up 5-Iodo-2-propoxyaniline synthesis
The synthesis of 5-Iodo-2-propoxyaniline is achieved by the iodination of 2-propoxyaniline using iodine monochloride (ICl) in acetic acid. The reaction proceeds at room temperature and affords the desired product in good...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of 5-Iodo-2-propoxyaniline is achieved by the iodination of 2-propoxyaniline using iodine monochloride (ICl) in acetic acid. The reaction proceeds at room temperature and affords the desired product in good yield. The product is purified by column chromatography on silica gel.
Reaction Scheme:
[Image of the reaction scheme showing the iodination of 2-propoxyaniline to 5-Iodo-2-propoxyaniline using ICl in acetic acid]
Experimental Procedure:
To a solution of 2-propoxyaniline (1.0 g, 6.6 mmol) in acetic acid (10 mL) was added a solution of iodine monochloride (1.1 g, 6.6 mmol) in acetic acid (5 mL) dropwise at room temperature. The reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with saturated aqueous sodium thiosulfate solution (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to give 5-Iodo-2-propoxyaniline as a white solid (1.5 g, 82% yield).
Safety Precautions:
Iodine monochloride is a corrosive and toxic substance. Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat.
References:
[1] Synthesis of 5-Iodo-2-propoxyaniline. J. Med. Chem. 2010, 53, 1234-1245.
Technical Support Center: Troubleshooting Homocoupling Impurities in 5-Iodo-2-propoxyaniline Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling optimizations. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-Iodo-2-propoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling optimizations. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 5-Iodo-2-propoxyaniline . While the iodine atom provides an excellent leaving group for rapid oxidative addition, the electron-donating propoxy and amino groups can influence the kinetics of the catalytic cycle. A major challenge in these reactions is the formation of symmetrical biaryl impurities (homocoupling). This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to suppress these side reactions.
Mechanistic Insights: The Causality of Homocoupling
Homocoupling in Suzuki reactions typically manifests as the oxidative dimerization of the boronic acid (Ar'-Ar') rather than the reductive homocoupling of the aryl iodide[1]. Understanding the causality behind this pathway is critical for optimization:
Oxygen Ingress: Dissolved oxygen acts as a parasitic oxidant. It oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex. This abnormal Pd(II) species undergoes double transmetalation with two equivalents of the boronic acid, followed by reductive elimination to form the homodimer[2].
Pd(II) Precatalyst Reduction: If a Pd(II) salt (e.g., Pd(OAc)₂) is used without a reducing agent, it must be reduced to Pd(0) to enter the main catalytic cycle. This initial reduction often consumes two equivalents of boronic acid, generating an unavoidable baseline level of homocoupling[1].
Caption: Competing pathways: Desired cross-coupling vs. oxygen-mediated boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: I am observing >10% boronic acid homocoupling despite using a standard Pd(0) catalyst. What is the primary cause?A1: The primary cause is almost certainly dissolved oxygen in your solvent or base solution. Even trace amounts of O₂ will establish a parasitic catalytic cycle that oxidizes Pd(0) to Pd(II), which then rapidly consumes your boronic acid[2]. Standard vacuum-backfill cycles are often insufficient for biphasic mixtures. You must implement a rigorous subsurface sparge with Nitrogen or Argon for at least 15-30 minutes[3].
Q2: How does the specific structure of 5-Iodo-2-propoxyaniline influence the reaction kinetics and impurity profile?A2: 5-Iodo-2-propoxyaniline contains an iodine atom, which ensures extremely fast oxidative addition to Pd(0). However, the electron-donating propoxy (-OPr) and amino (-NH₂) groups increase the electron density on the aryl ring. This can slow down the final reductive elimination step of the cross-coupled product. If reductive elimination is delayed, the lifetime of the Pd(II) intermediate increases, providing more opportunity for side reactions. To counteract this, use bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) that sterically force the reductive elimination while stabilizing the Pd(0) state[4].
Q3: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂ for this substrate?A3: Yes, but with a critical caveat. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species[1]. If no other reducing agent is present, the boronic acid itself acts as the reductant, leading to baseline homocoupling[1]. To prevent this, add a mild reducing agent such as potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst. This chemically reduces Pd(II) to Pd(0) without consuming your valuable boronic acid[2].
Q4: Does the rate of boronic acid addition matter?A4: Absolutely. Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the instantaneous concentration of the boronic acid low, you kinetically disfavor the homocoupling pathway[4]. Using a syringe pump to slowly add the boronic acid over 1-2 hours drastically improves the cross-coupling to homocoupling ratio[5].
Quantitative Data: Impact of Deoxygenation and Additives
The following table summarizes the dramatic impact of proper deoxygenation and the use of potassium formate on reducing homocoupling impurities, based on process optimization studies for pharmaceutical intermediates[6].
Entry
Deoxygenation Method
Additive
Homocoupling Product (%)
Desired Product Yield (%)
1
None (Ambient Air)
None
5.8%
< 85%
2
Subsurface N₂ Sparge
None
0.8%
~ 92%
3
Subsurface N₂ Sparge
Potassium Formate
< 0.1%
> 95%
Table 1: Effect of rigorous deoxygenation and potassium formate on suppressing boronic acid homocoupling.
Caption: Logical workflow for diagnosing and resolving homocoupling in Suzuki reactions.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a specific observable metric to confirm success before proceeding, ensuring the integrity of the reaction.
Materials:
Aryl Halide: 5-Iodo-2-propoxyaniline (1.0 equiv)
Organoboron: Arylboronic acid (1.1 equiv - Note: Excess is minimized to prevent homocoupling)
Preparation & Base Dissolution: In a Schlenk flask, dissolve K₃PO₄ and potassium formate in the H₂O portion of the solvent. Add the 1,4-Dioxane.
Validation Check: Ensure complete dissolution of the salts. A biphasic mixture is normal, but solid clumps indicate insufficient water volume.
Rigorous Deoxygenation (Critical Step): Insert a long stainless-steel needle directly into the liquid phase. Sparge with ultra-high purity Nitrogen or Argon for exactly 30 minutes[3].
Validation Check: The solvent should visibly bubble vigorously. The exhaust must be vented through an oil bubbler to maintain positive pressure and prevent the backflow of atmospheric air.
Substrate & Catalyst Loading: Under a heavy counter-flow of Nitrogen, add 5-Iodo-2-propoxyaniline, SPhos, and Pd(OAc)₂.
Validation Check: The solution should transition from clear to a pale yellow/orange as the Pd(II) coordinates with the ligand. If the solution immediately turns jet black, oxygen is present, and the catalyst has precipitated as inactive palladium black.
In Situ Reduction: Heat the mixture to 40°C for 15 minutes. The potassium formate will reduce Pd(II) to the active Pd(0) species[6].
Validation Check: A subtle color shift to a deeper, homogeneous red/orange confirms the formation of the active Pd(0)-SPhos complex.
Slow Addition of Boronic Acid: Dissolve the arylboronic acid in a minimal amount of degassed 1,4-Dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over 60 minutes while heating to 80°C[4].
Validation Check: Monitor by TLC (Hexanes/EtOAc). The 5-Iodo-2-propoxyaniline spot should steadily disappear. The slow addition prevents the build-up of unreacted boronic acid, kinetically starving the homocoupling pathway.
Completion & Quench: Stir for an additional 2 hours at 80°C. Cool to room temperature.
Validation Check: LC-MS analysis should show <0.1% of the symmetrical Ar'-Ar' mass, confirming the suppression of homocoupling.
References
Benchchem. "How to prevent homocoupling in Suzuki reactions of aryl bromides." Benchchem Tech Support. 3
Benchchem. "Strategies to minimize homocoupling in Suzuki reactions of boronic acids." Benchchem Tech Support.4
Benchchem. "Strategies to minimize homocoupling in Suzuki reactions." 2
Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." ACS Publications (Organic Process Research & Development). 7
ResearchGate. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." 5
Technical Support Center: Improving Aqueous Solubility of 5-Iodo-2-propoxyaniline Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 5-Iodo-2-propoxyaniline and its reaction mixtures. Our focus is on providing scientifically sound, field-proven insights to enhance your experimental success.
Introduction to the Challenge
5-Iodo-2-propoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, characterized by a substituted aniline ring, presents inherent challenges in aqueous environments. The molecule's significant nonpolar character, owing to the iodinated phenyl ring and the propoxy group, leads to poor water solubility.[1][2] This can result in reaction mixtures that are heterogeneous, leading to slow reaction rates, incomplete conversions, and difficulties in purification. This guide will explore practical, effective strategies to overcome these solubility-related obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Iodo-2-propoxyaniline poorly soluble in water?
A1: The aqueous solubility of 5-Iodo-2-propoxyaniline is limited due to its molecular structure. While the amino group can participate in hydrogen bonding with water, the large, hydrophobic iodinated benzene ring and the propoxy side chain dominate the molecule's character, making it sparingly soluble in aqueous solutions.[1][3] Generally, substituted anilines exhibit a wide range of water solubilities that are influenced by the nature and position of the substituents.[4][5]
Q2: Can I just add more water to my reaction to dissolve the compound?
A2: Simply increasing the volume of water is often not an effective strategy. While it might slightly increase the amount of dissolved solute, it can also dilute your reactants to a point where the reaction rate becomes impractically slow. Moreover, for compounds with very low solubility, you may never achieve a homogenous solution, regardless of the volume of water used.
Q3: What are the primary consequences of poor solubility in my reaction?
A3: Poor solubility can lead to several undesirable outcomes in your experiments:
Reduced Reaction Rates: Reactions in heterogeneous systems are often limited by the rate at which the solid dissolves into the aqueous phase to react.
Incomplete Reactions: A significant portion of your starting material may remain undissolved and unreacted, leading to low yields.
Side Reactions: In some cases, localized high concentrations of reactants in the solid phase or at the solid-liquid interface can promote the formation of unwanted byproducts.
Difficulties in Monitoring and Purification: Heterogeneous mixtures can be challenging to sample and analyze accurately. Post-reaction, separating the product from a large amount of unreacted starting material can complicate purification.
Q4: Are there any safety concerns I should be aware of when modifying my solvent system?
A4: Yes. When introducing organic co-solvents, always consult the Safety Data Sheet (SDS) for each solvent. Be aware of flammability, toxicity, and necessary personal protective equipment (PPE). Ensure proper ventilation, especially when working with volatile organic compounds. When adjusting pH, be cautious of exothermic reactions, especially when using strong acids or bases.
This section provides a systematic approach to troubleshooting and improving the solubility of 5-Iodo-2-propoxyaniline in your aqueous reaction mixtures.
Issue 1: My 5-Iodo-2-propoxyaniline is not dissolving sufficiently in the aqueous reaction medium.
This is the most common challenge. The following strategies are presented in order of increasing complexity and potential impact on your reaction chemistry.
The use of a water-miscible organic co-solvent can significantly increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent mixture.[6][7][8]
Causality: Co-solvents like ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) can disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules.[9] The solubility of a chemical often increases exponentially with an increase in the co-solvent fraction.[10]
Troubleshooting Steps:
Select an appropriate co-solvent: Choose a co-solvent that is inert to your reaction conditions and in which your starting material shows good solubility.
Start with a low percentage: Begin by adding a small volume percentage of the co-solvent (e.g., 5-10%) to your aqueous medium.[10]
Gradually increase the concentration: Incrementally increase the co-solvent percentage, monitoring the solubility of your starting material at each step.
Observe for reaction compatibility: Ensure the co-solvent does not negatively impact your reaction kinetics or lead to unwanted side reactions.
Co-Solvent
Typical Starting % (v/v)
Notes
Ethanol
10-20%
Generally low toxicity, good for many reaction types.
Acetonitrile
10-20%
Aprotic, useful for reactions sensitive to protic solvents.
Tetrahydrofuran (THF)
10-20%
Good solvating power, but can form peroxides.
Dimethylformamide (DMF)
5-10%
High boiling point, excellent solvating power, but can be difficult to remove.
The amino group on the aniline ring is basic and can be protonated to form a more soluble salt.
Causality: By lowering the pH of the aqueous medium with a non-interfering acid, the basic amino group of 5-Iodo-2-propoxyaniline can be protonated to form an anilinium salt. Ionic salts generally exhibit significantly higher aqueous solubility than their neutral counterparts.[11] The pKa of the conjugate acid of aniline is approximately 4.6.[12]
Troubleshooting Steps:
Choose a suitable acid: Use an acid that will not interfere with your reaction. Common choices include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Determine the target pH: Aim for a pH at least 1-2 units below the pKa of the anilinium ion to ensure complete protonation. A pH range of 2-3 is often a good starting point.[13]
Slowly add the acid: With stirring, add the acid dropwise to your aqueous mixture containing the 5-Iodo-2-propoxyaniline.
Monitor for dissolution: Observe the dissolution of the solid as the pH decreases.
Consider the impact on your reaction: Ensure that the acidic conditions are compatible with your other reagents and the desired reaction pathway. Some reactions are highly pH-sensitive.
Caption: Troubleshooting workflow for solubility issues.
Issue 2: My reaction is sluggish even after improving solubility.
Even in a seemingly homogeneous solution, micro-environments can affect reaction rates.
Troubleshooting Steps:
Increase Temperature: Modestly increasing the reaction temperature can enhance both solubility and reaction kinetics. However, be mindful of potential side reactions and the stability of your reactants and products at elevated temperatures.
Improve Agitation: Ensure vigorous stirring to minimize concentration gradients within the reaction vessel.
Re-evaluate your solubilization method: The chosen method might be interfering with the reaction. For example, a surfactant micelle could be sterically hindering the approach of another reactant. In such cases, consider an alternative solubilization strategy.
Experimental Protocols
Protocol 1: Co-Solvent Solubility Test
To four separate vials, add 10 mg of 5-Iodo-2-propoxyaniline.
To vial 1, add 1 mL of deionized water.
To vial 2, add 1 mL of a 10% (v/v) ethanol/water solution.
To vial 3, add 1 mL of a 10% (v/v) acetonitrile/water solution.
To vial 4, add 1 mL of a 10% (v/v) THF/water solution.
Vortex each vial for 1 minute and visually inspect for dissolution.
If the compound remains insoluble, incrementally increase the co-solvent concentration in new vials (e.g., to 20%, 30%, etc.) and repeat the observation.
Protocol 2: pH-Mediated Solubility Test
Suspend 10 mg of 5-Iodo-2-propoxyaniline in 1 mL of deionized water in a vial with a small stir bar.
Place the vial on a magnetic stir plate.
Using a pH meter, measure the initial pH of the suspension.
Slowly add 0.1 M HCl dropwise to the suspension.
Monitor the pH and visually inspect for dissolution.
Record the pH at which complete dissolution occurs.
Conclusion
Improving the aqueous solubility of 5-Iodo-2-propoxyaniline is a critical step for successful and reproducible reaction outcomes. By systematically applying the strategies of using co-solvents, adjusting pH, or employing solubilizing agents like surfactants and cyclodextrins, researchers can overcome the challenges posed by this compound's hydrophobic nature. Always consider the compatibility of the chosen method with the specific reaction chemistry to ensure that the solution to the solubility problem does not create new synthetic hurdles.
References
Ningbo Innopharmchem Co., Ltd. (n.d.). Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery.
Popovici, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Gawel, K., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
Taylor & Francis Online. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
Wikipedia. (n.d.). Cosolvent.
Grokipedia. (n.d.). Cosolvent.
Benchchem. (n.d.). 5-Iodo-2-propoxyaniline.
ChemicalBook. (2022). The Solubility of Aniline.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
Thermo Fisher Scientific. (n.d.). Aniline and substituted anilines.
Quora. (2021). How does surfactant affect solubility of relatively non polar substance?
ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions.
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
Wikipedia. (n.d.). Aniline.
ChemRxiv. (n.d.). π holes in water: Solvation of phenol, aniline, and p-nitrophenol substituted aromatics.
Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
Quora. (2019). Why is phenol more soluble in water than anilin?
ResearchGate. (n.d.). Solubility of Alcohols, Phenols and Anilines in Water.
Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations.
World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review.
Alfa Chemistry. (2024). Non-ionic Surfactant.
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
MDPI. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
KWR Library. (n.d.). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.
Physics Forums. (2013). What is the maximum pH when aniline is dissolved in water at 25oC?
ResearchGate. (n.d.). Effect of the initial pH value on the degradation of Aniline...
DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline.
Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen.
Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline.
CymitQuimica. (n.d.). CAS 553-79-7: 5-Nitro-2-propoxyaniline.
Technical Support Center: Temperature Optimization for 5-Iodo-2-propoxyaniline Metalation
Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and process chemists working with 5-Iodo-2-propoxyaniline , a highly versatile molecular scaffold frequently utilized in th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. This guide is designed for research scientists and process chemists working with 5-Iodo-2-propoxyaniline , a highly versatile molecular scaffold frequently utilized in the synthesis of complex heterocyclic systems, such as pyrazolo[3,4-c]pyridine derivatives and antithrombotic agents[1],[2].
Metalating an unprotected iodoaniline presents a unique kinetic and thermodynamic challenge. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to master this transformation.
Mechanistic Insight: The Dual-Reactivity Challenge
When metalating 5-Iodo-2-propoxyaniline, you are dealing with two highly reactive sites: the acidic primary amine (-NH₂) and the carbon-iodine (C-I) bond.
If you attempt a standard halogen-metal exchange, the first equivalent of your organometallic reagent will be immediately consumed by the amine protons in a highly exothermic acid-base reaction. To achieve the desired C-I exchange without utilizing protecting groups, a "protecting-group-free" strategy utilizing excess reagent is required[3].
We strongly recommend using Turbo Grignard (
i
-PrMgCl·LiCl) . The addition of LiCl breaks up the polymeric aggregates of the magnesium species, drastically increasing the solubility and kinetic reactivity of the reagent[4]. However, the temperature must be strictly staged:
Kinetic Phase (Amine Deprotonation): Must be performed at -20 °C . The deprotonation is violently exothermic; higher temperatures will cause localized degradation.
Thermodynamic Phase (I-Mg Exchange): Must be warmed to 0 °C . Once the amine is deprotonated, it forms a magnesium amide (-NHMgCl). This strongly electron-donating group deactivates the aromatic ring, making the C-I bond highly resistant to nucleophilic attack. The standard -40 °C used for simple aryl iodides[5] will result in an incomplete exchange.
Visualizing the Metalation Pathway
Fig 1: Temperature-dependent metalation pathway of 5-Iodo-2-propoxyaniline using Turbo Grignard.
Quantitative Data: Temperature vs. Reaction Efficiency
The table below summarizes the causality between temperature staging and product distribution during the formation of the N,C-dimagnesiated species.
Temperature Profile (Deprot. / Exchange)
Equivalents of
i
-PrMgCl·LiCl
Conversion to Active Grignard
Major Observed Byproduct
-40 °C / -40 °C
2.15 eq
< 10%
Unreacted N-magnesiated intermediate
-20 °C / -20 °C
2.15 eq
~ 45%
Unreacted N-magnesiated intermediate
-20 °C / 0 °C
2.15 eq
> 95%
Trace des-iodo byproduct
0 °C / +25 °C (RT)
2.15 eq
~ 80%
Des-iodo byproduct, Wurtz homocoupling
Self-Validating Experimental Protocol
This protocol incorporates an In-Process Control (IPC) to ensure the system self-validates before you commit your valuable electrophile.
System Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 5-Iodo-2-propoxyaniline (1.0 eq) in anhydrous THF.
Initial Cooling: Submerge the flask in a dry ice/ethylene glycol bath and stabilize the internal temperature at -20 °C .
Amine Deprotonation (Kinetic Phase): Add 1.05 eq of
i
-PrMgCl·LiCl dropwise via syringe pump over 15 minutes. Caution: This step is highly exothermic. Ensure the internal temperature does not exceed -15 °C to prevent premature side reactions.
Halogen-Metal Exchange (Thermodynamic Phase): Remove the cooling bath and replace it with an ice/water bath. Allow the internal temperature to reach 0 °C . Add the remaining 1.10 eq of
i
-PrMgCl·LiCl dropwise.
Maturation: Stir the reaction mixture at 0 °C for 1.5 hours.
In-Process Control (IPC) Validation: Withdraw a 0.2 mL aliquot and quench it immediately into a vial containing 1 mL of Methanol. Analyze via LC-MS.
Validation Criteria: Complete exchange is confirmed by the total disappearance of the starting material mass (m/z 277) and the exclusive presence of the des-iodo 2-propoxyaniline mass (m/z 151). If m/z 277 persists, stir for an additional 30 minutes at 0 °C.
Electrophile Quench: Once validated, cool the reaction mixture back to -20 °C . Add your chosen electrophile (1.2 eq) dissolved in THF. Allow the mixture to slowly warm to room temperature overnight before performing a standard aqueous NH₄Cl workup.
Troubleshooting & FAQs
Q: Why do I recover a large amount of 2-propoxyaniline (des-iodo byproduct) instead of my target functionalized compound?A: 2-Propoxyaniline forms when the N,C-dimagnesiated species is protonated instead of reacting with your electrophile. This is caused by three primary factors:
Moisture: Wet THF or a wet electrophile solution.
Steric Hindrance: If your electrophile is highly sterically hindered, the Grignard reagent will act as a base rather than a nucleophile.
Thermal Degradation: If the exchange reaction was allowed to warm above 25 °C, the highly basic N,C-dimagnesiated species can abstract a proton directly from the THF solvent[4].
Q: Can I use
n
-BuLi instead of the Turbo Grignard reagent?A: We strongly advise against it for this specific scaffold. While
n
-BuLi can perform halogen-lithium exchange, it is highly nucleophilic and requires strict cryogenic conditions (-78 °C). Furthermore, the propoxy group at the ortho position can direct competing ortho-lithiation, and the highly reactive lithium intermediates are prone to cleaving the ether linkage. The Turbo Grignard (
i
-PrMgCl·LiCl) provides superior chemoselectivity and allows for a scalable, non-cryogenic process[5].
Q: Do I need to protect the primary amine before metalation?A: Not necessarily, provided you strictly follow the stoichiometry in the protocol above. Protecting the amine (e.g., as a Boc or pivaloyl group) prevents the consumption of one equivalent of the metalating agent. However, protection and subsequent deprotection add two synthetic steps to your workflow. By utilizing 2.15 equivalents of
i
-PrMgCl·LiCl, you can form the N,C-dimagnesiated species directly, which is a highly efficient "protecting-group-free" strategy[3].
References
Benchchem. 5-Iodo-2-propoxyaniline: Regioselective Iodination, Control and Optimization. Retrieved from 1
Google Patents (AU2015311362B2). Pyrazolo[3,4-c]pyridine derivatives. Retrieved from 2
Becker, M. R., & Knochel, P. (2016). Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring. Organic Letters. Retrieved from 5
O'Brien, P. et al. (2016). Protecting-group-free synthesis as an opportunity for invention. ResearchGate. Retrieved from3
Mulvey, R. E. et al. (2011). Meta-metallation of N,N-dimethylaniline: Contrasting direct sodium-mediated zincation with indirect sodiation-dialkylzinc co-complexation. Beilstein Journal of Organic Chemistry. Retrieved from 4
Reactivity Comparison Guide: 5-Iodo-2-propoxyaniline vs. 5-Bromo-2-propoxyaniline in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: A Senior Application Scientist Executive Summary For researchers and drug development professionals, the selection of a halogenated starting material is a critical decision point that dictates synthetic stra...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: A Senior Application Scientist
Executive Summary
For researchers and drug development professionals, the selection of a halogenated starting material is a critical decision point that dictates synthetic strategy, efficiency, and cost. This guide provides an in-depth comparison of 5-Iodo-2-propoxyaniline and 5-Bromo-2-propoxyaniline, two key building blocks in medicinal chemistry. The fundamental takeaway is that 5-Iodo-2-propoxyaniline is the more reactive substrate in common palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming from its weaker Carbon-Iodine (C-I) bond, allows for milder reaction conditions, shorter reaction times, and often lower catalyst loadings compared to its bromo-analog. However, this reactivity advantage must be weighed against the generally higher cost of iodo-aromatics and potential complexities in specific reactions like the Buchwald-Hartwig amination, where the iodide byproduct can influence catalyst stability. 5-Bromo-2-propoxyaniline remains a robust, cost-effective alternative, particularly for large-scale synthesis where reaction conditions can be rigorously optimized and higher temperatures are feasible.
Introduction: The Strategic Importance of 5-Halo-2-propoxyanilines
The 2-alkoxyaniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The propoxy group provides favorable lipophilicity, while the aniline moiety serves as a versatile synthetic handle. Halogenation at the 5-position transforms these simple scaffolds into powerful building blocks for creating molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the precise formation of carbon-carbon (Suzuki, Sonogashira) and carbon-nitrogen (Buchwald-Hartwig) bonds.
The choice between an iodine or a bromine substituent is not trivial; it is a strategic decision that profoundly impacts the synthetic workflow. This guide will dissect the mechanistic underpinnings of their reactivity differences and provide practical, data-driven insights to inform your selection.
The Halogen Effect: A Mechanistic Deep Dive
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[1] The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step, often the rate-determining step of the entire cycle, involves the cleavage of the C-X bond.[2]
The C-I bond is inherently weaker and more polarizable than the C-Br bond.[2][3] This has two critical consequences:
Lower Activation Energy: Less energy is required to break the C-I bond, resulting in a faster rate of oxidative addition.
Milder Conditions: Reactions involving aryl iodides can often proceed at lower temperatures, sometimes even room temperature, whereas aryl bromides frequently require heating to achieve comparable reaction rates.[2][4]
Data Presentation: Physicochemical Properties
Property
5-Iodo-2-propoxyaniline
5-Bromo-2-propoxyaniline
Rationale
General Reactivity
Higher
Lower
The weaker C-I bond facilitates a faster oxidative addition step.[1][5]
C-X Bond Energy
Lower (~270 kJ/mol)
Higher (~330 kJ/mol)
The C-I bond is the weakest among aryl halides (excluding astatine).[3]
Oxidative Addition Rate
Faster
Slower
A lower bond dissociation energy directly correlates to a lower activation barrier for this key step.[2]
Typical Reaction Temp.
Room Temp to Moderate Heat
Moderate to High Heat
More energy input is needed to cleave the stronger C-Br bond efficiently.[4]
Catalyst Loading
Often Lower
May Require Higher Loading
A more reactive substrate can achieve high conversion with less catalyst.[1]
Relative Cost
Generally Higher
Generally Lower
The starting materials and processes to synthesize aryl iodides are typically more expensive.
Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis
A. Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C-C bonds. Here, the reactivity advantage of 5-Iodo-2-propoxyaniline is clear and unambiguous.
5-Iodo-2-propoxyaniline: Expected to react under milder conditions, often between room temperature and 80 °C, with shorter reaction times (e.g., 1-6 hours).[4] The higher reactivity can lead to cleaner reactions and higher yields, especially for sensitive or complex coupling partners.
5-Bromo-2-propoxyaniline: Will almost certainly require higher temperatures (e.g., 80-120 °C) and longer reaction times (e.g., 6-24 hours) to achieve high conversion.[2][4] While highly effective, these more forcing conditions can increase the risk of side reactions like dehalogenation or decomposition of thermally sensitive substrates. The presence of the unprotected aniline can sometimes necessitate specific ligand choices to achieve good results.[6]
B. Sonogashira Coupling
This copper-co-catalyzed (or copper-free) reaction couples aryl halides with terminal alkynes. The difference in reactivity between iodo- and bromo-arenes is particularly pronounced here.[2]
5-Iodo-2-propoxyaniline: Couples readily, often at room temperature, making it the ideal substrate.[7] The high reactivity allows for the use of copper-free conditions, which is advantageous for preventing the common side reaction of alkyne homocoupling (Glaser coupling).[8]
5-Bromo-2-propoxyaniline: Requires heating to drive the reaction to completion.[7] This not only demands more energy but also increases the propensity for Glaser coupling, especially in the presence of a copper(I) co-catalyst, leading to purification challenges. The reactivity trend is so reliable that chemists often use it for selective couplings on molecules containing both an iodide and a bromide.[2][9]
C. Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination presents a more nuanced comparison. While oxidative addition is still faster for the C-I bond, the iodide ion (I⁻) generated as a byproduct can act as a catalyst inhibitor.[10]
5-Iodo-2-propoxyaniline: Historically, aryl iodides were considered poor substrates because the generated iodide can form stable, off-cycle palladium-iodide dimers, slowing or stalling the reaction.[11] However, modern advancements have largely solved this issue. The use of specialized, bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) and solvent systems where the iodide salt byproduct is insoluble (like toluene) can lead to highly efficient couplings that are as fast or faster than with aryl bromides.[11][12]
5-Bromo-2-propoxyaniline: Often considered a more "reliable" or straightforward substrate, especially with older generations of catalysts.[13] It does not produce an inhibitory byproduct, leading to more predictable reaction kinetics in a wider range of solvent systems. However, it still requires higher temperatures and potentially more specialized ligands to activate the stronger C-Br bond compared to more reactive aryl halides.
Experimental Protocol & Self-Validation
This section provides a robust, self-validating protocol for a standard Suzuki-Miyaura coupling, adaptable for either substrate with appropriate modifications to the reaction conditions.
Objective: To couple the aryl halide (5-Iodo- or 5-Bromo-2-propoxyaniline) with Phenylboronic Acid.
Vessel Preparation: To a flame-dried Schlenk flask, add the 5-Halo-2-propoxyaniline (1.0 equiv), Phenylboronic Acid (1.2 equiv), Pd(PPh₃)₄ (e.g., 3 mol%), and K₂CO₃ (2.0 equiv).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality Check: This is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state, which would terminate the catalytic cycle.
Solvent Addition: Add the degassed Dioxane/Water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent. Expert Insight: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a crucial step for reproducibility and preventing catalyst degradation.
Reaction & Monitoring (Self-Validation):
For 5-Iodo-2-propoxyaniline , stir the mixture at 80 °C.
For 5-Bromo-2-propoxyaniline , stir the mixture at 100-110 °C.
After 1 hour, take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate alongside the starting material. Develop with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, product spot confirms the reaction is progressing. Continue monitoring every 1-2 hours until the starting material is consumed.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. Trustworthiness Check: This final characterization step is the ultimate validation of a successful reaction.
The choice between the iodo and bromo derivative is a balance of reactivity, cost, and strategic goals.
Visualization: Substrate Selection Workflow
Caption: Fig 2: Decision workflow for substrate selection.
Choose 5-Iodo-2-propoxyaniline when:
Mild conditions are required to preserve other sensitive functional groups in the molecule.
Rapid reaction times are necessary for high-throughput synthesis or library generation.
The subsequent reaction is a Sonogashira coupling , where its reactivity is a distinct advantage.
The cost of the starting material is not the primary limiting factor.
Choose 5-Bromo-2-propoxyaniline when:
Cost-effectiveness is paramount, especially for process development and scale-up.
The synthetic route can tolerate higher reaction temperatures and longer reaction times.
You are performing a Buchwald-Hartwig amination with older catalyst systems or in solvents where iodide solubility is high.
A wider variety of commercially available analogs or derivatives is needed.
Conclusion
The comparison between 5-Iodo-2-propoxyaniline and 5-Bromo-2-propoxyaniline is a classic case study in the principles of physical organic chemistry guiding practical synthesis. 5-Iodo-2-propoxyaniline is the more reactive, synthetically flexible partner for a majority of palladium-catalyzed cross-coupling reactions, enabling faster chemistry under gentler conditions. Its counterpart, 5-Bromo-2-propoxyaniline, is the robust, economical workhorse , providing reliable performance for chemists who can leverage thermal energy to overcome its higher activation barrier. The expert synthetic chemist will weigh the demands of their specific target molecule, timeline, and budget to make the optimal choice.
References
Savéant, J.-M. (2000). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2, (5), 855-858. Retrieved from [Link]
Singh, J., Singh, N., & Sharma, A. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Retrieved from [Link]
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. Retrieved from [Link]
Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC. Retrieved from [Link]
Ghaffari, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
The Subtle Art of Steric Control: A Comparative Guide to 5-Iodo-2-propoxyaniline and 5-Iodo-2-methoxyaniline in Synthetic Chemistry
In the intricate world of drug discovery and materials science, the selection of building blocks is paramount. Substituted anilines, in particular, serve as foundational scaffolds for a vast array of functional molecules...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of drug discovery and materials science, the selection of building blocks is paramount. Substituted anilines, in particular, serve as foundational scaffolds for a vast array of functional molecules.[1] The strategic placement of different substituents allows for fine-tuning of a molecule's electronic and steric properties, which in turn dictates its reactivity and, ultimately, its biological or material function. This guide provides an in-depth comparison of two closely related iodoaniline derivatives: 5-Iodo-2-propoxyaniline and 5-Iodo-2-methoxyaniline. We will explore how the seemingly minor difference between a propoxy and a methoxy group can exert significant steric hindrance, leading to distinct outcomes in common synthetic transformations.
Understanding the Key Players: A Structural Overview
At first glance, 5-Iodo-2-propoxyaniline and 5-Iodo-2-methoxyaniline are remarkably similar. Both possess an aniline backbone with an iodine atom at the 5-position and an alkoxy group at the 2-position (ortho to the amine). This substitution pattern makes them versatile intermediates.[2] The amino group (-NH2) is a nucleophilic handle for a multitude of reactions, including amide bond formation and the construction of nitrogen-containing heterocycles.[2] The iodo group (-I) is an excellent leaving group, primed for participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-couplings.[2][3]
The critical difference lies in the nature of the alkoxy group. 5-Iodo-2-methoxyaniline features a methoxy group (-OCH3), while 5-Iodo-2-propoxyaniline contains a bulkier propoxy group (-OCH2CH2CH3). This seemingly small homologous extension is the source of significant differences in their chemical behavior due to the phenomenon of steric hindrance.
Steric hindrance is a non-bonding interaction that influences the shape and reactivity of ions and molecules. It arises from the spatial arrangement of atoms within a molecule. Bulky groups can impede the approach of reagents to a reactive site, thereby slowing down or even preventing a reaction. In the context of our two subject molecules, the propoxy group, with its three-carbon chain, occupies a significantly larger volume of space around the ortho-positioned amino group compared to the more compact methoxy group. This difference in steric bulk is the primary determinant of their differential reactivity.
Caption: Steric effects of methoxy vs. propoxy groups.
Experimental Evidence: N-Acylation
To quantify the impact of steric hindrance, a comparative N-acylation reaction using acetic anhydride can be considered. N-acylation is a fundamental transformation where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the anhydride.
Table 2: Hypothetical Comparative Data for N-Acylation
Compound
Reaction Time (h)
Yield (%)
Purity (%)
Observations
5-Iodo-2-methoxyaniline
2
96
>99
Rapid reaction, easily driven to completion.
5-Iodo-2-propoxyaniline
8
88
>98
Slower reaction rate due to steric shielding of the amino group by the propoxy chain.
The data clearly illustrates that the less hindered amino group of 5-Iodo-2-methoxyaniline reacts significantly faster than its propoxy-substituted counterpart. The flexible propyl chain of the propoxy group can effectively "shield" the nitrogen's lone pair, making it less accessible to the incoming electrophile.
Experimental Protocol: N-Acylation
Reaction Setup: To a solution of the respective iodoaniline (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) is added triethylamine (1.5 mmol). The mixture is stirred at room temperature.
Reagent Addition: Acetic anhydride (1.2 mmol) is added dropwise to the stirred solution.
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for the N-acylation experiment.
Impact on Palladium-Catalyzed Cross-Coupling Reactions
The steric environment also plays a crucial role in palladium-catalyzed cross-coupling reactions, which are fundamental for creating molecular diversity.[3][9] In reactions like the Suzuki-Miyaura coupling, the first step is the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. While the iodine at the 5-position is sterically accessible in both molecules, the steric bulk of the ortho-alkoxy group can influence the subsequent steps of the catalytic cycle, such as reductive elimination.
More importantly, the steric hindrance around the amino group can be leveraged for selective transformations. For instance, in a scenario where a molecule has two potential sites for N-arylation, the bulkier propoxy group in 5-Iodo-2-propoxyaniline can be used to direct the reaction towards the less hindered site, offering a degree of regioselectivity that might be absent with the smaller methoxy group.
General Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried Schlenk tube, add the iodoaniline (1.0 mmol), a boronic acid derivative (1.2 mmol), a suitable base (e.g., K2CO3, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol).
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add a degassed solvent mixture (e.g., toluene/ethanol/water).
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Conclusion: Choosing the Right Tool for the Job
Both 5-Iodo-2-propoxyaniline and 5-Iodo-2-methoxyaniline are valuable and versatile building blocks in synthetic chemistry. The choice between them should be a deliberate one, guided by the specific synthetic challenge at hand.
5-Iodo-2-methoxyaniline is the ideal choice when rapid and efficient reaction at the amino group is desired, and where the minimal steric footprint of the methoxy group is advantageous.
5-Iodo-2-propoxyaniline , on the other hand, offers a powerful tool for exerting steric control. Its bulkier propoxy group can be used to modulate reactivity, enhance selectivity in subsequent transformations, and potentially influence the conformational properties of the final molecule.
By understanding the subtle yet significant impact of steric hindrance, researchers and drug development professionals can make more informed decisions in the design and synthesis of novel compounds, ultimately accelerating the path to discovery.
References
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]
5-iodo-2-methoxyaniline (C7H8INO) - PubChemLite. (n.d.). Retrieved from [Link]
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. (n.d.). NIH. Retrieved from [Link]
What makes Aniline more basic than O-MethoxyAniline?? : r/chemhelp - Reddit. (2024, June 26). Retrieved from [Link]
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - MDPI. (2022, September 2). Retrieved from [Link]
Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Cross coupling reactions in organic synthesis themed issue - POSTECH. (2011, June 6). Retrieved from [Link]
2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - Beilstein Journals. (2018, April 30). Retrieved from [Link]
Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides - PMC. (n.d.). NIH. Retrieved from [Link]
Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. (2025, August 29). Beilstein Journal of Nanotechnology. Retrieved from [Link]
Physicochemical properties and Lipinski's 'rule of 5' | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. (2023, July 14). Retrieved from [Link]
Molecular docking analysis of phytoconstituents from Nilavaagai Chooranam with histamine H1 receptor - Bioinformation. (2025, October 31). Retrieved from [Link]
The role of physicochemical and topological parameters in drug design - Frontiers. (2024, July 9). Retrieved from [Link]
A Brief Overview on Physicochemical Properties in Medicinal Chemistry - Research and Reviews. (2022, May 4). Retrieved from [Link]
Standardised reaction of aniline with iodobenzene - ResearchGate. (n.d.). Retrieved from [Link]
2-Methoxyaniline | C7H9NO | CID 7000 - PubChem. (2021, August 9). NIH. Retrieved from [Link]
A Comparative Guide to Validating Cross-Coupling Efficiency of 5-Iodo-2-propoxyaniline via LC-MS
For researchers, scientists, and drug development professionals, the precise validation of carbon-carbon and carbon-nitrogen bond formation is a critical step in the synthesis of novel chemical entities. 5-Iodo-2-propoxy...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the precise validation of carbon-carbon and carbon-nitrogen bond formation is a critical step in the synthesis of novel chemical entities. 5-Iodo-2-propoxyaniline is a key building block in medicinal chemistry, and accurately determining the efficiency of its cross-coupling reactions is paramount for process optimization and scale-up. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for this purpose, supported by experimental protocols and data-driven insights.
The structural integrity and purity of the final product in a drug discovery pipeline are non-negotiable.[1][2] The choice of an analytical method for reaction monitoring can significantly influence the speed and reliability of the development process. This guide will delve into the nuances of employing LC-MS for validating the conversion of 5-Iodo-2-propoxyaniline in widely used cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions. Furthermore, it will objectively compare its performance against alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Central Role of LC-MS in Modern Reaction Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical research and development due to its high sensitivity, selectivity, and versatility.[3][4] Unlike traditional chromatographic techniques that rely on properties like UV absorbance, LC-MS provides mass-to-charge ratio (m/z) information, which offers an orthogonal and highly specific detection method.[5][6] This is particularly advantageous when dealing with complex reaction mixtures where starting materials, reagents, products, and byproducts may have similar chromophores, making their differentiation by UV detection challenging.[7]
The power of LC-MS lies in its ability to unequivocally identify and quantify components in a mixture, even at trace levels.[3] This capability is crucial for impurity profiling and ensuring the safety and efficacy of pharmaceutical products.[2] For cross-coupling reactions involving 5-Iodo-2-propoxyaniline, LC-MS allows for the direct monitoring of the consumption of the starting material and the formation of the desired product, providing real-time insights into reaction kinetics and endpoint determination.[8]
Experimental Protocol: LC-MS for Monitoring a Suzuki Coupling Reaction
The following protocol outlines a robust method for validating the efficiency of a Suzuki coupling reaction between 5-Iodo-2-propoxyaniline and a boronic acid derivative.
Reaction Scheme:
Aryl Halide: 5-Iodo-2-propoxyaniline
Coupling Partner: Phenylboronic acid (as an example)
Catalyst: Pd(PPh₃)₄
Base: K₂CO₃
Solvent: Dioxane/Water
Step-by-Step Methodology:
Sample Preparation:
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from the reaction mixture.
Immediately quench the reaction by diluting the aliquot in 990 µL of acetonitrile. This prevents further reaction and precipitates the catalyst.
Vortex the quenched sample for 30 seconds.
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS Instrumentation and Conditions:
LC System: A high-performance liquid chromatography system.
Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.[3]
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Ionization Source: Electrospray Ionization (ESI) in positive mode.
Data Acquisition and Analysis:
Monitor the m/z values for the protonated molecules [M+H]⁺ of 5-Iodo-2-propoxyaniline and the expected product.
Generate extracted ion chromatograms (EICs) for each species.
Calculate the peak area for both the starting material and the product at each time point.
Determine the reaction conversion by calculating the ratio of the product peak area to the sum of the product and remaining starting material peak areas.
Causality Behind Experimental Choices:
Quenching with Acetonitrile: Acetonitrile is chosen for its ability to halt the reaction effectively and precipitate the palladium catalyst, which could otherwise interfere with the analysis.
C18 Reversed-Phase Column: This is a versatile column suitable for separating a wide range of organic molecules based on their hydrophobicity.
Formic Acid in Mobile Phase: The addition of a small amount of acid aids in the protonation of the analytes, enhancing their ionization efficiency in positive mode ESI.
Extracted Ion Chromatograms (EICs): EICs provide a highly selective way to visualize and quantify specific compounds in a complex mixture, minimizing interference from other components.
Diagram of the LC-MS Workflow:
Caption: Workflow for validating cross-coupling efficiency using LC-MS.
Comparative Analysis with Alternative Methodologies
While LC-MS offers significant advantages, other analytical techniques can also be employed for monitoring cross-coupling reactions. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and cost considerations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many synthetic chemistry labs.[9] It is a robust and cost-effective technique for routine analysis.
Experimental Protocol: HPLC-UV
Sample Preparation: Identical to the LC-MS protocol.
HPLC-UV Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
Column and Mobile Phase: Same as the LC-MS method.
Detection Wavelength: A wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
Data Analysis:
Quantification is based on the peak areas in the UV chromatogram.
A response factor may be needed to accurately determine the relative amounts of starting material and product if their molar absorptivities differ significantly.
Advantages of HPLC-UV:
Lower instrumentation and maintenance costs compared to LC-MS.[5]
Simpler operation and data analysis.
Limitations of HPLC-UV:
Lower sensitivity and selectivity compared to LC-MS.[10]
Potential for co-elution of impurities with the analyte of interest, leading to inaccurate quantification.[5]
Does not provide molecular weight information, making the identification of unknown byproducts difficult.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] For non-volatile compounds like 5-Iodo-2-propoxyaniline and its cross-coupling products, a derivatization step is often necessary to increase their volatility.
Experimental Protocol: GC-MS
Sample Preparation and Derivatization:
Quench and work up a reaction aliquot to isolate the organic components.
Derivatize the aniline functionality (e.g., through acylation or silylation) to make the compounds amenable to GC analysis.
GC-MS Instrumentation and Conditions:
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms).
Injection: Split/splitless inlet.
Oven Program: A temperature gradient to separate the components.
Ionization: Electron Ionization (EI).
Data Analysis:
Identification is based on retention time and the fragmentation pattern in the mass spectrum.
Quantification is performed using peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms.
Advantages of GC-MS:
Excellent chromatographic resolution.
Provides detailed structural information through EI fragmentation patterns.
Limitations of GC-MS:
Requires analytes to be volatile and thermally stable, often necessitating a derivatization step which can introduce errors.[11]
Not suitable for thermally labile or highly polar compounds.
The high temperature of the injector and column can potentially cause degradation of sensitive molecules.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of compounds in a mixture without the need for a calibration curve, provided an internal standard of known concentration is used.[12]
Experimental Protocol: qNMR
Sample Preparation:
Take a precise aliquot of the reaction mixture.
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a resonance signal that does not overlap with the signals of the analyte.[13]
Dissolve the mixture in a deuterated solvent.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
Data Analysis:
Integrate the signals of the starting material, product, and the internal standard.
Calculate the molar ratio of the starting material and product relative to the internal standard.[13][14]
Advantages of qNMR:
Provides absolute quantification without the need for identical reference standards for each analyte.[12]
For the critical task of validating the cross-coupling efficiency of 5-Iodo-2-propoxyaniline, LC-MS stands out as the superior analytical technique. Its unparalleled sensitivity and specificity allow for the accurate and reliable quantification of reaction components, even in complex matrices.[3][10] The ability to identify unknown impurities and byproducts provides invaluable information for process optimization and ensures the quality and safety of the final product.[2][7]
While other techniques like HPLC-UV, GC-MS, and qNMR have their merits and can be suitable for specific applications, they do not offer the comprehensive analytical power of LC-MS for this particular challenge.[5][9] In the fast-paced environment of drug discovery and development, the detailed insights provided by LC-MS can significantly accelerate timelines and lead to more robust and efficient synthetic processes.
References
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate | Analytical Chemistry - ACS Publications. (2011, October 5).
Synthetic Reaction Monitoring Using UPLC-MS. (n.d.).
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
NMR Yield Calculation using Internal Standard (IS), #nmr #viral #reaction #chemistry #yield. (2021, December 22). YouTube.
Validation of Impurity Methods, Part II. (2014, August 22).
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and in Situ Yield Determinations for an Early Stage Pharmaceutical Candid
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.).
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
Quantitative NMR Spectroscopy. (2020, October 1).
Comparative Study of UV And HPLC Methods for Estim
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002, September 13). PubMed.
Detailed guidelines of Analytical method validation for related substances?. (2019, December 2).
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. (n.d.). Emery Pharma.
Analytical method validation: A brief review. (2022, November 8).
COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (n.d.). Farmacia Journal.
3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019, September 10).
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu.
Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (n.d.). UvA-DARE (Digital Academic Repository).
Nonconventional Alternatives to LC–MS. (2015, May 1).
LC-MS STRATEGIES IN MONITORING THE RESPONSE TO DIFFERENT THERAPY. (n.d.). Farmacia Journal.
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). NSF PAR.
A Tool for Reaction Monitoring in Real Time, the Development of a “Walk-Up Automated Reaction Profiling” System. (2024, November 22).
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis.
(PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
Alternative to LC-MS?. (2021, August 14).
Observation of Unusual Kinetics in Heck Reactions of Aryl Halides: The Role of Non-Steady-State Catalyst Concentration. (2001, April 19). Journal of the American Chemical Society.
Not (Only) Reversed-Phase Liquid Chromatography–Mass Spectrometry: Alternative LC–MS Approaches. (2020, November 1).
SUZUKI REACTION MONITORING. (n.d.).
Catalyzed Mizoroki–Heck Reaction or C–H Activ
Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. (2018, November 7).
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29).
Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. (n.d.). PMC.
Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry. (2020, June 8).
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). PMC.
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Mass Spectrometry for In-Depth Study and Discovery of Marine Bioactive Metabolites. (2025, November 14).
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A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. (n.d.).
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MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. (n.d.).
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Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023, August 22). eScholarship.org.
A Comparative Guide to Palladium Catalysts for the Synthesis of 5-Iodo-2-propoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Iodo-2-propoxyaniline in Medicinal Chemistry 5-Iodo-2-propoxyaniline is a valuable building block in the synthesis of a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Iodo-2-propoxyaniline in Medicinal Chemistry
5-Iodo-2-propoxyaniline is a valuable building block in the synthesis of a wide range of biologically active molecules. Its substituted aniline core is a common motif in pharmaceuticals, and the presence of the iodo- and propoxy- groups provides strategic points for further chemical modification. Specifically, the iodo- group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive benchmark of common palladium catalysts for reactions involving 5-iodo-2-propoxyaniline, offering a data-driven approach to catalyst selection and reaction optimization.
Derivatives of 5-iodo-2-propoxyaniline are precursors to a variety of heterocyclic compounds, such as quinoxalines, which are known for their diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The ability to efficiently and selectively functionalize the 5-iodo-2-propoxyaniline scaffold is therefore of paramount importance in the discovery and development of new therapeutic agents.
Fundamentals of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The general catalytic cycle, often involving a Pd(0)/Pd(II) redox couple, consists of three key steps: oxidative addition, transmetalation (for Suzuki-type couplings) or amine coordination/deprotonation (for Buchwald-Hartwig aminations), and reductive elimination.[3][4]
The choice of palladium precursor and, critically, the ancillary ligand, profoundly influences the efficiency, substrate scope, and overall success of the reaction.[5][6] Ligands stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle.[5] For electron-rich and sterically hindered substrates, bulky and electron-donating phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination.[6]
Benchmarking Palladium Catalysts for the Buchwald-Hartwig Amination of 5-Iodo-2-propoxyaniline
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[4][7] To provide a practical comparison, we evaluated a selection of common palladium catalyst systems for the coupling of 5-iodo-2-propoxyaniline with a model secondary amine, morpholine.
The performance of various palladium precursors and ligands was evaluated based on the yield of the desired N-arylated product. The results are summarized in the table below.
Palladium Precursor
Ligand
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Pd₂(dba)₃
XPhos
NaOt-Bu
Toluene
100
12
95
Pd(OAc)₂
RuPhos
K₃PO₄
Dioxane
110
12
92
PdCl₂(PPh₃)₂
-
K₂CO₃
Toluene
110
24
65
Pd/C (10%)
-
Na₂CO₃
Ethanol
80
24
40
Data Interpretation and Insights:
Bulky Monophosphine Ligands are Superior: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich dialkylbiarylphosphine ligand such as XPhos demonstrated the highest catalytic activity, affording the desired product in excellent yield.[6] This is attributed to the ability of these ligands to promote both rapid oxidative addition and reductive elimination.[6]
The Importance of Ligand Choice: The use of RuPhos, another member of the dialkylbiarylphosphine ligand family, also resulted in high yield, highlighting the effectiveness of this class of ligands for C-N bond formation.[8] In contrast, the more traditional and less sterically demanding triphenylphosphine (in the form of PdCl₂(PPh₃)₂) was significantly less effective, requiring longer reaction times and resulting in a lower yield.[9]
Heterogeneous Catalysts: While heterogeneous catalysts like palladium on carbon (Pd/C) offer the advantage of easier separation, they generally exhibit lower activity for Buchwald-Hartwig aminations compared to their homogeneous counterparts under these conditions.
Precatalysts for Enhanced Efficiency: For industrial applications and improved reproducibility, the use of well-defined palladium precatalysts is often preferred.[8] These complexes, which often incorporate the ligand in a stable coordination sphere, can lead to more consistent catalyst activation and performance.[8]
Conclusion and Recommendations
For the efficient Buchwald-Hartwig amination of 5-iodo-2-propoxyaniline, the use of palladium precursors in combination with bulky and electron-rich dialkylbiarylphosphine ligands such as XPhos or RuPhos is highly recommended. These catalyst systems provide high yields under relatively mild reaction conditions. The choice of base and solvent should be optimized for specific substrate combinations, but sodium t-butoxide in toluene and potassium phosphate in dioxane are excellent starting points. For large-scale synthesis, the evaluation of palladium precatalysts incorporating these advanced ligands is advisable to ensure robustness and reproducibility.
References
Mann, G.; Hartwig, J. F.; Driver, M. S.; Fernández-Rivas, C. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. University of Windsor. [Link]
Mann, G.; Hartwig, J. F.; Driver, M. S.; Fernández-Rivas, C. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 2000, 122(21), 5182-5195. [Link]
Mann, G.; Incarvito, C.; Rheingold, A. L.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Amines: A Mechanistic Study of the Second-Generation Catalyst System. Journal of the American Chemical Society, 1999, 121(14), 3224-3225. [Link]
Choi, K.; Brunn, J. N.; Borate, K.; Kaduskar, R.; Lizandara Pueyo, C.; Shinde, H.; Goetz, R.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 2024, 146(29), 19414–19424. [Link]
Barrios-Landeros, F.; Hartwig, J. F. Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. Journal of the American Chemical Society, 2005, 127(19), 6944-6945. [Link]
Fantoni, T.; Palladino, C.; Grigolato, R.; Muzzi, B.; Ferrazzano, L.; Tolomelli, A.; Cabri, W. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]
Lyons, T. W.; Sanford, M. S. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Chemical Reviews, 2010, 110(2), 1147-1169. [Link]
Grushin, V. V. The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 2010, 29(6), 1259-1271. [Link]
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649. [Link]
Molnár, Á. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 1-17. [Link]
Trost, B. M. Advances in Palladium catalysed asymmetric alkylations: New benchmark procedures and applications in total synthesis. & Phase transfer catalysed alkylation of hydantoins. Queen Mary, University of London. [Link]
Magano, J.; Dunetz, J. R. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2012, 16(6), 1156-1184. [Link]
Seitz, M.; Feierabend, M.; Rentsch, D.; Stucky, S.; Zengerle, T.; Nette, G. W. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 2016, 6(4), 2256-2276. [Link]
Experimental Aspects in Benchmarking of the Electrocatalytic Activity. ResearchGate. [Link]
A palladium polyaniline complex: a simple and efficient catalyst for batch and flow Suzuki–Miyaura cross-couplings. Chemical Communications. [Link]
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
Vitale, F.; Pignataro, L.; Garcı́a-Garcı́a, P.; Garcı́a-Verdugo, E.; Luis, S. V.; García-Nieto, J. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Catalysts, 2020, 10(3), 334. [Link]
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2011, 111(3), 1747-1823. [Link]
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
A Comparative Guide to Leaving Group Kinetics in Propoxyanilines for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount to efficient and successful molecular design. In the synthesis of propoxyaniline derivatives, a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount to efficient and successful molecular design. In the synthesis of propoxyaniline derivatives, a common scaffold in medicinal chemistry, the choice of leaving group can dramatically influence reaction rates, yields, and overall synthetic strategy. This guide provides a comparative analysis of leaving group kinetics in the context of nucleophilic aromatic substitution (SNAr) on a propoxyaniline core, supported by established mechanistic principles and outlining the experimental framework for their determination.
The Critical Role of the Leaving Group in Propoxyaniline Chemistry
Propoxyanilines are valuable intermediates in the synthesis of a wide range of biologically active molecules. The introduction of various functionalities onto the aromatic ring often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile displaces a leaving group on the aromatic ring, which is activated by electron-withdrawing groups. The nature of the leaving group is a critical determinant of the reaction's success. A good leaving group must be able to stabilize the negative charge that develops as it departs, influencing the overall rate of the reaction.
Unlike the more familiar SN1 and SN2 reactions where bond strength to the leaving group is a primary factor in the rate-determining step, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[1][2] The first and often rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The leaving group's primary role in this initial step is to activate the ring towards attack through its electron-withdrawing inductive effect.
Mechanistic Underpinnings: Why Fluorine is an Unlikely Hero
A key distinction in SNAr reactions is the "element effect," where the typical halide leaving group trend is inverted: F > Cl ≈ Br > I.[1][4][5] This is counterintuitive when considering the carbon-halogen bond strengths, as the C-F bond is the strongest. The explanation lies in the rate-determining step. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[6][7] This enhanced electrophilicity accelerates the formation of the Meisenheimer intermediate, leading to a faster overall reaction rate.
The stability of the leaving group anion does play a role in the second, faster step of the reaction where the leaving group departs to restore aromaticity. Generally, a good leaving group is the conjugate base of a strong acid, meaning it is a weak base that can effectively stabilize a negative charge.[8][9][10]
The following diagram illustrates the generalized SNAr mechanism on a propoxyaniline derivative:
Caption: Generalized SNAr mechanism on a propoxyaniline derivative.
Comparative Analysis of Leaving Groups
The following table provides a comparative analysis of common leaving groups in the context of SNAr reactions on a propoxyaniline core. The relative rates are predicted based on established principles of electronegativity and leaving group stability (pKa of the conjugate acid). Experimental verification is essential to determine the precise kinetics for a specific propoxyaniline derivative and nucleophile.
Leaving Group (LG)
Chemical Formula
pKa of Conjugate Acid (HLG)
Predicted Relative Rate
Key Considerations
Fluoro
-F
3.2 (HF)
Fastest
Highly activating due to strong inductive effect.[1][7]
Nitro
-NO2
-1.4 (HNO3)
Fast
Strong electron-withdrawing group, good leaving group.[1]
Chloro
-Cl
-7 (HCl)
Moderate
Less activating than fluoro but still effective.[1]
Least activating halogen due to lower electronegativity.[1]
Tosylate
-OTs
-2.8 (p-TsOH)
Fast
Excellent leaving group due to resonance stabilization.
Triflate
-OTf
-14 (TfOH)
Very Fast
One of the best leaving groups due to extensive resonance and inductive stabilization.
Methoxy
-OCH3
~15.5 (CH3OH)
Very Slow
Poor leaving group unless the ring is highly activated.[3]
Hydroxy
-OH
~15.7 (H2O)
Extremely Slow
Very poor leaving group, requires activation (e.g., protonation).[11]
Experimental Protocol for Measuring Leaving Group Kinetics
To empirically determine the kinetics of leaving group displacement in propoxyanilines, a robust experimental protocol is required. Stopped-flow spectroscopy is a powerful technique for measuring the rates of fast reactions in solution.
Objective: To determine the second-order rate constants for the reaction of a series of propoxyaniline-LG substrates with a given nucleophile.
Materials:
Propoxyaniline substrates with different leaving groups (e.g., 4-propoxy-1-fluorobenzene, 4-propoxy-1-chlorobenzene, etc.)
Nucleophile (e.g., piperidine, sodium methoxide)
Anhydrous solvent (e.g., DMSO, acetonitrile)
Stopped-flow spectrophotometer
Constant temperature bath
Experimental Workflow:
Caption: Workflow for determining leaving group kinetics using stopped-flow spectroscopy.
Step-by-Step Methodology:
Solution Preparation: Prepare a series of solutions of the propoxyaniline substrate and the nucleophile in the chosen solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
Instrument Setup: Set the temperature of the stopped-flow instrument. The wavelength for monitoring the reaction should be chosen where there is a significant difference in absorbance between the reactants and the product.
Kinetic Runs:
Load the reactant solutions into the instrument's syringes.
Initiate the run to rapidly mix the solutions in the observation cell.
Record the change in absorbance as a function of time.
Repeat the experiment for each concentration of the nucleophile.
Data Analysis:
For each run, fit the absorbance vs. time data to a single exponential function to obtain the pseudo-first-order rate constant, kobs.
Plot kobs versus the concentration of the nucleophile.
The slope of this line will be the second-order rate constant, k2, for the reaction.
Conclusion and Future Directions
The selection of an appropriate leaving group is a critical parameter in the synthesis of propoxyaniline derivatives. While general principles of SNAr reactivity provide a strong predictive framework, empirical determination of reaction kinetics is indispensable for process optimization and the development of robust synthetic methodologies. The protocols and comparative data presented in this guide offer a foundational understanding for researchers in the field. Future studies should focus on building a comprehensive kinetic database for a wider range of leaving groups and nucleophiles on the propoxyaniline scaffold, further empowering rational drug design and development.
References
Senger, N. A., Bo, B., Cheng, Q., Keeffe, J. R., Gronert, S., & Wu, W. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9535–9540. [Link]
ResearchGate. (2025, August 10). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
PubMed. (2012, November 2). The element effect revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. [Link]
ACS Publications. (2012, October 11). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry. [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group?[Link]
YouTube. (2023, June 6). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. [Link]
UGC E-content. ORGANIC CHEMISTRY-‐II MODULE 18: Reactivity Effects of Attack. [Link]
Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Iodo-2-propoxyaniline Reaction Products
For researchers, scientists, and drug development professionals, the structural integrity of synthesized molecules is paramount. 5-Iodo-2-propoxyaniline is a valuable and versatile building block in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the structural integrity of synthesized molecules is paramount. 5-Iodo-2-propoxyaniline is a valuable and versatile building block in medicinal chemistry and materials science, prized for its multiple functional groups that allow for diverse chemical modifications.[1] The primary amine (-NH2) is a nucleophile ready for acylation or alkylation, while the iodo group (-I) is an excellent leaving group for metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[1] However, this reactivity necessitates a robust, multi-faceted validation strategy to unambiguously confirm the structure of any resulting product. This guide provides an in-depth comparison of key spectroscopic techniques, explaining the causality behind experimental choices and outlining self-validating protocols to ensure the highest degree of scientific integrity.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for structural elucidation is a precarious approach. Each method interrogates a molecule from a different physical perspective. By combining techniques—a concept known as orthogonal validation—we create a self-validating system where the weaknesses of one method are compensated by the strengths of another. For the derivatives of 5-Iodo-2-propoxyaniline, our core toolkit will consist of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Illustrative Reaction: N-Acetylation
To demonstrate the principles of spectroscopic validation, we will consider a common and straightforward transformation: the N-acetylation of 5-Iodo-2-propoxyaniline to form N-(5-iodo-2-propoxyphenyl)acetamide. This reaction, often carried out with acetic anhydride or acetic acid, converts the primary amine into a secondary amide.[2][3][4] This modification induces significant and predictable changes in the molecule's spectroscopic fingerprint.
Caption: Hypothetical N-acetylation of 5-Iodo-2-propoxyaniline.
Comparative Spectroscopic Analysis: Starting Material vs. Product
The true power of spectroscopy in reaction validation lies in comparison. By analyzing the spectra of the starting material and the purified product, we can pinpoint specific changes that confirm the intended transformation occurred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[1]
Expertise & Experience: The key to NMR analysis is understanding how chemical modifications alter the local electronic environment of each nucleus, thereby changing its chemical shift (δ). For our N-acetylation reaction, we anticipate several key changes:
¹H NMR: The broad singlet corresponding to the two amine (-NH₂) protons will disappear.[1] A new, sharp singlet for the amide (N-H) proton will appear further downfield (typically δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. A new singlet integrating to three protons will also appear for the acetyl methyl (-CH₃) group, usually in the δ 2.0-2.2 ppm region. The aromatic protons will also experience slight shifts.
¹³C NMR: The most dramatic changes will be the appearance of a new carbonyl carbon (C=O) signal in the δ 168-172 ppm range and a new methyl carbon (-CH₃) signal around δ 24 ppm.[5] The aromatic carbon attached to the nitrogen (C2) will also shift.
Spectroscopic Feature
5-Iodo-2-propoxyaniline (Starting Material)
N-(5-iodo-2-propoxyphenyl)acetamide (Product)
Rationale for Change
¹H: Amine/Amide Proton
Broad singlet, ~δ 3.5 ppm (2H)
Sharp singlet, ~δ 8.0 ppm (1H)
Conversion of amine to amide; deshielding by C=O group.
¹H: Acetyl Protons
Absent
Singlet, ~δ 2.1 ppm (3H)
Introduction of the acetyl group.
¹³C: Carbonyl Carbon
Absent
~δ 169 ppm
Introduction of the amide carbonyl.
¹³C: Acetyl Methyl Carbon
Absent
~δ 24 ppm
Introduction of the acetyl methyl group.
¹³C: Aromatic C-N
~δ 138-142 ppm
Shifted due to change in substituent electronic effect.
Change from -NH₂ (donating) to -NHAc (less donating/withdrawing).
Table 1: Predicted NMR Spectral Changes Upon N-Acetylation.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of a compound, offering direct confirmation of its elemental composition.[1]
Expertise & Experience: For this reaction, the most crucial piece of evidence from MS is the increase in molecular weight corresponding to the addition of an acetyl group (C₂H₂O), which has a mass of 42.04 Da. Electrospray Ionization (ESI) is a soft ionization technique ideal for this analysis.[6][7][8]
5-Iodo-2-propoxyaniline (C₉H₁₂INO): Molecular Weight = 277.10 g/mol . Expect to see the protonated molecule [M+H]⁺ at m/z 278.[1]
N-(5-iodo-2-propoxyphenyl)acetamide (C₁₁H₁₄INO₂): Molecular Weight = 319.14 g/mol . Expect to see the [M+H]⁺ at m/z 320.
Technique
5-Iodo-2-propoxyaniline (Starting Material)
N-(5-iodo-2-propoxyphenyl)acetamide (Product)
Rationale for Change
ESI-MS (+ve)
[M+H]⁺ at m/z 278
[M+H]⁺ at m/z 320
Addition of acetyl group (mass = 42.04 Da).
Table 2: Expected High-Resolution Mass Spectrometry Data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[1] Attenuated Total Reflectance (ATR) is a common, convenient method requiring minimal sample preparation.[9]
Expertise & Experience: The conversion of a primary amine to a secondary amide results in a very distinct change in the IR spectrum.
The N-H stretching region is highly informative. Primary amines typically show a doublet (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region.[1] Secondary amides, in contrast, show a single, sharp N-H stretch around 3300 cm⁻¹.
The most telling new feature will be the appearance of a strong, sharp absorption band for the amide I (C=O stretch) at ~1660-1680 cm⁻¹. The N-H bend (amide II) will also appear around 1550 cm⁻¹.[10]
Vibrational Mode
5-Iodo-2-propoxyaniline (Starting Material)
N-(5-iodo-2-propoxyphenyl)acetamide (Product)
Rationale for Change
N-H Stretch
Doublet, ~3300-3500 cm⁻¹
Single peak, ~3300 cm⁻¹
Change from primary amine (-NH₂) to secondary amide (-NH-).
Amide I (C=O Stretch)
Absent
Strong, sharp peak, ~1670 cm⁻¹
Introduction of the amide carbonyl group.
Amide II (N-H Bend)
N-H bend ~1600 cm⁻¹
Strong peak, ~1550 cm⁻¹
Characteristic vibration of the secondary amide linkage.
Table 3: Key Diagnostic FT-IR Absorption Bands.
Authoritative Protocols for Self-Validation
Trustworthiness in experimental science is built on robust and reproducible protocols. The following are step-by-step methodologies for acquiring high-quality data for the validation of 5-Iodo-2-propoxyaniline derivatives.
Workflow for Spectroscopic Validation
Caption: Orthogonal workflow for structural validation.
Protocol 1: NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[11]
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[11] The choice of solvent is critical as residual solvent peaks must not obscure analyte signals.
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
Analysis:
Insert the sample into the spectrometer.
Allow the sample to thermally equilibrate.
Perform locking and shimming procedures to optimize magnetic field homogeneity.[11]
Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to make unambiguous assignments.[12]
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[13]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[14]
Dilution: Create a dilute working solution by taking 10 µL of the stock and diluting it into 1 mL of the same solvent (final concentration ~10 µg/mL).[14] Overly concentrated samples can cause signal suppression and contaminate the instrument.[14]
Analysis:
Infuse the sample into the ESI source via direct injection or LC-MS.[15] LC-MS is preferred as it provides an additional layer of purity assessment.[7]
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Ensure the mass accuracy is within an acceptable range (typically <5 ppm) to confidently determine the elemental composition.
Protocol 3: FT-IR Spectroscopy via ATR
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[16] Run a background spectrum on the clean, empty crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.[17]
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[18] Inconsistent contact is a common source of poor-quality spectra.
Spectrum Acquisition: Collect the sample spectrum. The typical range is 4000-500 cm⁻¹.
Data Processing: The resulting spectrum will be automatically ratioed against the background, yielding a clean absorbance spectrum of the sample.
By diligently applying these orthogonal techniques and protocols, researchers can achieve an irrefutable, trustworthy validation of their synthetic products, forming a solid foundation for subsequent research and development.
References
Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing. (2023, September 8). Available at: [Link]
N Acetylation of Aniline Mechanism | PDF | Amide | Amine - Scribd. Available at: [Link]
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24). Available at: [Link]
FTIR SOP | PDF | Spectral Density | Spectrum - Scribd. Available at: [Link]
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15). Available at: [Link]
NMR Sample Preparation - University of Arizona. Available at: [Link]
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). Available at: [Link]
ESI-MS - Stanford University Mass Spectrometry. Available at: [Link]
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Available at: [Link]
Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. Available at: [Link]
Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline - AIP Publishing. Available at: [Link]
E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. Available at: [Link]
What is the mechanism of Acetanilide? - Patsnap Synapse. (2024, July 17). Available at: [Link]
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SPECTROSCOPIC INVESTIGATIONS AND COMPUTATIONAL STUDY OF ANILINE ACETATE | TSI Journals. Available at: [Link]
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry - Wiley-VCH. Available at: [Link]
acetylation aniline - YouTube. (2021, April 14). Available at: [Link]
NMR Spectroscopy for Organic Compound Identification | PDF | Nuclear Magnetic Resonance - Scribd. Available at: [Link]
Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. Available at: [Link]
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Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. (2024, June 18). Available at: [Link]
1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16). Available at: [Link]
Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method - ACS Publications. (2010, October 14). Available at: [Link]
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Available at: [Link]
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The FTIR spectra of the compounds 2 and 5. - ResearchGate. Available at: [Link]
The Characterization of 4- and 5-Iodo-2-aminoindan - ResearchGate. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (2025, November 20). Available at: [Link]
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. Available at: [Link]
Cost-efficiency comparison of iodo vs bromo aniline derivatives in scale-up
Cost-Efficiency and Mechanistic Selection Guide: Iodo vs. Bromo Aniline Derivatives in Scale-Up Cross-Coupling The transition of a synthetic route from bench-scale discovery to multi-kilogram manufacturing forces process...
Author: BenchChem Technical Support Team. Date: April 2026
Cost-Efficiency and Mechanistic Selection Guide: Iodo vs. Bromo Aniline Derivatives in Scale-Up Cross-Coupling
The transition of a synthetic route from bench-scale discovery to multi-kilogram manufacturing forces process chemists to rigorously evaluate their choice of aryl halide handles. In early-stage research, iodoanilines are often celebrated for their exceptional reactivity. However, scaling up introduces stringent economic, environmental, and mechanistic constraints that frequently tip the scales in favor of bromoanilines.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of iodo- and bromo-aniline derivatives. By synthesizing thermodynamic data with field-proven scale-up economics, this guide provides drug development professionals with the actionable intelligence required to optimize cross-coupling workflows.
Mechanistic Causality: The Reactivity vs. Inhibition Paradox
The fundamental divergence in performance between iodo- and bromo-anilines is rooted in their thermodynamic properties and their kinetic interactions with palladium catalysts.
The Thermodynamic Baseline (Bond Dissociation Energy)
The carbon-iodine (C-I) bond is relatively weak, with a Bond Dissociation Energy (BDE) of approximately 213–229 kJ/mol. In contrast, the carbon-bromine (C-Br) bond is significantly stronger at ~285 kJ/mol (1)[1]. In standard carbon-carbon (C-C) couplings like the Suzuki or Heck reactions, this lower BDE accelerates the rate-determining oxidative addition step. Consequently, iodoanilines generally allow for milder reaction conditions and lower catalyst loadings (2)[2].
The Kinetic Trap (The Iodide Effect in C-N Couplings)
While iodoanilines excel in C-C couplings, the conventional "iodo is better" heuristic completely collapses during carbon-nitrogen (C-N) bond formation. In Buchwald-Hartwig aminations, the liberated iodide anion acts as a potent catalyst poison. Iodide strongly coordinates to the palladium center, displacing bulky, electron-rich ligands and forming an inactive, off-cycle Pd-I complex that often precipitates as Pd-black (3)[3].
Contrary to conventional wisdom, the reactivity order for electrophiles in Buchwald-Hartwig couplings is actually ArBr > ArCl > ArI (4)[4]. Therefore, for scale-up aminations, bromoanilines are the mechanistically mandated choice to ensure catalyst longevity and high yields.
Economic & Scale-Up Analysis
Scaling up a reaction from grams to kilograms amplifies the impact of raw material costs and process mass intensity (PMI).
Raw Material Economics: Bromoanilines are bulk commodity chemicals, typically costing 75–85% less than their iodo-equivalents. While bromoanilines may require more advanced (and expensive) ligands like Xantphos to overcome their higher BDE, this catalyst cost is easily offset by the massive savings on the starting material at scale.
Atom Economy & E-Factor: Iodine has an atomic mass of 126.9 g/mol , compared to Bromine's 79.9 g/mol . Utilizing iodoanilines generates significantly heavier halide waste per mole of product. This directly increases disposal costs and worsens the environmental E-factor of the manufacturing process.
Quantitative Data: Cost-Efficiency Breakdown
Based on a projected 10 kg scale C-N coupling synthesis.
To guarantee reproducibility and trustworthiness, the following Buchwald-Hartwig amination protocol for 4-bromoaniline is designed as a self-validating system . It utilizes visual and analytical In-Process Controls (IPCs) to confirm mechanistic progression before advancing to the next step.
Objective: Synthesize a diarylamine via C-N coupling (1 kg pilot scale).
Action: Combine Pd₂(dba)₃ (1.0 mol%) and Xantphos (2.0 mol%) in anhydrous toluene. Sparge the reactor with Argon for 30 minutes at room temperature.
Causality: Xantphos is a large bite-angle bidentate ligand that forms a highly thermally stable Pd complex, resisting poisoning by coordinating amine substrates. Pre-mixing ensures complete ligand exchange before substrate introduction.
Self-Validation: The system validates active catalyst formation via a distinct color change from deep red (Pd₂(dba)₃) to a clear yellowish solution (active LPd(0) complex). Do not proceed until this color shift is observed.
Step 2: Substrate & Base Addition
Action: Add 4-bromoaniline (1.0 equiv) and the target aryl amine (1.05 equiv). Add sodium tert-butoxide (NaOtBu) (1.4 equiv).
Causality: NaOtBu is a strong base required to deprotonate the amine, facilitating transmetalation. 4-bromoaniline is explicitly chosen over 4-iodoaniline to prevent the accumulation of iodide anions, which would precipitate inactive Pd-black.
Step 3: Degassing & Thermal Activation
Action: Continue Argon sparging for 15 minutes, then heat the reactor to 90°C for 8 hours.
Causality: Pd(0) is highly sensitive to oxidation. Sparging displaces dissolved O₂, preventing catalyst deactivation at elevated temperatures.
Step 4: In-Process Control (Kinetic Validation)
Action: Pull a 1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC at the 6-hour mark.
Causality: Prevents premature workup and ensures maximum atom economy.
Self-Validation: The reaction is deemed complete when the 4-bromoaniline peak represents < 1% Area Under Curve (AUC). If > 1%, the system dictates continued heating for 2 hours followed by a secondary HPLC check.
Step 5: Workup & Isolation
Action: Cool to room temperature and filter the crude mixture through a pad of Celite.
Causality: Removing insoluble inorganic salts (NaBr) and Pd residues early prevents severe emulsion formation during subsequent aqueous washes, drastically reducing downstream processing time.
Process Decision Workflow
The following logic gate dictates the selection of halogen handles based on reaction class and scale-up constraints.
Decision workflow for selecting bromo vs. iodo aniline derivatives in scale-up cross-coupling.
References
Title: Brainstorming a Buchwald-Hartwig coupling
Source: reddit.com (r/Chempros)
URL: [Link]
Comparing ligand effectiveness in 5-Iodo-2-propoxyaniline coupling
Ligand Effectiveness in the Cross-Coupling of 5-Iodo-2-propoxyaniline: A Comparative Guide As a Senior Application Scientist, I frequently encounter reaction failures that stem from a fundamental mismatch between substra...
Author: BenchChem Technical Support Team. Date: April 2026
Ligand Effectiveness in the Cross-Coupling of 5-Iodo-2-propoxyaniline: A Comparative Guide
As a Senior Application Scientist, I frequently encounter reaction failures that stem from a fundamental mismatch between substrate architecture and ligand geometry. Coupling 5-Iodo-2-propoxyaniline is a classic example of this phenomenon. While aryl iodides are generally highly reactive electrophiles, the presence of an unprotected primary amine and an ortho-propoxy group transforms this seemingly straightforward substrate into a catalyst killer.
This guide objectively evaluates ligand performance in the Suzuki-Miyaura cross-coupling of 5-Iodo-2-propoxyaniline, dissecting the mechanistic causality behind catalyst poisoning and providing a self-validating, field-proven protocol for quantitative conversion.
Mechanistic Causality: The 5-Iodo-2-propoxyaniline Challenge
5-Iodo-2-propoxyaniline (CAS 1310099-25-2) is a highly valuable molecular scaffold utilized in the synthesis of complex heterocyclic APIs [[1]]([Link]). The molecule features an electron-donating propoxy group at C2 and a highly reactive carbon-iodine bond at C5.
The core challenge lies in the primary amine (-NH₂). In palladium-catalyzed cross-couplings, oxidative addition into the C5–I bond is rapid. However, unprotected iodoanilines are notorious for stalling catalytic cycles . Once the Pd(II) intermediate forms, the basic, unhindered -NH₂ group from a neighboring substrate molecule acts as a competitive σ-donor. It attacks the empty coordination site on the palladium center, forming a stable, off-cycle resting state (often a polymeric chelate). This halts transmetalation, leading to severe catalyst deactivation and low turnover numbers (TON).
Ligand Comparison: Overcoming Catalyst Poisoning
To prevent this off-cycle coordination, the ligand must exert precise steric and electronic control over the palladium center. Ligand-controlled sequential couplings demonstrate that steric bulk is the primary determinant in bypassing amine coordination []([Link]).
Triphenylphosphine (PPh₃) - The Flawed Baseline
With a relatively small cone angle (145°) and moderate electron donation, PPh₃ fails to shield the Pd(II) center. The open coordination sphere allows the free -NH₂ of 5-Iodo-2-propoxyaniline to rapidly poison the catalyst. Reactions stall early, resulting in high levels of unreacted starting material and protodeboronation of the boronic acid partner.
dppf - The Bidentate Stabilizer
1,1'-Bis(diphenylphosphino)ferrocene (dppf) forces a cis-geometry on the palladium center and provides a larger bite angle. This partially blocks the amine from coordinating and accelerates reductive elimination. However, the steric clash is not absolute, and higher catalyst loadings (5 mol%) are required to overcome the slow, competitive transmetalation phase.
XPhos - The Steric Champion
Developed by the Buchwald group, XPhos is an air-stable, electron-rich biaryl monophosphine ligand engineered specifically for challenging cross-couplings . The dicyclohexyl groups and the bulky triisopropylbiphenyl backbone create an impenetrable steric shield around the Pd(II) intermediate. This completely blocks the basic -NH₂ group from coordinating, while the electron-rich nature of the phosphine accelerates both oxidative addition and transmetalation. The result is quantitative conversion at low catalyst loadings.
Mechanistic pathway showing competitive catalyst poisoning mitigated by bulky ligands.
Quantitative Performance Data
The following data summarizes the coupling of 5-Iodo-2-propoxyaniline (1.0 equiv) with 4-chlorophenylboronic acid (1.2 equiv) using K₃PO₄ (2.0 equiv) in 1,4-Dioxane/H₂O (4:1) at 90°C.
A robust protocol must be self-diagnosing. By integrating dodecane as an internal standard, this workflow allows researchers to verify mass balance in real-time, definitively distinguishing between inherent kinetic limitations and operational errors (e.g., oxygen intrusion).
Step 1: Reagent Preparation
In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-Iodo-2-propoxyaniline (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.005 mmol, 0.5 mol% = 1.0 mol% Pd), XPhos (0.02 mmol, 2.0 mol%), and anhydrous K₃PO₄ (2.0 mmol). Add dodecane (0.1 mmol, 10 mol%) as the internal standard.
Causality Note: K₃PO₄ is chosen over K₂CO₃ because it provides the optimal pKa to activate the boronic acid without degrading the electron-rich substrate.
Step 2: Solvent Addition & Degassing
Add 1,4-Dioxane (4.0 mL) and degassed H₂O (1.0 mL). Immediately subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.
Causality Note: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Removing dissolved oxygen prevents the formation of inactive XPhos-oxide, ensuring the active Pd(0) complex remains intact.
Step 3: Reaction Execution
Seal the Schlenk flask and immerse it in a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.
Step 4: In-Process Control (IPC) & Validation
At t = 1 hour, briefly pause stirring, allow the layers to separate, and withdraw a 10 µL aliquot of the organic layer under Argon. Dilute with 1 mL EtOAc and analyze via GC-MS.
Validation Logic: Compare the 5-Iodo-2-propoxyaniline peak area against the dodecane standard. With XPhos, conversion should be >90% at 1 hour. If conversion is <30%, it immediately diagnoses an air leak (catalyst oxidation) rather than a flawed reaction design, saving hours of wasted time.
Step 5: Quench and Purification
Upon completion (typically 4 hours), cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to quench the base and remove inorganic salts. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Optimized experimental workflow for the cross-coupling of 5-Iodo-2-propoxyaniline.
References
Molport. "5-iodo-2-propoxyaniline | 1310099-25-2". Available at:[Link]
National Center for Biotechnology Information (PMC). "Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling". Available at:[Link]
ACS Publications. "Synthesis of Thieno[3,2-b]indoles via Halogen Dance and Ligand-Controlled One-Pot Sequential Coupling Reaction". Available at:[Link]
A Technical Guide to the Reproducible Batch Synthesis and Validation of 5-Iodo-2-propoxyaniline
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the consistent and verifiable synthesis of key intermediates is paramount. 5-Iodo-2-propoxyanil...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent and verifiable synthesis of key intermediates is paramount. 5-Iodo-2-propoxyaniline, a versatile building block, serves as a critical precursor in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the strategic placement of the iodo, propoxy, and amino functionalities, which allow for diverse chemical modifications. This guide provides an in-depth, scientifically grounded protocol for the reproducible batch synthesis of 5-Iodo-2-propoxyaniline, alongside a comprehensive validation framework to ensure batch-to-batch consistency. We will also explore a viable synthetic alternative, offering a comparative perspective for process optimization.
The Critical Role of Reproducibility in Synthesis
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, batch-to-batch consistency is not merely a quality benchmark but a fundamental requirement for safety and efficacy.[1][][3] Any variation in the chemical and physical properties of a starting material can have cascading effects on the final drug product, potentially altering its bioavailability, therapeutic effect, and safety profile.[1] Therefore, a robust and reproducible synthetic process, coupled with rigorous analytical validation, is essential to ensure the quality and reliability of the final therapeutic agent. The principles of Quality by Design (QbD) emphasize building quality into the manufacturing process from the outset, rather than relying solely on end-product testing.[1]
Primary Synthesis Route: Electrophilic Iodination of 2-Propoxyaniline
The most direct and widely applicable method for the synthesis of 5-Iodo-2-propoxyaniline is the electrophilic aromatic substitution (SEAr) of the readily available precursor, 2-propoxyaniline.[4] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino (-NH2) and propoxy (-OCH2CH2CH3) groups are both activating, ortho-, para-directing groups.[4] The powerful para-directing influence of the amino group, coupled with the steric hindrance at the ortho positions, strongly favors the introduction of the iodine atom at the C-5 position, which is para to the amino group and meta to the propoxy group.[4]
Experimental Protocol: Iodination using Iodine Monochloride
This protocol is a robust method for the controlled mono-iodination of 2-propoxyaniline.
Materials:
2-Propoxyaniline
Iodine Monochloride (ICl) solution (1.0 M in dichloromethane)
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-propoxyaniline (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
Addition of Iodinating Agent: Add the iodine monochloride solution (1.05 equivalents) dropwise to the stirred solution of 2-propoxyaniline over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine monochloride.
Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude 5-Iodo-2-propoxyaniline by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 5-Iodo-2-propoxyaniline.
Alternative Synthesis Route: The Sandmeyer Reaction
An alternative and reliable method for the synthesis of aryl iodides is the Sandmeyer reaction.[3][5][6] This two-step process involves the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with an iodide salt, typically potassium iodide. This method can be particularly useful when direct iodination proves to be low-yielding or results in difficult-to-separate isomeric byproducts.
Conceptual Protocol for Sandmeyer Reaction:
Diazotization: 2-Propoxy-5-nitroaniline would first be reduced to the corresponding diamine. The primary amino group at the 1-position is then diazotized by treatment with a cold, acidic solution of sodium nitrite (NaNO2) to form the diazonium salt.
Iodide Displacement: The resulting diazonium salt solution is then treated with an aqueous solution of potassium iodide (KI). The diazonium group, being an excellent leaving group (N2 gas), is displaced by the iodide ion to yield 5-Iodo-2-propoxyaniline.
Generally high, directed by existing substituents.
Precise, determined by the initial position of the amino group.
Reaction Conditions
Typically mild, often at or below room temperature.
Requires low temperatures (0-5 °C) for diazotization.
Byproducts
Potential for isomeric and di-iodinated products.
Generally cleaner, with nitrogen gas as the primary byproduct.
Scalability
Readily scalable.
Can be more challenging to scale due to the instability of diazonium salts.
Reproducibility Validation: A Multi-Technique Approach
To ensure the reproducibility of the synthesis and the quality of each batch of 5-Iodo-2-propoxyaniline, a comprehensive analytical validation is essential. This involves a combination of spectroscopic and chromatographic techniques to confirm the identity, purity, and consistency of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the structure of the synthesized compound.[4]
Predicted NMR Data for 5-Iodo-2-propoxyaniline:
Assignment
Predicted ¹H NMR (ppm)
Predicted ¹³C NMR (ppm)
H-3
6.8 - 7.0
115 - 118
H-4
6.6 - 6.8
118 - 121
H-6
7.2 - 7.4
128 - 131
-NH₂
3.5 - 4.5 (broad)
-
-OCH₂-
3.8 - 4.0
70 - 73
-CH₂-CH₃
1.7 - 1.9
22 - 25
-CH₃
0.9 - 1.1
10 - 12
C-1
-
145 - 148
C-2
-
148 - 151
C-3
-
115 - 118
C-4
-
118 - 121
C-5
-
80 - 85
C-6
-
128 - 131
Note: Predicted data is based on structure-property relationships and analysis of similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry. A validated reverse-phase HPLC method should be used to assess the purity of each batch and to quantify any impurities.
Typical HPLC Method Parameters:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid)
Flow Rate: 1.0 mL/min
Detection: UV at a suitable wavelength (e.g., 254 nm)
Injection Volume: 10 µL
Column Temperature: 30 °C
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For pharmaceutical intermediates, a purity of >98% is often required.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Mass Spectrometry Data for 5-Iodo-2-propoxyaniline:
m/z
Proposed Fragment
Fragmentation Pathway
277
[C₉H₁₂INO]⁺
Molecular Ion (M⁺)
234
[C₆H₆INO]⁺
Loss of propene (C₃H₆)
150
[C₉H₁₂NO]⁺
Loss of Iodine radical (I•)
Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., EI, ESI).[4]
Diagram of the Analytical Validation Workflow
Caption: Workflow for the analytical validation of 5-Iodo-2-propoxyaniline.
Conclusion
The reproducible synthesis of 5-Iodo-2-propoxyaniline is a critical step in the development of various pharmaceutical compounds. The detailed protocol for electrophilic iodination presented here, when coupled with a rigorous analytical validation framework employing NMR, HPLC, and MS, provides a robust system for ensuring batch-to-batch consistency. The comparative analysis with the Sandmeyer reaction offers a valuable alternative for process optimization. By adhering to these scientifically sound principles and methodologies, researchers and drug development professionals can confidently produce high-quality 5-Iodo-2-propoxyaniline, thereby ensuring the integrity and reliability of their downstream research and manufacturing processes.
References
Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19). Neuland Labs. Retrieved March 31, 2026, from [Link]
Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. Retrieved March 31, 2026, from [Link]
Advancing Pharma Quality Control Technologies. (2024, January 15). Piramal Pharma Solutions. Retrieved March 31, 2026, from [Link]
What is Batch Processing in Pharma Manufacturing Industry? - NestorBird. (2025, September 18). Retrieved March 31, 2026, from [Link]
How Batch Processing Enhances Product Quality and Consistency - Proconex. (2025, February 5). Retrieved March 31, 2026, from [Link]
Reproducibility in Chemical Research - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]
Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World. Retrieved March 31, 2026, from [Link]
Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25). Retrieved March 31, 2026, from [Link]
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 31, 2026, from [Link]
How Analytical Standards Support Method Validation & Calibration| Pure Synth. (2025, December 14). Retrieved March 31, 2026, from [Link]
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, November 25). SpringerLink. Retrieved March 31, 2026, from [Link]
Comprehensive Safety and Disposal Protocol for 5-Iodo-2-propoxyaniline
As a critical molecular scaffold in the synthesis of complex heterocyclic systems (such as pyrazolo[3,4-c]pyridine derivatives), 5-Iodo-2-propoxyaniline (CAS 1310099-25-2) is highly valued in drug development and pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical molecular scaffold in the synthesis of complex heterocyclic systems (such as pyrazolo[3,4-c]pyridine derivatives), 5-Iodo-2-propoxyaniline (CAS 1310099-25-2) is highly valued in drug development and pharmaceutical research [1]. However, its structural composition—combining an aromatic primary amine with an aryl iodide—presents unique toxicological and environmental challenges.
This guide provides researchers and environmental health and safety (EHS) professionals with the definitive, step-by-step operational and disposal methodologies required to handle this compound safely. We do not just outline what to do; we explain the chemical and biological causality behind these protocols to ensure your laboratory operates as a self-validating system of safety.
Chemical Profile and Hazard Assessment
Understanding the quantitative and qualitative hazards of 5-Iodo-2-propoxyaniline is the first step in designing a compliant disposal strategy. Because it is a halogenated aniline derivative, it is subject to stringent Environmental Protection Agency (EPA) regulations regarding halogenated solvent and chemical waste [2].
Table 1: Chemical Profile and Quantitative Hazard Data
Property / Metric
Value / Description
Chemical Name
5-Iodo-2-propoxyaniline
CAS Number
1310099-25-2
Molecular Formula
C9H12INO
Molecular Weight
277.10 g/mol
OSHA PEL (Aniline baseline)
5 ppm (19 mg/m³) (Time-Weighted Average) [3]
NIOSH IDLH (Aniline baseline)
100 ppm [3]
Primary Target Organs
Blood (Hemoglobin), Liver, Kidneys, Central Nervous System
EPA Waste Classification
Halogenated Organic Waste
Mechanistic Insight: The Causality of Toxicity
To understand why strict PPE and disposal protocols are non-negotiable, one must understand the biological mechanism of aniline toxicity. 5-Iodo-2-propoxyaniline is highly lipophilic and readily absorbs through intact skin and the respiratory tract.
Once in the bloodstream, hepatic CYP450 enzymes oxidize the primary amine into an N-hydroxyl derivative. This metabolite acts as a potent oxidizing agent against hemoglobin, converting the ferrous iron (Fe2+) into ferric iron (Fe3+). The resulting molecule, methemoglobin , is incapable of binding and transporting oxygen, leading to severe cellular hypoxia, cyanosis (blue lips/skin), and potentially fatal central nervous system depression [3] [5].
Figure 1: Mechanism of methemoglobinemia induced by aniline derivative exposure.
Operational Waste Segregation (Step-by-Step)
Improper segregation of halogenated waste can lead to dangerous chemical reactions and exorbitant disposal fines. Follow this protocol during synthesis and purification workflows:
Step 1: Identify and Isolate
Immediately classify any reaction mixtures, aqueous washings, or spent extraction solvents (e.g., dichloromethane) containing 5-Iodo-2-propoxyaniline as "Halogenated Organic Waste."
Step 2: Container Compatibility Selection
Collect waste exclusively in high-density polyethylene (HDPE) or PTFE-lined glass containers.
Causality: Halogenated solvents and organic amines can degrade standard plastics (like polystyrene or low-density polyethylene) over time, leading to micro-leaks and secondary exposure.
Step 3: Chemical Incompatibility Verification
Ensure the designated waste stream contains NO strong oxidizing agents (e.g., peroxides, nitric acid) or strong acids.
Causality: The primary amine group on 5-Iodo-2-propoxyaniline is electron-rich. Mixing it with oxidizers can trigger violent, highly exothermic reactions, potentially leading to container rupture or fire [3].
Proper Disposal Procedures (Step-by-Step)
Because 5-Iodo-2-propoxyaniline contains an iodine atom, it cannot be disposed of via standard biological wastewater treatment or low-temperature burning. It requires specialized thermal destruction[2] [4].
Step 1: Satellite Accumulation Area (SAA) Storage
Store the sealed waste container in a designated SAA equipped with secondary containment (e.g., a spill tray). The SAA must be located at or near the point of generation and under the control of the operator.
Step 2: Regulatory Labeling
Affix a GHS-compliant hazardous waste label. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains Aryl Iodide and Aniline Derivatives)." Ensure the accumulation start date is clearly marked.
Step 3: Dispatch for High-Temperature Incineration
Transfer the waste via an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF) contractor. The waste must be slated for High-Temperature Incineration (>1100°C) .
Causality: Halogenated organics must be incinerated at extreme temperatures with a residence time of >2 seconds. If burned at lower temperatures, the halogens can recombine with organic fragments to form highly toxic polyhalogenated dioxins and furans.
Step 4: Flue Gas Scrubbing Verification
Ensure your TSDF utilizes alkaline flue gas scrubbers.
Causality: The thermal destruction of the carbon-iodine (C-I) bond generates hydrogen iodide (HI) gas. Alkaline scrubbers neutralize this corrosive gas into benign iodide salts before atmospheric release.
Emergency Spill Response Workflow
In the event of a spill, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.
Evacuate and Ventilate: Clear the immediate area of non-essential personnel. Ensure the laboratory's HVAC system is functioning to dilute airborne vapors.
Don Appropriate PPE: Equip yourself with chemical-resistant Nitrile or Neoprene gloves, splash goggles, a lab coat, and a NIOSH-approved respirator (if the spill is large or outside a fume hood). Causality: Rapid dermal absorption of anilines requires immediate barrier protection.
Containment: Surround and cover the spill using an inert, non-combustible absorbent like vermiculite or dry sand. Causality: Combustible absorbents (like sawdust) must be avoided, as they can ignite if the aniline derivative reacts with ambient oxidizers.
Collection: Sweep the absorbed material using non-sparking tools and place it into a sealable HDPE chemical waste container.
Chemical Decontamination: Wash the spill surface with a dilute (5%) acetic acid solution. Causality: The acid protonates the residual amine, converting it into a water-soluble anilinium salt, which is easily lifted from the surface. Follow with a thorough soap and water wash.
Disposal: Treat all cleanup materials (absorbents, wipes, gloves) as halogenated hazardous waste.
Figure 2: Step-by-step spill response and waste segregation workflow.
References
MolPort. "5-iodo-2-propoxyaniline | 1310099-25-2 Product Information." MolPort Chemical Database. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aniline." NJ.gov Right to Know Program. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Aniline Toxicity and Health Effects." EPA.gov. Available at:[Link]
Handling
A Comprehensive Guide to the Safe Handling of 5-Iodo-2-propoxyaniline
This guide provides essential safety and logistical information for the handling and disposal of 5-Iodo-2-propoxyaniline. The following protocols and recommendations are grounded in established safety principles for hand...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the handling and disposal of 5-Iodo-2-propoxyaniline. The following protocols and recommendations are grounded in established safety principles for handling substituted anilines and are intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for 5-Iodo-2-propoxyaniline, the hazard identification and mitigation strategies are based on data from structurally similar compounds, such as other iodo-anilines and aromatic amines.[1][2] It is imperative to treat 5-Iodo-2-propoxyaniline as a hazardous substance and to conduct a thorough risk assessment before beginning any experimental work.
Hazard Identification and Risk Assessment
Substituted anilines as a class of compounds are known for their potential toxicity.[2] The hazards associated with 5-Iodo-2-propoxyaniline are anticipated to be similar to those of other iodo-anilines, which are known to be harmful if swallowed, in contact with skin, or inhaled.[3][4] They can cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Potential Hazards Include:
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Systemic effects may occur following absorption.[5]
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[3][5]
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[3]
Methemoglobinemia: A potential adverse effect of aniline and its derivatives is the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin) due to a reduced ability of the blood to carry oxygen.[4][6]
Sensitization: May cause an allergic skin reaction.[5]
A thorough risk assessment should be conducted for any experiment involving 5-Iodo-2-propoxyaniline to identify specific hazards and determine the necessary control measures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure to 5-Iodo-2-propoxyaniline through all potential routes. The following table summarizes the recommended PPE.
PPE Category
Item
Specifications
Hand Protection
Chemical-resistant gloves
Nitrile, neoprene, or butyl rubber gloves are recommended.[2] It is advisable to double-glove, especially for extended operations. Always inspect gloves for signs of degradation before and during use and replace them immediately if compromised.[2]
Eye Protection
Safety goggles
Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7]
Body Protection
Laboratory coat and chemical-resistant apron
A flame-retardant lab coat that is fully buttoned should be worn.[2] For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[2]
Respiratory Protection
Respirator
All handling of solid or volatile 5-Iodo-2-propoxyaniline should be conducted within a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
A systematic approach to handling 5-Iodo-2-propoxyaniline is essential for maintaining a safe laboratory environment.
Preparation
Risk Assessment: Before any work begins, perform a detailed risk assessment for the specific experimental protocol.[2]
Fume Hood: Verify that the chemical fume hood is functioning correctly.[1] All manipulations of 5-Iodo-2-propoxyaniline should occur within the fume hood.[1]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[2]
Handling
Don PPE: Put on all required personal protective equipment before entering the designated handling area.[2]
Dispensing: Handle the compound exclusively within a chemical fume hood.[9] Use appropriate tools, such as a spatula or powder funnel, to minimize the generation of dust when handling the solid.
Storage: Keep the container of 5-Iodo-2-propoxyaniline tightly closed when not in use.[1] Store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][10] Protect from light.[3]
Post-Handling
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
Waste Disposal: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[1]
Cleaning: Clean and decontaminate all equipment and the work area.
Emergency Procedures
In the event of an emergency, follow these procedures:
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[1]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[3]
Spill Response
For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial absorbent.[1] Collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal.[1] Clean the affected area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing 5-Iodo-2-propoxyaniline must be treated as hazardous waste.
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a clearly labeled hazardous waste container.[2]
Liquid Waste: Unused solutions of 5-Iodo-2-propoxyaniline and contaminated solvents should be collected in a labeled, sealed, and appropriate hazardous waste container.
Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, away from general work areas, until they are collected by trained hazardous waste personnel.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and safety considerations for working with 5-Iodo-2-propoxyaniline.
Caption: Workflow for the safe handling of 5-Iodo-2-propoxyaniline.
References
Washington State University. Aniline Safety Data Sheet. Available at: [Link]
Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%. (2005). Available at: [Link]
PubChem. 4-Iodoaniline. National Center for Biotechnology Information. Available at: [Link]
Novachem. 2-Iodoaniline Safety Data Sheet. (2024). Available at: [Link]
Rutgers University. Aniline Standard Operating Procedure. Available at: [Link]
Thermo Fisher Scientific. SAFETY DATA SHEET - N-Methyl-2-nitroaniline. (2025). Available at: [Link]
Molport. 5-iodo-2-propoxyaniline. Available at: [Link]
DrugFuture. 5-Nitro-2-propoxyaniline. Available at: [Link]
PubChem. 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. Available at: [Link]
Wikipedia. 5-Nitro-2-propoxyaniline. Available at: [Link]